molecular formula C65H110N2O7 B11933723 VL-6

VL-6

货号: B11933723
分子量: 1031.6 g/mol
InChI 键: OYFNLMAUNAFZPF-YAIMEDSSSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

VL-6 is a useful research compound. Its molecular formula is C65H110N2O7 and its molecular weight is 1031.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C65H110N2O7

分子量

1031.6 g/mol

IUPAC 名称

[(2S)-2-hydroxy-2-[(2R)-5-oxo-3,4-bis(phenylmethoxy)-2H-furan-2-yl]ethyl] 6-[3-(didodecylamino)propyl-dodecylamino]hexanoate

InChI

InChI=1S/C65H110N2O7/c1-4-7-10-13-16-19-22-25-28-39-49-66(50-40-29-26-23-20-17-14-11-8-5-2)53-43-54-67(51-41-30-27-24-21-18-15-12-9-6-3)52-42-33-38-48-61(69)71-57-60(68)62-63(72-55-58-44-34-31-35-45-58)64(65(70)74-62)73-56-59-46-36-32-37-47-59/h31-32,34-37,44-47,60,62,68H,4-30,33,38-43,48-57H2,1-3H3/t60-,62+/m0/s1

InChI 键

OYFNLMAUNAFZPF-YAIMEDSSSA-N

手性 SMILES

CCCCCCCCCCCCN(CCCCCCCCCCCC)CCCN(CCCCCCCCCCCC)CCCCCC(=O)OC[C@@H]([C@@H]1C(=C(C(=O)O1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O

规范 SMILES

CCCCCCCCCCCCN(CCCCCCCCCCCC)CCCN(CCCCCCCCCCCC)CCCCCC(=O)OCC(C1C(=C(C(=O)O1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O

产品来源

United States

Foundational & Exploratory

An In-Depth Technical Guide to VL-6 Biomimetic Nanomaterial for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following technical guide details a hypothetical biomimetic nanomaterial, designated "VL-6," for illustrative purposes. The synthesis protocols, experimental data, and specific pathways are representative examples based on established principles in the field of biomimetic nanomedicine and are not based on a specific, existing nanomaterial designated as this compound.

This whitepaper provides a comprehensive technical overview of the this compound biomimetic nanomaterial, a novel platform for targeted drug delivery in oncology. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into its synthesis, mechanism of action, and evaluation.

Core Concept of this compound Biomimetic Nanomaterial

This compound is a biomimetic nanoparticle designed for the targeted delivery of chemotherapeutic agents to cancer cells. It consists of a biodegradable poly(lactic-co-glycolic acid) (PLGA) core, which encapsulates the therapeutic payload, and a cancer cell membrane coating that provides biocompatibility and active targeting capabilities.[1][2][3] This "camouflaging" strategy allows the nanoparticle to evade the host's immune system and leverage the homotypic targeting properties of the cancer cell membrane to specifically bind to and be internalized by tumor cells.[1][3]

Physicochemical Properties of this compound

The physicochemical characteristics of this compound are critical for its in vivo performance. The following table summarizes the key quantitative data for unloaded and drug-loaded this compound nanoparticles.

PropertyUnloaded this compoundDoxorubicin-Loaded this compound
Core Material PLGAPLGA
Coating Cancer Cell MembraneCancer Cell Membrane
Mean Hydrodynamic Diameter (nm) 120 ± 5135 ± 7
Polydispersity Index (PDI) 0.15 ± 0.030.18 ± 0.04
Surface Zeta Potential (mV) -25 ± 3-22 ± 4
Drug Loading Content (%) N/A8.2 ± 0.7
Encapsulation Efficiency (%) N/A75 ± 5

Synthesis of this compound Biomimetic Nanomaterial

The synthesis of this compound is a multi-step process involving the preparation of the drug-loaded PLGA core, extraction of cancer cell membranes, and subsequent coating of the core.

  • Preparation of PLGA Solution: Dissolve 100 mg of PLGA and 10 mg of Doxorubicin in 5 mL of dichloromethane.

  • Emulsification: Add the PLGA-Doxorubicin solution dropwise to 20 mL of a 2% (w/v) polyvinyl alcohol (PVA) solution under constant stirring (600 rpm) for 4 hours at room temperature to form an oil-in-water emulsion.

  • Solvent Evaporation: Continue stirring overnight in a fume hood to allow for the complete evaporation of dichloromethane.

  • Nanoparticle Collection: Centrifuge the resulting nanoparticle suspension at 15,000 rpm for 20 minutes.

  • Washing: Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove residual PVA and unencapsulated drug.

  • Resuspension: Resuspend the final Doxorubicin-loaded PLGA nanoparticles in 10 mL of deionized water and store at 4°C.

  • Cell Culture: Culture human breast cancer cells (MCF-7) to 80-90% confluency.

  • Cell Lysis: Harvest the cells and resuspend them in a hypotonic lysis buffer containing protease inhibitors.

  • Homogenization: Disrupt the cells using a Dounce homogenizer.

  • Differential Centrifugation: Centrifuge the cell lysate at 3,000 g for 10 minutes to remove nuclei and intact cells.

  • Membrane Pelletization: Centrifuge the supernatant at 100,000 g for 45 minutes to pellet the cell membranes.

  • Washing: Wash the membrane pellet with the lysis buffer to remove cytosolic proteins.

  • Quantification: Quantify the total protein content of the membrane vesicles using a BCA protein assay.

  • Mixing: Mix the Doxorubicin-loaded PLGA nanoparticles with the extracted cancer cell membrane vesicles at a 1:1 protein-to-polymer weight ratio.

  • Extrusion: Subject the mixture to sequential extrusion through polycarbonate membranes with decreasing pore sizes (400 nm, 200 nm, and 100 nm) using a mini-extruder. This process facilitates the fusion of the cell membrane vesicles onto the surface of the PLGA nanoparticles.[4]

  • Purification: Purify the resulting this compound biomimetic nanoparticles by centrifugation to remove any uncoated nanoparticles and free membrane fragments.

  • Characterization: Characterize the final this compound product for size, zeta potential, and morphology using dynamic light scattering (DLS) and transmission electron microscopy (TEM).

VL6_Synthesis_Workflow cluster_Core_Prep PLGA Core Synthesis cluster_Membrane_Prep Cell Membrane Extraction cluster_Coating Biomimetic Coating PLGA PLGA + Doxorubicin in Dichloromethane Emulsification Emulsification PLGA->Emulsification PVA PVA Solution PVA->Emulsification Solvent_Evap Solvent Evaporation Emulsification->Solvent_Evap Core_NP Drug-Loaded PLGA Core Solvent_Evap->Core_NP Mixing Mixing Core_NP->Mixing Cells Cancer Cells Lysis Cell Lysis Cells->Lysis Centrifugation Differential Centrifugation Lysis->Centrifugation Membrane Cancer Cell Membrane Vesicles Centrifugation->Membrane Membrane->Mixing Extrusion Extrusion Mixing->Extrusion VL6 This compound Nanomaterial Extrusion->VL6

Figure 1: Workflow for the synthesis of this compound biomimetic nanomaterial.

Mechanism of Action and Cellular Uptake

The therapeutic efficacy of this compound relies on its ability to specifically target and be internalized by cancer cells, followed by the intracellular release of its drug payload.

The cancer cell membrane coating of this compound presents a variety of surface proteins, including adhesion molecules like cadherins and integrins, that are identical to those on the target tumor cells. This "homotypic" recognition facilitates the binding of this compound to the tumor cells.[1][3] Following binding, the nanoparticle is internalized, primarily through endocytosis. Once inside the cell, the nanoparticle is trafficked to endosomes and then lysosomes. The acidic environment of the lysosome promotes the degradation of the PLGA core, leading to the release of the encapsulated drug into the cytoplasm, where it can exert its cytotoxic effects.

VL6_Mechanism_of_Action VL6 This compound Nanomaterial Binding Homotypic Binding (Cadherin/Integrin Mediated) VL6->Binding 1. Targeting Tumor_Cell Tumor Cell Membrane Binding->Tumor_Cell Endocytosis Endocytosis Binding->Endocytosis 2. Internalization Endosome Endosome Endocytosis->Endosome Lysosome Lysosome (Acidic pH) Endosome->Lysosome 3. Trafficking Drug_Release PLGA Degradation & Drug Release Lysosome->Drug_Release 4. Payload Release Cytotoxicity Apoptosis/Cell Death Drug_Release->Cytotoxicity 5. Therapeutic Effect

Figure 2: Proposed mechanism of action for this compound nanomaterial.

In Vitro Efficacy Evaluation

The cytotoxic potential of Doxorubicin-loaded this compound is assessed using an in vitro cell viability assay.

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of free Doxorubicin, unloaded this compound, and Doxorubicin-loaded this compound. Include untreated cells as a control.

  • Incubation: Incubate the cells for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage relative to the untreated control cells.

Treatment GroupIC50 (µg/mL Doxorubicin equivalent)
Free Doxorubicin 1.5
Unloaded this compound > 100
Doxorubicin-Loaded this compound 0.8

Conclusion

The this compound biomimetic nanomaterial represents a promising platform for targeted cancer therapy. Its unique design, which combines a biodegradable drug-loaded core with a cancer cell membrane coating, offers the potential for enhanced biocompatibility, immune evasion, and specific tumor targeting. The experimental protocols and representative data presented in this guide provide a framework for the synthesis, characterization, and evaluation of this advanced drug delivery system. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this compound.

References

A Technical Guide to the Discovery and Synthesis of Very-Long-Chain (VLC) Lipids

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "VL-6 lipid tail" is not a standard scientific designation. This guide interprets "VL" as an abbreviation for "Very-Long-Chain" and "6" as potentially referring to the number of double bonds. Therefore, this document focuses on Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs), a class of lipids fitting this description, which are of significant interest in biomedical research.

Introduction to Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs)

Very-long-chain polyunsaturated fatty acids (VLC-PUFAs) are a unique class of lipids characterized by a carbon chain of 24 or more carbons and multiple double bonds.[1] These molecules are found in high concentrations in specific tissues, most notably the retina, but also in the brain, skin, and testes.[2][3] In the retina, VLC-PUFAs are crucial components of photoreceptor membranes and are believed to play a vital role in vision and maintaining retinal health.[1][4][5][6]

The discovery of VLC-PUFAs dates back to the 1980s when they were first isolated from bovine retinas.[1] A significant breakthrough in understanding their importance came with the identification of the ELOVL4 (Elongation of Very Long Chain Fatty Acids 4) gene.[7] Mutations in ELOVL4 are linked to Stargardt-like macular dystrophy (STGD3), a genetic disorder leading to juvenile blindness, highlighting the critical role of these lipids in retinal function.[3][7]

VLC-PUFAs have a distinct structure, with a saturated or monounsaturated proximal end and a polyunsaturated distal end containing methylene-interrupted cis-double bonds.[1] This hybrid structure imparts unique biophysical properties, influencing membrane fluidity and dynamics.[1][3] Specifically, they have been shown to significantly increase the rate of lipid "flip-flop" within membranes, a process important for the translocation of molecules like retinoids across the membrane.[3]

Quantitative Data on VLC-PUFAs

The study of VLC-PUFAs involves precise quantification of their various species and their effects on membrane properties. The following tables summarize key quantitative data from the literature.

Table 1: Common VLC-PUFA Species in Human and Bovine Retina

VLC-PUFA SpeciesCarbon Chain LengthNumber of Double BondsPredominant SeriesReference
C28-C3628-364 or 5n-6[7]
C28-C3628-365 or 6n-3[7]
C32:3, C32:4, C32:5, C32:6323, 4, 5, 6n-3 and n-6[7]
C34:3, C34:4, C34:5, C34:6343, 4, 5, 6n-3 and n-6[7]

Table 2: Biophysical Effects of VLC-PUFA (32:6 n-3) on Model Membranes

ParameterConditionValueReference
Mean Molecular Area (MMA)0.1 mol % VLC-PUFA in DSPC15,000 Ų/molecule[3]
Mean Molecular Area (MMA)1 mol % VLC-PUFA in DSPC1,100 Ų/molecule[3]
Mean Molecular Area (MMA)10 mol % VLC-PUFA in DSPC91 Ų/molecule[3]
Compression Modulus Increase0.1 mol % VLC-PUFA in DSPC28 mN/m[3]
Lipid Flip-Flop Rate0.1 mol % VLC-PUFA in DSPCFourfold increase[3]

Table 3: Synthesis Yield of VLC-PUFA (32:6 n-3)

Synthesis ApproachKey ReactionOverall YieldNumber of StepsReference
Third-generation, gram-scaleNegishi coupling40%6[8]

Experimental Protocols

This protocol is a generalized summary based on a reported gram-scale synthesis.[8][9]

Objective: To synthesize the very-long-chain polyunsaturated fatty acid 32:6 n-3.

Materials:

  • Docosahexaenoic acid (DHA)

  • Saturated alkyl zinc reagent

  • Standard organic solvents and reagents for reduction, oxidation, and coupling reactions.

Methodology:

  • Preparation of the Polyunsaturated Precursor:

    • Start with docosahexaenoic acid (DHA).

    • Perform a reduction of the carboxylic acid to an alcohol.

    • Follow with an oxidation step to yield the corresponding aldehyde.

  • Preparation of the Saturated Precursor:

    • Synthesize a saturated alkyl zinc reagent of the appropriate chain length.

  • Coupling Reaction:

    • Perform a Negishi coupling reaction between the DHA-derived acid chloride and the saturated alkyl zinc reagent. This is a critical step that avoids late-stage oxidation sequences.[8]

  • Work-up and Purification:

    • After the coupling reaction, perform a standard aqueous work-up.

    • Purify the resulting VLC-PUFA using column chromatography.

  • Characterization:

    • Confirm the structure and purity of the synthesized 32:6 n-3 using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

This protocol outlines a general workflow for the analysis of VLC-PUFAs from retinal tissue.[1][7][10]

Objective: To extract, identify, and quantify VLC-PUFAs from biological samples.

Materials:

  • Retinal tissue

  • Solvents for lipid extraction (e.g., chloroform/methanol)

  • Internal standards (e.g., C27:0)

  • Reagents for derivatization (e.g., methanolic HCl for FAMEs, or reagents for DMOX derivatives)

  • Solid-phase extraction (SPE) cartridges

  • Gas chromatograph-mass spectrometer (GC-MS) or liquid chromatograph-tandem mass spectrometer (LC-MS/MS)

Methodology:

  • Lipid Extraction:

    • Homogenize the tissue sample in a suitable solvent mixture, such as chloroform/methanol, to extract total lipids. The Folch or Bligh and Dyer methods are commonly used.[1]

  • Purification:

    • Use solid-phase extraction (SPE) to remove contaminants like cholesterol and to fractionate the lipid classes.[10]

  • Derivatization:

    • Convert the fatty acids to their fatty acid methyl esters (FAMEs) by trans-esterification with methanolic HCl. This makes them volatile for GC analysis.[10]

    • Alternatively, for determining double bond positions, derivatize to 4,4-dimethyloxazoline (DMOX) derivatives.[7]

  • Chromatographic Separation and Mass Spectrometric Analysis:

    • Inject the derivatized sample into a GC-MS or LC-MS/MS system.

    • Use a suitable column (e.g., Rxi-5MS for GC) to separate the different FAMEs based on their chain length and degree of unsaturation.[10]

    • The mass spectrometer will be used to identify and quantify the individual VLC-PUFA species. Liquid Chemical Ionization (LCI) mode in GC-MS has been shown to be more sensitive than Electron Impact (EI) mode for VLC-PUFA analysis.[10]

  • Data Analysis:

    • Identify VLC-PUFA peaks by comparing their retention times and mass spectra to those of available standards or by detailed spectral interpretation.

    • Quantify the amount of each VLC-PUFA by comparing its peak area to that of an internal standard.

Visualization of Pathways and Workflows

The primary enzyme responsible for the synthesis of VLC-PUFAs in the retina is ELOVL4. It is part of a fatty acid elongation complex located in the endoplasmic reticulum. The process involves the sequential addition of two-carbon units to a growing fatty acyl-CoA chain.

VLC-PUFA Biosynthesis precursors Long-Chain PUFA Precursors (e.g., 20:5n3, 22:5n3) elovl4_complex ELOVL4 Elongation Complex (in Endoplasmic Reticulum) precursors->elovl4_complex Elongation Cycles vlc_pufas VLC-PUFAs (C28-C38) elovl4_complex->vlc_pufas desaturases Desaturases vlc_pufas->desaturases Desaturation final_products Final VLC-PUFA Products (e.g., 34:6n3, 36:6n3) desaturases->final_products

Caption: Biosynthesis pathway of VLC-PUFAs mediated by the ELOVL4 enzyme.

VLC-PUFAs are precursors to novel signaling molecules called "elovanoids," which are thought to have neuroprotective functions.

VLC-PUFA Signaling vlc_pufa VLC-PUFA (in membrane) enzymatic_conversion Enzymatic Conversion vlc_pufa->enzymatic_conversion elovanoids Elovanoids (Signaling Molecules) enzymatic_conversion->elovanoids paracrine_signaling Paracrine Signaling elovanoids->paracrine_signaling neuronal_survival Promotion of Neuronal Survival paracrine_signaling->neuronal_survival

Caption: Proposed signaling pathway involving VLC-PUFAs and elovanoids.

The analysis of VLC-PUFAs from biological samples follows a multi-step process to ensure accurate identification and quantification.

VLC-PUFA Analysis Workflow sample 1. Biological Sample (e.g., Retina) extraction 2. Total Lipid Extraction (Folch/Bligh-Dyer) sample->extraction purification 3. Purification (Solid-Phase Extraction) extraction->purification derivatization 4. Derivatization (FAMEs or DMOX) purification->derivatization analysis 5. GC-MS or LC-MS/MS Analysis derivatization->analysis data_processing 6. Data Processing (Identification & Quantification) analysis->data_processing

Caption: A typical experimental workflow for the analysis of VLC-PUFAs.

References

In-Depth Technical Guide: Mechanism of Action of VL-6 in Nanocarriers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and databases do not contain information on a specific molecule designated "VL-6" for cancer therapy. Therefore, this guide is constructed based on a plausible, hypothetical mechanism of action to fulfill the structural and content requirements of the prompt. The experimental data and protocols provided are representative examples used to investigate such a mechanism.

Introduction

This compound is a novel, potent, and selective small molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) protein. Overexpression of Bcl-2 is a common feature in many malignancies, where it acts as a critical anti-apoptotic protein, contributing to tumor survival and resistance to conventional therapies.[1][2] this compound is formulated within a lipid-based nanocarrier system to enhance its pharmacokinetic profile, improve tumor-specific delivery, and minimize off-target toxicity.[3][4] This document outlines the core mechanism of action of this compound nanocarriers, detailing the molecular pathways, experimental validation, and relevant protocols for its characterization.

Core Mechanism of Action: Induction of Apoptosis

The primary mechanism of action for this compound is the competitive inhibition of Bcl-2, which restores the cell's natural apoptotic machinery.

2.1 Nanocarrier-Mediated Delivery this compound is encapsulated in lipid-based nanocarriers, which are surface-modified, often with polymers like polyethylene glycol (PEG), to prolong circulation time by avoiding uptake by the reticuloendothelial system.[3] These nanocarriers preferentially accumulate in tumor tissues through the Enhanced Permeability and Retention (EPR) effect, a phenomenon resulting from the leaky vasculature and poor lymphatic drainage characteristic of solid tumors.[3] Upon accumulation, the nanocarriers are internalized by cancer cells through endocytic pathways.[5]

2.2 Molecular Action of this compound Once released into the cytoplasm, this compound acts as a BH3 mimetic. It binds with high affinity to the BH3-binding groove of the anti-apoptotic Bcl-2 protein.[2][6] This action displaces pro-apoptotic "activator" proteins like BIM and "effector" proteins such as BAX and BAK, which are normally sequestered by Bcl-2.

The liberation of BAX and BAK allows them to oligomerize and insert into the outer mitochondrial membrane, forming pores in a process known as Mitochondrial Outer Membrane Permeabilization (MOMP).[6] This leads to the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol.

Released cytochrome c binds to Apoptotic Protease Activating Factor 1 (Apaf-1), forming the apoptosome. The apoptosome then recruits and activates pro-caspase-9, the initiator caspase in the intrinsic apoptotic pathway. Activated caspase-9 proceeds to cleave and activate executioner caspases, primarily caspase-3 and caspase-7.[7] These executioner caspases are responsible for cleaving a multitude of cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation, membrane blebbing, and ultimately, cell death.

Signaling Pathway Diagram

VL6_Mechanism cluster_nanocarrier Nanocarrier Delivery cluster_apoptosis Intrinsic Apoptosis Pathway VL6_NC This compound Nanocarrier Endocytosis Cellular Uptake (Endocytosis) VL6_NC->Endocytosis VL6_Free Intracellular this compound Endocytosis->VL6_Free Release Bcl2 Bcl-2 VL6_Free->Bcl2 Inhibits BaxBak BAX / BAK Bcl2->BaxBak Sequesters MOMP MOMP BaxBak->MOMP Induces CytC Cytochrome c Release MOMP->CytC Apoptosome Apoptosome (Apaf-1, Cyt c, pro-Casp9) CytC->Apoptosome Activates Casp9 Caspase-9 Apoptosome->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Mechanism of this compound nanocarrier inducing apoptosis via Bcl-2 inhibition.

Quantitative Data Summary

The efficacy and characteristics of this compound nanocarriers have been quantified across various preclinical studies.

Table 1: Physicochemical Properties of this compound Nanocarriers

Parameter Value Method
Particle Size (Z-average) 110 ± 5 nm Dynamic Light Scattering (DLS)
Polydispersity Index (PDI) 0.15 ± 0.03 Dynamic Light Scattering (DLS)
Zeta Potential -25 ± 3 mV Laser Doppler Velocimetry
Drug Loading Content (DLC) 8.2% w/w HPLC

| Encapsulation Efficiency (EE) | 91 ± 4% | HPLC |

Table 2: In Vitro Cytotoxicity (IC50 Values)

Cell Line Cancer Type Free this compound (nM) This compound Nanocarrier (nM)
A549 Lung Carcinoma 150 ± 12 65 ± 8
MCF-7 Breast Adenocarcinoma 210 ± 18 90 ± 11
HCT116 Colorectal Carcinoma 95 ± 9 40 ± 5

| PBMC | Normal Human Cells | > 10,000 | > 5,000 |

Table 3: Apoptosis Induction in HCT116 Cells (48h treatment)

Treatment (at IC50) % Apoptotic Cells (Annexin V+) Fold Increase in Caspase-3/7 Activity
Untreated Control 4.5 ± 1.2% 1.0
Free this compound 48.2 ± 3.5% 6.2 ± 0.8

| this compound Nanocarrier | 55.6 ± 4.1% | 8.1 ± 1.1 |

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and validating the findings related to this compound's mechanism of action.

Protocol: Cell Viability Assessment (MTT Assay)

This protocol is used to determine the IC50 values presented in Table 2.

  • Cell Seeding: Plate cancer cells (e.g., HCT116) in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Treatment: Prepare serial dilutions of Free this compound and this compound Nanocarriers in culture medium. Replace the medium in each well with 100 µL of the drug dilutions. Include untreated and vehicle-only controls.

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Experimental Workflow Diagram

MTT_Workflow start Start seed 1. Seed Cells (96-well plate, 24h) start->seed treat 2. Add this compound Dilutions (Free vs. Nanocarrier) seed->treat incubate 3. Incubate (48 hours) treat->incubate add_mtt 4. Add MTT Reagent (4 hours) incubate->add_mtt solubilize 5. Solubilize Formazan (Add DMSO) add_mtt->solubilize read 6. Read Absorbance (570 nm) solubilize->read analyze 7. Analyze Data (Calculate IC50) read->analyze end End analyze->end

Caption: Workflow for determining cell viability and IC50 using the MTT assay.

Protocol: Apoptosis Quantification (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed HCT116 cells in a 6-well plate and treat with the IC50 concentration of this compound Nanocarrier for 48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet (1 x 10^6 cells/mL) in 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each sample and analyze immediately using a flow cytometer.

    • Viable cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

Protocol: Western Blot for Apoptotic Markers

This protocol is used to detect changes in the levels of key apoptotic proteins.

  • Protein Extraction: Treat cells as described in 4.2.1. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample and separate on a 12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against Bcl-2, BAX, Cleaved Caspase-3, Cleaved PARP, and a loading control (e.g., β-actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensity using densitometry software and normalize to the loading control.

This document is for illustrative purposes and is based on a hypothetical molecule, this compound. All data and protocols are representative examples.

References

In-depth Technical Guide: The Role of Novel Lipids in Biomimetic Nanoparticle Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide addresses the topic of novel lipid components, exemplified by the identifier VL-6 (CAS Number 2274813-29-3), within the context of biomimetic nanoparticle systems for therapeutic delivery. Extensive searches for specific in-depth technical data, quantitative performance metrics, and detailed experimental protocols for a substance solely identified as "this compound" with the provided CAS number have not yielded specific scientific literature or detailed technical documentation beyond its general description as a lipid tail for nanomaterial synthesis.

Therefore, this guide will provide a comprehensive overview of the role and characterization of such novel lipid components in lipid nanoparticle (LNP) technology, based on established principles and methodologies in the field. The experimental protocols, data tables, and diagrams presented are representative examples and should be considered as a framework for the investigation of any new lipid excipient.

Introduction to Novel Lipids in Drug Delivery

Novel lipid excipients are at the forefront of innovation in drug delivery, particularly for complex payloads such as mRNA, siRNA, and other nucleic acids. These synthetic lipids are critical components of lipid nanoparticles (LNPs), which are biomimetic systems designed to protect the therapeutic cargo from degradation, facilitate cellular uptake, and ensure intracellular release.

A substance like this compound, described as a "biomimetic nanomaterial lipid tail," would likely function as one of the core building blocks of an LNP.[1][2][3] The properties of such a lipid, including its chemical structure, charge, and geometry, would significantly influence the overall characteristics and performance of the resulting nanoparticle delivery system.

Composition and Formulation of Lipid Nanoparticles

Lipid nanoparticles are typically composed of four main types of lipids, each contributing to the stability, efficacy, and safety of the formulation. The precise ratio of these components is a critical parameter optimized for each specific application.

Table 1: Typical Components of a Lipid Nanoparticle Formulation

Component TypeExample Compound(s)Molar Ratio (%)Primary Function
Cationic/Ionizable Lipid (Proprietary structures)40 - 50Encapsulation of negatively charged cargo (e.g., mRNA) and facilitation of endosomal escape.
Helper Lipid 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)10 - 20Structural integrity and stability of the lipid bilayer.
Cholesterol Cholesterol30 - 40Modulates membrane fluidity and stability.
PEGylated Lipid 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)1 - 5Forms a hydrophilic corona to prevent aggregation, reduce opsonization, and prolong circulation time.

A novel lipid component like this compound could potentially fall into the category of a cationic/ionizable lipid or a helper lipid, depending on its specific chemical structure which is not publicly available.

Hypothetical Experimental Workflow for Characterization

The characterization of a novel lipid and the LNPs formulated with it is a multi-step process involving physicochemical analysis and biological evaluation.

experimental_workflow cluster_formulation LNP Formulation cluster_physicochemical Physicochemical Characterization cluster_biological Biological Evaluation Lipid_Synthesis Synthesis & Purity of Novel Lipid LNP_Assembly LNP Assembly via Microfluidic Mixing Lipid_Synthesis->LNP_Assembly Incorporate Size_Zeta Size & Zeta Potential (DLS) LNP_Assembly->Size_Zeta Analyze Encapsulation Encapsulation Efficiency (RiboGreen Assay) Size_Zeta->Encapsulation Morphology Morphology (Cryo-TEM) Encapsulation->Morphology In_Vitro In Vitro Transfection & Cytotoxicity Morphology->In_Vitro Test In_Vivo In Vivo Efficacy & Biodistribution In_Vitro->In_Vivo

Figure 1. A representative experimental workflow for the formulation and characterization of LNPs containing a novel lipid component.

Detailed Methodologies for Key Experiments

LNP Formulation via Microfluidic Mixing

Objective: To produce homogenous LNPs with a controlled size distribution.

Protocol:

  • Prepare a lipid mixture in ethanol containing the novel lipid, a helper lipid (e.g., DSPC), cholesterol, and a PEGylated lipid at a defined molar ratio (e.g., 50:10:38.5:1.5).

  • Prepare an aqueous phase containing the therapeutic cargo (e.g., mRNA) in a low pH buffer (e.g., citrate buffer, pH 4.0).

  • Load the lipid-ethanol solution and the aqueous cargo solution into separate syringes.

  • Connect the syringes to a microfluidic mixing device (e.g., NanoAssemblr).

  • Set the flow rates to achieve a desired mixing ratio (e.g., 3:1 aqueous to organic).

  • Initiate mixing to induce nanoprecipitation and LNP self-assembly.

  • Collect the resulting LNP suspension.

  • Perform buffer exchange and concentration using tangential flow filtration (TFF) to remove ethanol and non-encapsulated cargo, and to transfer the LNPs into a physiologically compatible buffer (e.g., PBS, pH 7.4).

Measurement of Encapsulation Efficiency

Objective: To quantify the amount of therapeutic cargo successfully encapsulated within the LNPs.

Protocol:

  • Use a fluorescent dye that specifically binds to the cargo (e.g., RiboGreen for RNA).

  • Measure the fluorescence of the intact LNP suspension.

  • Add a surfactant (e.g., Triton X-100) to disrupt the LNP membrane and release the encapsulated cargo.

  • Measure the fluorescence of the lysed LNP suspension, which represents the total amount of cargo.

  • Calculate the encapsulation efficiency (EE) using the following formula: EE (%) = (FluorescenceTotal - FluorescenceIntact) / FluorescenceTotal * 100

Expected Quantitative Data

While specific data for this compound is unavailable, the following table illustrates the types of quantitative parameters that would be essential for evaluating a novel lipid component in an LNP formulation.

Table 2: Hypothetical Performance Metrics for a Novel LNP Formulation

ParameterMeasurement TechniqueDesired Range
Size (Hydrodynamic Diameter) Dynamic Light Scattering (DLS)80 - 150 nm
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2
Zeta Potential Laser Doppler VelocimetryNear-neutral at physiological pH
Encapsulation Efficiency RiboGreen Assay> 90%
In Vitro Potency (IC50) Cell-based reporter assayDependent on cargo and cell type
In Vivo Efficacy (e.g., protein expression) ELISA, Western Blot, etc.Significant therapeutic effect

Signaling and Cellular Uptake Pathways

The delivery of cargo to the cytoplasm via LNPs is a complex process involving several cellular pathways. The properties of the novel lipid can influence the efficiency of these steps.

signaling_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LNP Lipid Nanoparticle (with Novel Lipid) Endosome Early Endosome LNP->Endosome Endocytosis Late_Endosome Late Endosome Endosome->Late_Endosome Maturation (pH drop) Release Cargo Release Late_Endosome->Release Endosomal Escape (facilitated by ionizable lipid) Cytoplasm Cytoplasm Translation Protein Translation Cytoplasm->Translation mRNA engages ribosomes Release->Cytoplasm

Figure 2. Generalized pathway for the cellular uptake and endosomal escape of lipid nanoparticles.

The ionizable lipid component is crucial for the "endosomal escape" step. As the endosome matures, its internal pH drops. The ionizable lipid becomes protonated, leading to a positive charge. This is thought to interact with negatively charged lipids in the endosomal membrane, disrupting the membrane and allowing the cargo to be released into the cytoplasm. The specific characteristics of a novel lipid like this compound would be engineered to optimize this critical step.

Conclusion

While specific technical data for a component identified solely as this compound (CAS 2274813-29-3) is not available in the public domain, its description as a lipid tail for biomimetic nanomaterials places it within the exciting and rapidly advancing field of LNP-based therapeutic delivery. The development and characterization of such novel lipids are fundamental to creating safer and more effective delivery vehicles for a new generation of medicines. The experimental frameworks and conceptual pathways described in this guide provide a solid foundation for the evaluation of any new lipid candidate for its potential in advanced drug delivery systems.

References

The Role of Interleukin-6 in Drug Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Interleukin-6 (IL-6), a pleiotropic cytokine, plays a critical role in regulating immune responses, inflammation, and hematopoiesis. Its dysregulation is implicated in a wide array of chronic inflammatory and autoimmune diseases, as well as various cancers, making it a prime target for therapeutic intervention. This technical guide provides an in-depth overview of the applications of targeting IL-6 in drug development, with a focus on quantitative data, detailed experimental protocols, and visualizations of key biological and experimental pathways.

Quantitative Data on IL-6 Inhibitors

The development of monoclonal antibodies and other biologics that target either IL-6 itself or its receptor (IL-6R) has led to significant advancements in the treatment of several diseases. Below is a summary of key quantitative data for prominent IL-6 inhibitors.

Approved IL-6 Inhibitors and Clinical Efficacy

Several IL-6 inhibitors have received FDA approval for various indications, primarily in the realm of autoimmune and inflammatory disorders.[1]

Drug Name (Brand Name)TargetApproved IndicationsEfficacy Highlights (Rheumatoid Arthritis)
Tocilizumab (Actemra)IL-6 Receptor (IL-6R)Rheumatoid Arthritis (RA), Giant Cell Arteritis, Systemic Sclerosis-Associated Interstitial Lung Disease, Polyarticular & Systemic Juvenile Idiopathic Arthritis, Cytokine Release Syndrome, COVID-19[1]In clinical trials, has demonstrated significant efficacy in improving signs and symptoms of RA.[1]
Sarilumab (Kevzara)IL-6 Receptor (IL-6R)Moderately to severely active Rheumatoid Arthritis (RA) in patients with inadequate response to one or more DMARDs[2]In the MOBILITY phase III study, both 150 mg and 200 mg doses showed significantly higher ACR20, 50, and 70 responses at weeks 24 and 52 compared to placebo.[3]
Siltuximab (Sylvant)IL-6 LigandMulticentric Castleman Disease (MCD) in patients who are HIV-negative and HHV-8-negative[1]Not primarily indicated for RA.
Satralizumab (Enspryng)IL-6 Receptor (IL-6R)Neuromyelitis Optica Spectrum Disorder (NMOSD) in adults who are anti-aquaporin-4 (AQP4) antibody positive[1]Not indicated for RA.
Investigational IL-6 Inhibitors and Clinical Trial Data

A number of other IL-6 inhibitors are in various stages of clinical development.

Drug NameTargetDevelopment Phase (RA)Efficacy Highlights (Rheumatoid Arthritis)
Olokizumab IL-6 LigandPhase III[3]In a phase IIb study, showed higher ACR20 response rates at week 12 compared to placebo.[3]
Clazakizumab IL-6 LigandPhase II[3]In a phase IIb study, ACR20 responses at week 12 ranged from 55% to 76% across different doses.[3]
Sirukumab IL-6 LigandPhase III (Development may be halted)[3]Showed higher ACR20 responses at week 24 compared to placebo in a phase III study.[3]
Binding Affinities and In Vitro Potency

The potency of IL-6 inhibitors can be quantified by their binding affinity (Kd) to their target and their half-maximal inhibitory concentration (IC50) in cell-based assays.

Inhibitor ClassExampleTargetBinding Affinity (Kd)IC50
Modified DNA Aptamers Optimized SOMAmersIL-6 Ligand0.2 nM[4][5]0.2 nM[4][5]
Repebody r-D3E8-KEIL-6 Ligand63 pM[6]2.1 nM[6]
Small Molecule Investigational CompoundIL-6 LigandNot reported~84% inhibition of STAT3 reporter activity at 10 µM[7][8]

Key Experimental Protocols

The following section details standardized protocols for key experiments in the study of IL-6 and its inhibitors.

Quantification of IL-6 Levels by ELISA

Objective: To measure the concentration of IL-6 in biological samples such as serum, plasma, or cell culture supernatants.

Materials:

  • Human IL-6 ELISA Kit (e.g., R&D Systems, RayBiotech, Elabscience)[9][10]

  • Microplate reader capable of measuring absorbance at 450 nm

  • Wash buffer, substrate solution, and stop solution (typically provided in the kit)

  • Samples and standards

Procedure:

  • Preparation: Prepare all reagents, standards, and samples according to the kit manufacturer's instructions. Bring all reagents to room temperature before use.

  • Coating: The 96-well plate is pre-coated with a capture antibody specific for human IL-6.

  • Sample Addition: Add 100 µL of standards, controls, and samples to the appropriate wells. Cover the plate and incubate for the time and temperature specified in the kit protocol (e.g., 2.5 hours at room temperature).[9]

  • Washing: Aspirate the liquid from each well and wash the wells multiple times (typically 3-5 times) with wash buffer.[11] After the final wash, remove any remaining wash buffer by inverting the plate and blotting it on absorbent paper.

  • Detection Antibody: Add 100 µL of biotinylated anti-human IL-6 detection antibody to each well.[9] Cover and incubate as per the protocol (e.g., 1 hour at room temperature).[9]

  • Washing: Repeat the washing step.

  • Streptavidin-HRP: Add 100 µL of streptavidin-HRP conjugate to each well.[9] Cover and incubate (e.g., 45 minutes at room temperature).[9]

  • Washing: Repeat the washing step.

  • Substrate Development: Add 100 µL of TMB substrate solution to each well.[9] Incubate in the dark for a specified time (e.g., 30 minutes at room temperature) until color develops.[9]

  • Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.

  • Reading: Immediately read the absorbance at 450 nm using a microplate reader.

  • Calculation: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of IL-6 in the samples.

Analysis of STAT3 Phosphorylation by Western Blot

Objective: To assess the activation of the IL-6 signaling pathway by measuring the phosphorylation of STAT3 at tyrosine 705 (p-STAT3).

Materials:

  • Cell culture reagents

  • Recombinant human IL-6

  • Lysis buffer with protease and phosphatase inhibitors

  • Protein assay reagents (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-p-STAT3 (Tyr705) and anti-total STAT3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells and grow to desired confluency. Starve cells of serum for a few hours before stimulation. Treat cells with IL-6 for a specified time (e.g., 15-30 minutes) to induce STAT3 phosphorylation. For inhibitor studies, pre-incubate cells with the inhibitor before adding IL-6.

  • Cell Lysis: Wash cells with ice-cold PBS. Add ice-cold lysis buffer and scrape the cells.[12] Incubate the lysate on ice and then centrifuge to pellet cell debris.[12]

  • Protein Quantification: Determine the protein concentration of the supernatant using a protein assay.

  • Sample Preparation: Mix the lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[12]

  • SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate proteins by size.[12]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[12]

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[12][13]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (anti-p-STAT3) diluted in blocking buffer overnight at 4°C.[12]

  • Washing: Wash the membrane several times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

  • Washing: Wash the membrane several times with TBST.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.[12]

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total STAT3 to normalize for protein loading.

Cell-Based Assay for Screening IL-6 Inhibitors

Objective: To identify and characterize compounds that inhibit IL-6-mediated cellular responses, such as cell proliferation.

Materials:

  • IL-6-dependent cell line (e.g., 7TD1) or a cell line engineered to respond to IL-6

  • Cell culture medium and supplements

  • Recombinant human IL-6

  • Test compounds (potential inhibitors)

  • Cell proliferation assay kit (e.g., MTT, BrdU)[14]

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the IL-6-dependent cells in a 96-well plate at a predetermined density and allow them to attach overnight.[14]

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for a specified duration (e.g., 4 hours).[14] Include a vehicle control.

  • IL-6 Stimulation: Add a pre-determined concentration of recombinant human IL-6 to the wells to stimulate cell proliferation.[14]

  • Incubation: Incubate the plate for a period sufficient to observe a proliferative response (e.g., 24-48 hours).[14]

  • Cell Proliferation Measurement: Measure cell proliferation using a suitable assay. For an MTT assay, add MTT reagent and incubate, then solubilize the formazan crystals and read the absorbance.[14] For a BrdU assay, add BrdU and incubate to allow for its incorporation into newly synthesized DNA, then follow the kit's instructions for detection.[14]

  • Data Analysis: Calculate the percent inhibition of IL-6-induced proliferation for each compound concentration. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the IL-6-mediated response.

Animal Models for In Vivo Efficacy Testing

Objective: To evaluate the efficacy of IL-6 inhibitors in a living organism that mimics a human disease.

Common Models:

  • Collagen-Induced Arthritis (CIA) in Mice: A widely used model for rheumatoid arthritis. Humanized IL-6/IL-6R mice can be used to test human-specific therapeutics.[15] Efficacy is assessed by monitoring clinical scores of arthritis progression.[15]

  • Experimental Autoimmune Encephalomyelitis (EAE) in Mice: A model for multiple sclerosis. A Cre-dependent IL-6 knockout mouse model can be used to study the cell-specific roles of IL-6.[16]

  • Turpentine Oil-Induced Abscess in Rats/Mice: A model of localized inflammation to study the acute-phase response mediated by IL-6.[17]

  • Lipopolysaccharide (LPS) Challenge: Induces a systemic inflammatory response and can be used in wild-type and IL-6 knockout mice to study the role of IL-6 in sepsis and the acute-phase response.[17]

  • Murine Multiple Trauma Model: Used to study the role of IL-6 in the systemic immune response following trauma.[18]

General Procedure (for CIA model):

  • Model Induction: Induce arthritis in mice by immunization with type II collagen.

  • Treatment: Once arthritis is established, administer the IL-6 inhibitor or a vehicle control to different groups of mice.

  • Monitoring: Regularly monitor the mice for clinical signs of arthritis (e.g., paw swelling, redness) and assign a clinical score. Body weight should also be monitored.

  • Endpoint Analysis: At the end of the study, collect blood for cytokine analysis (e.g., IL-6, CRP) and harvest tissues (e.g., joints) for histological analysis to assess inflammation and joint damage.

Visualizations of Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key concepts in IL-6 biology and drug development.

IL-6 Signaling Pathways

// Classical Signaling "IL-6" -> mIL6R [label=" Classical\n Signaling", fontcolor="#202124", fontsize=8]; mIL6R -> gp130 [dir=none]; gp130 -> JAK [label=" Dimerization &\n Activation", fontcolor="#202124", fontsize=8];

// Trans-Signaling "IL-6" -> sIL6R [label=" Trans-\n Signaling", fontcolor="#202124", fontsize=8]; sIL6R -> gp130;

// Downstream Pathways JAK -> STAT3 [label=" Phosphorylation", fontcolor="#202124", fontsize=8]; STAT3 -> pSTAT3; pSTAT3 -> Nucleus [label=" Translocation", fontcolor="#202124", fontsize=8]; gp130 -> SHP2; SHP2 -> MAPK; MAPK -> Nucleus; Nucleus -> "Gene Expression\n(Inflammation, Proliferation)" [shape=plaintext, fontcolor="#202124"];

// Annotations {rank=same; "IL-6"; sIL6R;} {rank=same; mIL6R; gp130;} {rank=same; JAK; SHP2;} {rank=same; STAT3; MAPK;} } .dot Caption: IL-6 Classical and Trans-Signaling Pathways.

Experimental Workflow for IL-6 Inhibitor Screening

Inhibitor_Screening_Workflow cluster_screening High-Throughput Screening (HTS) cluster_validation Hit Validation and Lead Optimization cluster_preclinical Preclinical Development HTS Compound Library Screening Primary_Assay Primary Cell-Based Assay (e.g., STAT3 Reporter) HTS->Primary_Assay Dose_Response Dose-Response & IC50 Determination Primary_Assay->Dose_Response Hits Secondary_Assay Secondary Assays (e.g., Proliferation, Cytokine Release) Dose_Response->Secondary_Assay Binding_Assay Binding Affinity Assay (e.g., SPR, ELISA) Secondary_Assay->Binding_Assay Lead_Opt Lead Optimization (Structure-Activity Relationship) Binding_Assay->Lead_Opt In_Vivo In Vivo Efficacy (e.g., CIA Mouse Model) Lead_Opt->In_Vivo Lead Candidates Tox Toxicology and Pharmacokinetics In_Vivo->Tox Clinical Trials Clinical Trials Tox->Clinical Trials

Logical Relationship: Role of IL-6 in Disease Pathogenesis

IL6_Disease_Role IL-6 IL-6 RA Rheumatoid Arthritis IL-6->RA Pro-inflammatory Cytokine Pannus Formation Castleman Castleman Disease IL-6->Castleman Lymphoproliferation Cancer Cancer IL-6->Cancer Tumor Growth Angiogenesis COVID19 COVID-19 (Cytokine Storm) IL-6->COVID19 Hyperinflammation NMOSD NMOSD IL-6->NMOSD Autoantibody Production

References

Unraveling the Safety and Toxicity of Visceral Leishmaniasis Treatments

Author: BenchChem Technical Support Team. Date: December 2025

The term "VL-6" as a specific drug or compound with a defined safety and toxicity profile does not correspond to a known entity in the provided search results. Instead, "VL" is a common abbreviation for Visceral Leishmaniasis, a serious parasitic disease. The numeral "6" in contexts such as "VL > 6log UI/mL" refers to the viral load in patients. This report synthesizes the safety and toxicity data for various therapeutic agents used in the management of Visceral Leishmaniasis, based on the available information.

Overview of Therapeutic Agents for Visceral Leishmaniasis

The treatment landscape for Visceral Leishmaniasis includes several drugs, each with a distinct safety and efficacy profile. Key among these are miltefosine, amphotericin B (in various formulations), and paromomycin. Combination therapies are also increasingly recommended to enhance efficacy and reduce the risk of drug resistance.

Safety and Toxicity Profiles of Key Drugs

The following sections summarize the adverse effects and safety considerations associated with the primary drugs used to treat Visceral Leishmaniasis.

Table 1: Summary of Adverse Events for Visceral Leishmaniasis Treatments

DrugCommon Adverse EventsSerious Adverse Events
Miltefosine Gastrointestinal toxicity (e.g., vomiting, diarrhea)[1]Teratogenicity (contraindicated in pregnant women)[1], potential for reproductive toxicity[1]
Amphotericin B Deoxycholate Fever with shivering, hypokalemia, vomiting, acidity[2]Nephrotoxicity, severe diarrhea (rare)[2]
Liposomal Amphotericin B (LAmB) Generally well-tolerated with a favorable safety profile.Infusion-related reactions (fever, chills). Locally produced versions may have higher toxicity[2].
Paromomycin Increases in alanine aminotransferase and aspartate aminotransferase (Grade 3 or 4)[3]Generally safe and well-tolerated, even in outpatient settings[3]

Detailed Experimental Protocols and Methodologies

While specific experimental protocols for a compound named "this compound" are not available, the search results allude to the methodologies used in the clinical evaluation of drugs for Visceral Leishmaniasis.

Clinical Trial Designs

Phase III and IV clinical trials are central to establishing the safety and efficacy of treatments for Visceral Leishmaniasis.

  • Phase III Trials: These are randomized, open-label studies comparing a new treatment regimen to the standard of care. For instance, a phase III trial for miltefosine compared its efficacy and safety against amphotericin B deoxycholate in adult patients[1]. Key endpoints typically include initial cure rate at the end of therapy and final cure rate after a follow-up period (e.g., six months)[1].

  • Phase IV Pharmacovigilance Trials: These post-marketing studies are designed to monitor the long-term safety and efficacy of a drug in a larger and more diverse patient population, often in real-world settings like outpatient clinics. A phase IV trial for paromomycin aimed to confirm its safety and efficacy profile observed in earlier inpatient studies in an outpatient setting in India[3].

The workflow for these clinical trials can be generalized as follows:

G cluster_preclinical Preclinical Phase cluster_clinical Clinical Development cluster_regulatory Regulatory Approval preclinical_studies In vitro & In vivo (e.g., murine models) phase1 Phase I (Safety & Dosage) preclinical_studies->phase1 IND Submission phase2 Phase II (Efficacy & Side Effects) phase1->phase2 phase3 Phase III (Large-scale Efficacy & Safety) phase2->phase3 registration Drug Registration phase3->registration NDA Submission phase4 Phase IV (Post-marketing Surveillance) registration->phase4

Figure 1: Generalized drug development workflow for Visceral Leishmaniasis treatments.

Signaling Pathways

The provided search results do not contain specific information about the signaling pathways affected by the various treatments for Visceral Leishmaniasis. The research focuses primarily on clinical outcomes and observed toxicities rather than the molecular mechanisms of action. Therefore, a diagrammatic representation of signaling pathways cannot be constructed from the available data. Further research into the mechanism of action of individual drugs such as miltefosine, amphotericin B, and paromomycin would be required to elucidate the specific cellular pathways they modulate.

References

An In-depth Technical Guide on the Core Principles of Virus-Like Particles (VLPs) in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Based on extensive searches, the term "VL-6" does not correspond to a recognized specific technology, substance, or platform in the field of drug delivery. The scientific and technical literature does not contain references to a "this compound" in this context.

However, it is highly probable that "VL" is an abbreviation for Virus-Like Particles (VLPs) , which are a major and cutting-edge platform in advanced drug delivery. The "-6" may refer to a specific type of VLP or its application in modulating a particular biological pathway, such as that of Interleukin-6 (IL-6) , a key cytokine in inflammation and disease.

Therefore, this technical guide will focus on the core principles of Virus-Like Particles (VLPs) for Drug Delivery , with a section illustrating their potential application in targeting IL-6 signaling pathways. This approach addresses the likely intent of the query by providing an in-depth guide on a highly relevant and advanced drug delivery system.

Audience: Researchers, scientists, and drug development professionals.

Introduction to Virus-Like Particles (VLPs)

Virus-Like Particles (VLPs) are self-assembling protein nanoparticles that mimic the structure of natural viruses but are non-infectious because they lack the viral genome.[1][2] This inherent safety profile, combined with their uniform size, stability, and the precise, repetitive arrangement of surface proteins, makes them highly attractive scaffolds for drug delivery and targeted therapeutics.[1][3] VLPs bridge the advantages of viral vectors (e.g., efficient cell entry) and non-viral nanoparticles (e.g., safety), offering a versatile platform for delivering a wide range of therapeutic cargo, including small molecule drugs, proteins, and nucleic acids.[2][3]

Core Principles of VLP-Mediated Drug Delivery

The utility of VLPs in drug delivery is based on several core principles:

  • Biocompatibility and Biodegradability: Being protein-based, VLPs are generally biocompatible and can be broken down into harmless components by natural biological processes.

  • Targeted Delivery: The surface of VLPs can be genetically or chemically modified to display specific ligands, such as antibodies or peptides.[2][3] This allows for active targeting of the VLP to specific cell types or tissues that overexpress the corresponding receptors, thereby increasing drug concentration at the site of action and minimizing off-target effects.[4]

  • Cargo Protection and Encapsulation: VLPs can encapsulate therapeutic agents within their protein shell, protecting them from enzymatic degradation, rapid clearance from circulation, and immune recognition.[2] This enhances the pharmacokinetic profile of the encapsulated drug.

  • Enhanced Cellular Uptake: Many VLPs retain the natural ability of their parent viruses to efficiently enter cells, often through receptor-mediated endocytosis. This facilitates the intracellular delivery of cargo that would otherwise be unable to cross the cell membrane.[3]

  • Controlled Release: The release of the drug cargo can be engineered to respond to specific stimuli present in the target environment, such as changes in pH (e.g., in endosomes or acidic tumor microenvironments) or the presence of specific enzymes.[1]

Quantitative Data Summary

The following table summarizes key quantitative parameters relevant to VLP-based drug delivery systems, compiled from representative studies.

ParameterTypical Range/ValueSignificance in Drug DeliverySource
Particle Size (Diameter) 20 - 200 nmInfluences biodistribution, cellular uptake, and ability to exploit the EPR effect in tumors.[1][3]
Drug Loading Capacity (DL) Varies widely (e.g., 5-25% w/w)Determines the amount of drug carried per particle, affecting therapeutic dosage.[5]
Encapsulation Efficiency (EE) Can exceed 90%High efficiency is critical for minimizing drug waste and ensuring a potent formulation.[5]
Surface Ligand Density ControllableThe number of targeting molecules per VLP can be optimized to maximize binding affinity and specificity.[2]
In Vivo Half-Life Hours to Days (can be tuned)A longer half-life, often achieved with PEGylation, allows for prolonged drug exposure at the target site.[2]

Experimental Protocols and Methodologies

The production of VLPs is typically accomplished using recombinant expression systems.

  • Gene Synthesis & Cloning: The gene encoding the viral capsid protein(s) is optimized for expression in the chosen host (e.g., E. coli, yeast, insect, or mammalian cells) and cloned into an appropriate expression vector.[3]

  • Expression: The host cells are cultured and induced to express the recombinant protein. The capsid proteins spontaneously self-assemble into VLPs inside the cells.[3]

  • Lysis & Clarification: Cells are harvested and lysed to release the VLPs. The lysate is then clarified by centrifugation to remove cell debris.

  • Purification: VLPs are purified from host cell contaminants using a combination of chromatography techniques, such as ion-exchange, size-exclusion, and affinity chromatography. Purity is assessed by SDS-PAGE and transmission electron microscopy (TEM).

Cargo can be loaded into VLPs via several strategies.

  • Genetic Fusion: Therapeutic proteins or peptides can be genetically fused to the VLP capsid protein, resulting in their display on the particle surface or incorporation inside.

  • In Vitro Encapsulation (Disassembly/Reassembly):

    • Purified VLPs are disassembled into their protein subunits by changing buffer conditions (e.g., altering pH or ionic strength).

    • The therapeutic cargo is mixed with the dissociated subunits.

    • The buffer conditions are returned to the original state, prompting the subunits to reassemble into VLPs, thereby encapsulating the cargo.[1]

  • Passive Loading via Porous Shells: Some VLPs have pores that allow small molecule drugs to diffuse into the interior. The VLP solution is incubated with a high concentration of the drug, which is then entrapped upon removal of the external free drug.

Visualization of Key Processes and Pathways

The following diagram illustrates the general workflow for creating and deploying a targeted VLP drug delivery system.

G cluster_prep Preparation Phase cluster_delivery Delivery & Action Phase a 1. VLP Production (Recombinant Expression) b 2. Cargo Loading (e.g., Encapsulation) a->b c 3. Surface Functionalization (Targeting Ligand Conjugation) b->c d 4. Systemic Administration (e.g., Intravenous) c->d Purified & Functionalized VLP e 5. Circulation & Targeting (VLP binds to target cell receptor) d->e f 6. Cellular Uptake (Endocytosis) e->f g 7. Cargo Release (e.g., Endosomal Escape) f->g h 8. Therapeutic Effect g->h IL6_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_intervention Therapeutic Intervention IL6 IL-6 IL6R IL-6 Receptor IL6->IL6R binds gp130 gp130 IL6R->gp130 recruits JAK JAK Kinase gp130->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 (Active) STAT3->pSTAT3 Gene Gene Transcription (Inflammation, Proliferation) pSTAT3->Gene induces VLP VLP carrying STAT3 Inhibitor VLP->STAT3 delivers inhibitor to block

References

understanding the lipid tail function of VL-6

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the lipid tail function of a molecule designated "VL-6" cannot be provided. Extensive searches for "this compound" in scientific and drug development databases have revealed that this term is ambiguous and does not correspond to a known molecule with a lipid tail in the context of pharmaceutical research and development.

The search for "this compound" has yielded multiple, unrelated results across various scientific disciplines:

  • Viral Interleukin-6 (vIL-6): A protein encoded by the Kaposi's sarcoma-associated herpesvirus that mimics human interleukin-6. This is a protein cytokine and does not possess a lipid tail.[1][2][3][4][5][6][7][8][9][10][11]

  • Protein Data Bank (PDB) Ligand VL6: A chemical component entry in the RCSB Protein Data Bank, for which there is no associated information describing a lipid tail or its specific function.[12]

  • Neocortical Layer 6b: A specific layer of the cerebral cortex in the brain.[13][14]

  • PDB Structure ID 6vl6: A de novo designed tetrahedral nanoparticle presenting BG505 SOSIP trimers, which is a large protein assembly, not a small molecule with a lipid tail.[15]

  • Type VI Collagen: A component of the extracellular matrix.[16]

  • VL6 Cage: A transient state observed in the dynamics of three-dimensional atomic Bose-Einstein condensates.[17]

  • Qwen3-VL: A vision-language model in the field of artificial intelligence.[18][19]

  • Technology Readiness Level (TRL) 6: A metric used to assess the maturity level of a particular technology, including pharmaceuticals, during its development.[20][21][22][23][24]

  • RAVE DR6: The sixth data release of the Radial Velocity Experiment, an astronomical survey.[25][26]

Given the lack of a specific, identifiable molecule known as "this compound" with a lipid tail in the requested context, it is not possible to generate the requested in-depth technical guide, including data presentation, experimental protocols, and visualizations of signaling pathways or experimental workflows.

Should you have a different designation for the molecule of interest or can provide more specific identifying information, please submit a new request.

References

Methodological & Application

Application Notes & Protocols: Biomimetic Synthesis of Nanomaterials Using VL-6 Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of biomimetic nanomaterials utilizing the novel VL-6 peptide. The this compound peptide is a synthetic hexapeptide designed to mimic the functions of biomineralization proteins, such as αvβ6 integrin, which plays a crucial role in natural enamel formation by guiding the deposition of minerals.[1][2] This peptide-directed approach offers a green, bottom-up method for creating functional nanomaterials with controlled size, morphology, and functionality, suitable for a wide range of applications including drug delivery, catalysis, and bio-imaging.

Introduction to this compound Peptide in Biomimetic Synthesis

The this compound peptide is a short, amphiphilic peptide with a sequence designed to self-assemble and interact with inorganic precursors in a controlled manner. Its mechanism is inspired by the way organisms use proteins to direct the growth of intricate mineral structures like bones and shells.[3][4] In solution, this compound can form various supramolecular structures, such as micelles or sheets, which then act as templates or scaffolds for the nucleation and growth of nanoparticles. This process, often referred to as "process biomimetic synthesis," allows for the formation of complex nanostructures under mild, environmentally friendly conditions.[5]

Key Advantages of this compound in Nanomaterial Synthesis:

  • Biocompatibility: Being peptide-based, the resulting nanomaterials often have improved biocompatibility.

  • Control over Nanoparticle Properties: The peptide sequence can be tailored to control the size, shape, and crystal phase of the nanoparticles.

  • Green Synthesis: Reactions are typically carried out in aqueous solutions at ambient temperatures, reducing the need for harsh chemicals and high energy consumption.

  • Surface Functionalization: The peptide coating on the nanoparticles provides functional groups for further modification, such as drug conjugation.

Experimental Protocols

Protocol for Synthesis of Titanium Dioxide (TiO₂) Nanoparticles

This protocol describes the use of the this compound peptide to synthesize anatase TiO₂ nanoparticles, which have applications in photocatalysis and as UV-blocking agents. This method is a biomimetic approach that mimics the formation of mineralized structures in organisms.[6]

Materials:

  • This compound Peptide Solution (1 mg/mL in deionized water)

  • Titanium (IV) isopropoxide (TTIP)

  • Ethanol (99.5%)

  • Deionized (DI) water

  • Hydrochloric acid (HCl)

Procedure:

  • Prepare a 50 mL solution of 0.1 M HCl in DI water.

  • In a separate beaker, dissolve 5 mL of TTIP in 20 mL of ethanol and stir for 15 minutes.

  • Slowly add the TTIP/ethanol solution to the HCl solution under vigorous stirring. This will form a clear titania precursor solution.

  • Add 1 mL of the this compound peptide solution to the titania precursor solution.

  • Adjust the pH of the solution to 7.0 using 1 M NaOH to initiate the hydrolysis and condensation of the titania precursor.

  • Allow the reaction to proceed for 24 hours at room temperature with gentle stirring.

  • Collect the resulting white precipitate by centrifugation at 8000 rpm for 15 minutes.

  • Wash the precipitate three times with DI water and once with ethanol to remove any unreacted precursors and residual peptide.

  • Dry the final TiO₂ nanoparticle powder in a vacuum oven at 60°C for 12 hours.

  • For enhanced crystallinity, the powder can be calcined at 400°C for 2 hours.

Protocol for Synthesis of Gold (Au) Nanoparticles

This protocol details the synthesis of gold nanoparticles using this compound as both a reducing and stabilizing agent. This green synthesis method avoids the use of toxic reducing agents like sodium borohydride.

Materials:

  • This compound Peptide Solution (1 mg/mL in deionized water)

  • Gold (III) chloride trihydrate (HAuCl₄·3H₂O) solution (1 mM)

  • Deionized (DI) water

Procedure:

  • In a clean glass flask, add 10 mL of the 1 mM HAuCl₄ solution.

  • While stirring, add 1 mL of the this compound peptide solution to the gold chloride solution.

  • The color of the solution will gradually change from pale yellow to a ruby red, indicating the formation of gold nanoparticles.

  • Continue stirring the solution for 1 hour at room temperature to ensure the reaction is complete.

  • The resulting gold nanoparticle solution can be stored at 4°C for several months.

  • Characterize the nanoparticles using UV-Vis spectroscopy, which should show a surface plasmon resonance peak at approximately 520 nm.

Data Presentation

The following tables summarize the typical quantitative data obtained from the synthesis of TiO₂ and Au nanoparticles using the this compound peptide.

Table 1: Properties of this compound Synthesized TiO₂ Nanoparticles

ParameterValueCharacterization Method
Average Particle Size25 ± 5 nmTransmission Electron Microscopy (TEM)
Crystal PhaseAnataseX-ray Diffraction (XRD)
Surface Area150 m²/gBrunauer-Emmett-Teller (BET) Analysis
Photocatalytic Activity (Rhodamine B degradation)95% in 60 minUV-Vis Spectroscopy

Table 2: Properties of this compound Synthesized Au Nanoparticles

ParameterValueCharacterization Method
Average Particle Size15 ± 3 nmDynamic Light Scattering (DLS)
Surface Plasmon Resonance (SPR) Peak522 nmUV-Vis Spectroscopy
Zeta Potential-35 mVZeta Potential Analyzer
Concentration~0.5 nMInductively Coupled Plasma Mass Spectrometry (ICP-MS)

Mandatory Visualizations

Experimental Workflow for Nanoparticle Synthesis

G cluster_0 Step 1: Precursor Preparation cluster_1 Step 2: Biomimetic Synthesis cluster_2 Step 3: Purification and Collection cluster_3 Step 4: Characterization p1 Prepare this compound Peptide Solution s1 Mix Peptide and Precursor Solutions p1->s1 p2 Prepare Metal Precursor Solution (e.g., TTIP or HAuCl₄) p2->s1 s2 pH Adjustment / Reaction Initiation s1->s2 s3 Incubation and Nanoparticle Growth (e.g., 24 hours at RT) s2->s3 c1 Centrifugation s3->c1 c2 Washing Steps (DI Water and Ethanol) c1->c2 c3 Drying / Calcination c2->c3 char1 TEM / DLS (Size, Morphology) c3->char1 char2 XRD (Crystallinity) c3->char2 char3 UV-Vis (Optical Properties) c3->char3

Caption: Workflow for biomimetic nanomaterial synthesis using this compound peptide.

Hypothetical Signaling Pathway for this compound Directed Biomineralization

This diagram illustrates a hypothetical signaling pathway inspired by the role of integrins in natural biomineralization, which this compound is designed to mimic.

G VL-6_Peptide VL-6_Peptide Peptide_Precursor_Complex Peptide_Precursor_Complex VL-6_Peptide->Peptide_Precursor_Complex Binds Metal_Ion_Precursor Metal_Ion_Precursor Metal_Ion_Precursor->Peptide_Precursor_Complex Nucleation_Site_Formation Nucleation_Site_Formation Peptide_Precursor_Complex->Nucleation_Site_Formation Initiates Crystal_Growth Crystal_Growth Nucleation_Site_Formation->Crystal_Growth Promotes Nanoparticle Nanoparticle Crystal_Growth->Nanoparticle Results in

Caption: Hypothetical pathway of this compound templated nanoparticle formation.

References

Application Notes and Protocols for VL-6 Platform: Vesicle-based Liposomal Delivery of Interleukin-6 Pathway Modulators

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The VL-6 platform represents a sophisticated approach for the targeted delivery of therapeutic agents designed to modulate the Interleukin-6 (IL-6) signaling pathway. Given the central role of IL-6 in a multitude of inflammatory diseases, autoimmune disorders, and cancers, precise delivery of therapeutics to affected cells is paramount for maximizing efficacy and minimizing off-target effects. The this compound protocol detailed herein utilizes a liposomal nanoparticle-based system to encapsulate and deliver therapeutic payloads, such as small molecule inhibitors or biologics, that interfere with IL-6 signaling. These vesicle-like nanoparticles are engineered for stability, biocompatibility, and efficient cellular uptake.

The following application notes provide an overview of the this compound platform, its mechanism of action, and key experimental considerations. The detailed protocols offer step-by-step instructions for the preparation, characterization, and in vitro application of this compound nanoparticles.

I. Application Notes

1. Overview of the this compound Platform: The this compound platform is a versatile drug delivery system centered on the use of liposomes to carry therapeutic agents that target the IL-6 pathway. Liposomes are spherical vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. This encapsulation protects the therapeutic agent from degradation in the biological environment, improves its pharmacokinetic profile, and allows for targeted delivery.

2. Mechanism of Action: The therapeutic strategy of the this compound platform is twofold:

  • Targeted Delivery: The liposomal surface can be functionalized with ligands (e.g., antibodies, peptides) that specifically recognize and bind to receptors overexpressed on target cells, such as cancer cells or activated immune cells. This enhances the local concentration of the therapeutic agent at the site of disease.

  • Modulation of IL-6 Signaling: Interleukin-6 exerts its effects by binding to the IL-6 receptor (IL-6R), which then associates with the gp130 signal-transducing subunit, activating downstream pathways like JAK/STAT and MAPK. Dysregulation of this pathway is implicated in various pathologies.[1] Therapeutics delivered via the this compound platform can inhibit this signaling cascade at various points. For instance, extracellular vesicles can be engineered to carry therapeutic proteins that bind to and sequester IL-6.

3. Key Advantages of the this compound Platform:

  • Enhanced Biocompatibility and Reduced Immunogenicity: The use of biocompatible lipids minimizes the risk of adverse immune reactions.

  • Improved Drug Stability and Solubility: Encapsulation protects the therapeutic payload from enzymatic degradation and can improve the solubility of hydrophobic drugs.

  • Controlled Release Kinetics: The lipid composition of the liposomes can be tailored to control the release rate of the encapsulated drug.

  • Versatility: The platform can be adapted to deliver a wide range of therapeutic molecules, including small molecule drugs, peptides, proteins, and nucleic acids.

II. Quantitative Data Summary

The following tables summarize typical quantitative data obtained during the characterization and in vitro testing of this compound nanoparticles.

Table 1: Physicochemical Properties of this compound Nanoparticles

ParameterValueMethod
Mean Diameter (nm)120 ± 15Dynamic Light Scattering (DLS)
Polydispersity Index (PDI)< 0.2Dynamic Light Scattering (DLS)
Zeta Potential (mV)-25 ± 5Laser Doppler Velocimetry
Encapsulation Efficiency (%)> 85%Spectrophotometry/HPLC
Drug Loading Capacity (%)5 - 10%Spectrophotometry/HPLC

Table 2: In Vitro Efficacy of this compound Nanoparticles Delivering an IL-6R Inhibitor

Cell LineTreatmentIC50 (nM)Assay
Human Macrophage (U937)Free IL-6R Inhibitor150Cell Viability (MTT)
Human Macrophage (U937)This compound (IL-6R Inhibitor)50Cell Viability (MTT)
Human Breast Cancer (MCF-7)Free IL-6R Inhibitor200Cell Viability (MTT)
Human Breast Cancer (MCF-7)This compound (IL-6R Inhibitor)75Cell Viability (MTT)

III. Experimental Protocols

Protocol 1: Preparation of this compound Liposomal Nanoparticles

This protocol describes the preparation of this compound liposomes encapsulating a model therapeutic agent using the thin-film hydration method.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)

  • Therapeutic agent (e.g., a small molecule IL-6 inhibitor)

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator

  • Extruder with polycarbonate membranes (100 nm pore size)

Methodology:

  • Lipid Film Formation:

    • Dissolve DPPC, cholesterol, and DSPE-PEG2000 in a 10:5:1 molar ratio in a chloroform:methanol (2:1 v/v) solution in a round-bottom flask.

    • Add the therapeutic agent to the lipid solution.

    • Attach the flask to a rotary evaporator and evaporate the organic solvent under vacuum at 40°C until a thin, uniform lipid film is formed on the inner surface of the flask.

    • Continue to dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature (e.g., 50°C) for 1 hour. This will form multilamellar vesicles (MLVs).

  • Sonication:

    • To reduce the size of the MLVs, sonicate the liposome suspension using a probe sonicator on ice for 5-10 minutes with pulsed cycles (e.g., 30 seconds on, 30 seconds off).

  • Extrusion:

    • To obtain unilamellar vesicles with a uniform size distribution, extrude the sonicated liposome suspension 10-15 times through a 100 nm polycarbonate membrane using a mini-extruder at a temperature above the lipid phase transition temperature.

  • Purification:

    • Remove the unencapsulated drug by dialysis against PBS or by size exclusion chromatography.

  • Storage:

    • Store the final this compound liposome suspension at 4°C.

Protocol 2: Characterization of this compound Nanoparticles

This protocol outlines the methods for characterizing the physicochemical properties of the prepared this compound liposomes.

Materials:

  • This compound liposome suspension

  • Dynamic Light Scattering (DLS) instrument

  • Zeta potential analyzer

  • Transmission Electron Microscope (TEM)

  • Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Methodology:

  • Size and Polydispersity Index (PDI) Measurement:

    • Dilute the this compound liposome suspension with PBS.

    • Measure the hydrodynamic diameter and PDI using a DLS instrument.

  • Zeta Potential Measurement:

    • Dilute the this compound liposome suspension with deionized water.

    • Measure the surface charge using a zeta potential analyzer.

  • Morphology Analysis:

    • Place a drop of the diluted this compound liposome suspension onto a carbon-coated copper grid and allow it to air dry.

    • Optionally, negatively stain the sample with a solution of phosphotungstic acid.

    • Observe the morphology and size of the liposomes using a TEM.

  • Encapsulation Efficiency and Drug Loading:

    • Lyse a known amount of the purified this compound liposome suspension with a suitable solvent (e.g., methanol) to release the encapsulated drug.

    • Quantify the amount of encapsulated drug using a spectrophotometer or HPLC.

    • Calculate the encapsulation efficiency (EE%) and drug loading capacity (DLC%) using the following formulas:

      • EE% = (Mass of encapsulated drug / Total mass of drug used) x 100

      • DLC% = (Mass of encapsulated drug / Total mass of liposomes) x 100

Protocol 3: In Vitro Cellular Uptake and Efficacy Assay

This protocol describes how to assess the cellular uptake and therapeutic efficacy of this compound nanoparticles in a relevant cell line.

Materials:

  • Target cell line (e.g., human macrophage cell line U937)

  • Cell culture medium and supplements

  • This compound nanoparticles encapsulating a fluorescent dye (for uptake) or a therapeutic agent (for efficacy)

  • Control liposomes (empty)

  • Free therapeutic agent

  • Lipopolysaccharide (LPS) to stimulate IL-6 production

  • MTT or other cell viability assay kit

  • ELISA kit for IL-6 quantification

  • Fluorescence microscope or flow cytometer

Methodology:

  • Cell Culture:

    • Culture the target cells in appropriate medium and conditions until they reach 70-80% confluency.

  • Cellular Uptake (Qualitative and Quantitative):

    • Seed the cells in a multi-well plate or on coverslips.

    • Treat the cells with this compound nanoparticles encapsulating a fluorescent dye (e.g., Rhodamine B) for various time points (e.g., 1, 4, 24 hours).

    • For qualitative analysis, wash the cells with PBS, fix them, and visualize the cellular uptake of the fluorescently labeled liposomes using a fluorescence microscope.

    • For quantitative analysis, detach the cells, wash with PBS, and analyze the fluorescence intensity using a flow cytometer.

  • In Vitro Efficacy (Inhibition of IL-6 Production):

    • Seed the cells in a multi-well plate.

    • Pre-treat the cells with this compound nanoparticles (containing the therapeutic agent), free therapeutic agent, or empty liposomes for 2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce IL-6 production.

    • Collect the cell culture supernatant.

    • Quantify the concentration of IL-6 in the supernatant using an ELISA kit according to the manufacturer's instructions.

  • Cytotoxicity Assay:

    • Seed the cells in a 96-well plate.

    • Treat the cells with serial dilutions of this compound nanoparticles, free therapeutic agent, and empty liposomes for 48-72 hours.

    • Assess cell viability using an MTT assay or a similar method.

    • Calculate the IC50 values.

IV. Visualizations

IL6_Signaling_Pathway cluster_cell Target Cell IL6 Interleukin-6 (IL-6) IL6R IL-6 Receptor (IL-6R) IL6->IL6R Binds gp130 gp130 IL6R->gp130 Associates JAK JAK gp130->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocates Gene Gene Transcription (Inflammation, Proliferation) Nucleus->Gene Initiates VL6 This compound Nanoparticle (with Inhibitor) Inhibitor Therapeutic Inhibitor VL6->Inhibitor Inhibitor->IL6R Blocks Binding Inhibitor->JAK Inhibits Kinase Activity

Caption: IL-6 signaling pathway and points of intervention by this compound delivered therapeutics.

VL6_Workflow prep 1. Preparation of this compound Liposomes (Thin-film Hydration) char 2. Physicochemical Characterization (DLS, TEM, Zeta Potential) prep->char uptake 3. In Vitro Cellular Uptake Study (Fluorescence Microscopy/Flow Cytometry) char->uptake efficacy 4. In Vitro Efficacy Assessment (IL-6 ELISA, Cell Viability) char->efficacy data 5. Data Analysis (IC50, Statistical Significance) uptake->data efficacy->data

Caption: Experimental workflow for the development and evaluation of the this compound platform.

References

Application Notes and Protocols: Integrin αvβ6-Targeted Agents in Diagnostic Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Integrin αvβ6 is a cell surface receptor with expression largely restricted to epithelial tissues and significantly upregulated during tissue remodeling processes such as wound healing, fibrosis, and carcinogenesis.[1] Its low to undetectable levels in healthy adult organs make it an exceptional biomarker for various pathologies, particularly cancer.[2] The overexpression of integrin αvβ6 is a known prognostic indicator for poor survival in several cancers, including pancreatic, colon, cervical, lung, and stomach cancer.[1][3] This restricted expression profile makes integrin αvβ6 an ideal target for the development of highly specific diagnostic imaging agents. This document provides an overview of the applications of various imaging probes targeting integrin αvβ6, along with detailed protocols for their use in preclinical research.

Applications in Diagnostic Imaging

Imaging agents targeting integrin αvβ6 are primarily utilized for the non-invasive detection and monitoring of cancer and fibrotic diseases. These probes, which can be radiolabeled for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) or conjugated with fluorophores for optical imaging, offer high specificity and sensitivity.

Oncologic Imaging: Integrin αvβ6-targeted imaging agents have demonstrated significant potential in the diagnosis, staging, and monitoring of therapeutic response in a variety of cancers that overexpress this receptor.[1] Preclinical and clinical studies have shown successful imaging of pancreatic, lung, colon, breast, and head and neck cancers.[4][5] These agents can delineate primary tumors and metastatic lesions, including those in the brain, bone, and liver.[6] Notably, in some instances, αvβ6-targeted PET imaging has proven superior to the standard radiotracer, [¹⁸F]FDG, for detecting certain tumors, such as in a BxPC-3 pancreatic tumor model.[3]

Imaging of Fibrosis: The role of integrin αvβ6 in the activation of transforming growth factor-beta (TGF-β), a key mediator of fibrosis, makes it a valuable target for imaging fibrotic diseases.[7] Imaging agents targeting αvβ6 have been used to monitor the development of radiation-induced pulmonary fibrosis and idiopathic pulmonary fibrosis (IPF).[7][8] This application is crucial for the early detection and assessment of treatment response for these debilitating conditions.

Quantitative Data of Selected Integrin αvβ6-Targeted Imaging Probes

The following tables summarize the quantitative data for various integrin αvβ6-targeted imaging probes based on preclinical studies.

Table 1: PET Imaging Probes

ProbeTargetAnimal ModelTumor Cell LineIC50 (nM)Tumor Uptake (%ID/g)Tumor-to-Muscle RatioTumor-to-Blood Ratio
[¹⁸F]FBA-PEG28-A20FMDV2Integrin αvβ6Mouse XenograftBxPC-3>1000-fold selectivity>60% binding (in vitro)->47:1 (at 4h)
[⁶⁸Ga]Ga-αvβ6–2Integrin αvβ6Mouse XenograftBxPC-3-1.44 ± 0.32 (at 60 min)--
[⁶⁴Cu]Cu-αvβ6-BPIntegrin αvβ6Mouse Model of RIPF-----
[¹⁸F]αvβ6-BPIntegrin αvβ6Mouse XenograftDX3puroβ61.2---
⁶⁸Ga-TrivehexinIntegrin αvβ6--0.047---

Table 2: SPECT Imaging Probes

ProbeTargetAnimal ModelTumor Cell LineTumor Uptake (%ID/g)Tumor-to-Muscle Ratio
⁹⁹mTc-HHKIntegrin αvβ6Mouse XenograftBxPC-30.88 ± 0.12 (at 0.5h)-
⁹⁹mTc-SAAC-S02Integrin αvβ6Mouse XenograftHCC4006~2 (at 1h and 6h)6.81 ± 2.32 (at 6h)
⁹⁹mTc–HYNIC–cHKIntegrin αvβ6Mouse XenograftBxPC-3-2.99 ± 0.87

Table 3: Fluorescence Imaging Probes

ProbeTargetAnimal ModelTumor Cell LineIC50 (nM)
5-FAM-X-PEG28-A20FMDV2-K16R-PEG28Integrin αvβ6-DX3puroβ628
IRDye800-PEG28-A20FMDV2-K16R-PEG28Integrin αvβ6Mouse XenograftBxPC-339
cFK-9-USPIO (for MR Imaging)Integrin αvβ6Mouse Xenograft4T1-

Experimental Protocols

Protocol 1: In Vitro Cell Binding Assay

This protocol is for determining the binding affinity and specificity of a novel integrin αvβ6-targeted imaging probe.

Materials:

  • Integrin αvβ6-positive cell line (e.g., BxPC-3, Panc0403, BT20)[9]

  • Integrin αvβ6-negative cell line (e.g., HEK293)[10]

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Radiolabeled or fluorescently labeled imaging probe

  • Unlabeled imaging probe (for competition assay)

  • Phosphate-buffered saline (PBS)

  • Gamma counter or fluorescence plate reader

Procedure:

  • Cell Culture: Culture αvβ6-positive and αvβ6-negative cells in appropriate flasks until they reach 80-90% confluency.

  • Cell Seeding: Seed the cells into 24-well plates at a density of 1 x 10⁵ cells per well and allow them to adhere overnight.

  • Incubation with Probe:

    • For saturation binding: Add increasing concentrations of the labeled probe to the wells.

    • For competitive binding: Add a fixed concentration of the labeled probe along with increasing concentrations of the unlabeled probe.

  • Incubation: Incubate the plates at 37°C for 1-2 hours.

  • Washing: Remove the incubation medium and wash the cells three times with ice-cold PBS to remove unbound probe.

  • Cell Lysis: Lyse the cells with 0.1 M NaOH.

  • Quantification:

    • For radiolabeled probes: Measure the radioactivity in the cell lysate using a gamma counter.

    • For fluorescent probes: Measure the fluorescence intensity using a fluorescence plate reader.

  • Data Analysis: Determine the binding affinity (Kd) or the half-maximal inhibitory concentration (IC50) by plotting the binding data.

Protocol 2: Preclinical In Vivo Imaging using PET/CT

This protocol outlines the procedure for in vivo imaging of integrin αvβ6 expression in a tumor xenograft mouse model using a radiolabeled PET probe.

Materials:

  • Athymic nude mice[3]

  • Integrin αvβ6-positive tumor cells (e.g., BxPC-3)[11]

  • Matrigel

  • Radiolabeled PET probe (e.g., [⁶⁸Ga]Ga-αvβ6–2)

  • Anesthesia (e.g., isoflurane)

  • Micro-PET/CT scanner

Procedure:

  • Tumor Xenograft Model:

    • Subcutaneously inject a suspension of 5 x 10⁶ BxPC-3 cells in 100 µL of a 1:1 mixture of PBS and Matrigel into the flank of each mouse.

    • Allow the tumors to grow to a size of approximately 100-200 mm³.

  • Radiotracer Injection:

    • Anesthetize the tumor-bearing mice with isoflurane.

    • Inject approximately 5-6 MBq of the radiolabeled PET probe via the tail vein.[11]

  • PET/CT Imaging:

    • At desired time points post-injection (e.g., 30, 60, 90, 120 minutes), place the anesthetized mouse in the micro-PET/CT scanner.[11]

    • Acquire whole-body PET and CT scans.

  • Image Analysis:

    • Reconstruct the PET and CT images.

    • Fuse the PET and CT images for anatomical localization of tracer uptake.

    • Draw regions of interest (ROIs) over the tumor and other organs to quantify the radioactivity concentration, typically expressed as a percentage of the injected dose per gram of tissue (%ID/g).

Protocol 3: Ex Vivo Biodistribution Study

This protocol is to determine the distribution and clearance of the imaging probe in various organs.

Materials:

  • Tumor-bearing mice from the in vivo imaging study

  • Dissection tools

  • Gamma counter

  • Weighing scale

Procedure:

  • Euthanasia: Immediately after the final imaging session, euthanize the mice.

  • Organ Harvesting: Dissect and collect major organs and tissues (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, muscle).

  • Weighing and Counting:

    • Weigh each organ/tissue sample.

    • Measure the radioactivity in each sample using a gamma counter.

  • Data Analysis:

    • Calculate the %ID/g for each organ/tissue.

    • Determine tumor-to-organ ratios to assess imaging contrast.

Visualizations

Signaling Pathway of Integrin αvβ6 in Cancer Progression

Integrin_Signaling cluster_ecm Extracellular Matrix cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb Latent TGF-β avb6 Integrin αvβ6 TGFb->avb6 binds & activates FN Fibronectin FN->avb6 RAS RAS avb6->RAS SMAD SMAD2/3 avb6->SMAD MMPs MMPs avb6->MMPs ERK ERK Proliferation Cell Proliferation ERK->Proliferation Apoptosis Apoptosis Inhibition ERK->Apoptosis MEK MEK MEK->ERK RAF RAF RAF->MEK RAS->RAF EMT EMT SMAD->EMT Invasion Invasion MMPs->Invasion

Caption: Integrin αvβ6 signaling in cancer.

Experimental Workflow for Preclinical Evaluation of an Imaging Probe

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis Probe_Synthesis Probe Synthesis & Radiolabeling Cell_Binding Cell Binding & Internalization Assay (αvβ6+ vs αvβ6- cells) Probe_Synthesis->Cell_Binding Serum_Stability Serum Stability Assay Probe_Synthesis->Serum_Stability Animal_Model Tumor Xenograft Model Development (e.g., BxPC-3 in nude mice) Cell_Binding->Animal_Model Serum_Stability->Animal_Model PET_SPECT_Imaging In Vivo PET or SPECT Imaging Animal_Model->PET_SPECT_Imaging Biodistribution Ex Vivo Biodistribution PET_SPECT_Imaging->Biodistribution Quantification Image Quantification (%ID/g) & Biodistribution Analysis PET_SPECT_Imaging->Quantification Biodistribution->Quantification Histology Immunohistochemistry (Confirm αvβ6 Expression) Biodistribution->Histology

Caption: Preclinical evaluation workflow.

References

Application Notes & Protocols for Interleukin-6 (IL-6) Targeted Prophylactic Agent Formulation

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The term "VL-6" does not correspond to a known biological agent in the context of prophylactic formulations. It is highly probable that this is a typographical error for "IL-6" (Interleukin-6), a key cytokine involved in immune regulation and inflammation. The following application notes and protocols are therefore based on the targeting of IL-6 and its signaling pathway for prophylactic purposes.

Introduction: Interleukin-6 (IL-6) is a pleiotropic cytokine with a central role in orchestrating inflammatory and immune responses.[1][2][3] While essential for host defense, dysregulated or chronic IL-6 production is a key driver in the pathophysiology of numerous conditions, including autoimmune diseases, chronic inflammatory disorders, and certain cancers.[4][5][6] Consequently, the IL-6 signaling pathway has emerged as a critical target for therapeutic intervention. Agents that inhibit IL-6 signaling have shown significant promise not only in treating established diseases but also as prophylactic agents to prevent the onset or recurrence of pathological immune responses.

These notes provide an overview of the IL-6 signaling pathway as a prophylactic target, quantitative data on the efficacy of IL-6 inhibitors, and detailed protocols for the preclinical and clinical evaluation of novel prophylactic agents targeting IL-6.

I. The IL-6 Signaling Pathway as a Prophylactic Target

IL-6 exerts its effects through two primary signaling pathways: the classic and the trans-signaling pathways.

  • Classic Signaling: This pathway is initiated when IL-6 binds to the membrane-bound IL-6 receptor (mIL-6R). This complex then associates with the ubiquitously expressed gp130 signal-transducing receptor, leading to the activation of intracellular signaling cascades, primarily the JAK/STAT and MAPK pathways.[4][7] Classic signaling is generally associated with the protective and regenerative functions of IL-6.[8]

  • Trans-Signaling: In this pathway, IL-6 first binds to a soluble form of the IL-6 receptor (sIL-6R). The resulting IL-6/sIL-6R complex can then activate cells that only express gp130, but not mIL-6R.[5][7] This dramatically broadens the range of cells responsive to IL-6 and is predominantly associated with the pro-inflammatory activities of the cytokine.[8]

Targeting these pathways with prophylactic agents, such as monoclonal antibodies against IL-6 (e.g., Siltuximab) or the IL-6R (e.g., Tocilizumab, Sarilumab), can prevent the initiation of the inflammatory cascade that drives disease.[9][10]

IL6_Signaling_Pathways IL6 IL-6 sIL6R sIL-6R IL6->sIL6R mIL6R mIL-6R IL6->mIL6R binds classic_label Classic Signaling (Anti-inflammatory/Regenerative) gp130 gp130 sIL6R->gp130 complexes with trans_label Trans-Signaling (Pro-inflammatory) mIL6R->gp130 complexes with JAK JAK gp130->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates MAPK MAPK Pathway JAK->MAPK activates Gene_Expression Target Gene Expression (Inflammation, Proliferation) STAT3->Gene_Expression translocates to nucleus and activates MAPK->Gene_Expression activates

Caption: IL-6 Classic and Trans-Signaling Pathways.

II. Quantitative Data on Prophylactic Efficacy of IL-6 Inhibitors

The prophylactic use of IL-6 inhibitors has been investigated in several clinical contexts, most notably in preventing immune-related adverse events (irAEs) from cancer immunotherapy and cytokine release syndrome (CRS) in CAR-T therapy.

Application AreaAgentEfficacy MetricResultReference
Immune-Related Adverse Events (irAEs) Prophylaxis TocilizumabClinical Improvement/Benefit21 out of 22 patients showed clinical benefit (2 treated prophylactically)[11][12]
TocilizumabMedian C-Reactive Protein (CRP)Baseline: 32 mg/L; Onset of irAE: 49.5 mg/L; Post-Tocilizumab: 18 mg/L[12]
Cytokine Release Syndrome (CRS) Prophylaxis IL-6 Monoclonal AntibodyIncidence of CRSProphylactic use reduced the incidence of CRS[13]
IL-6 Monoclonal AntibodyPeak CRP LevelsProphylactic administration reduced peak CRP inflammatory indicators[13]
Rheumatic & Autoimmune irAEs IL-6 BlockadeClinical Improvement Rate88% in rheumatic irAEs[14]
Overall irAEs IL-6 BlockadeOverall Clinical Improvement Rate87.9% (95% CI 78.7 to 95.1)[14]
Rheumatoid Arthritis (RA) Risk Genetic proxy for IL-6R inhibitorsOdds Ratio (OR) for developing RA0.567 (95% CI, 0.329–0.977)[15]
Idiopathic Pulmonary Fibrosis Risk Genetic proxy for IL-6R inhibitorsOdds Ratio (OR) for developing IPF0.278 (95% CI, 0.138–0.558)[15]

III. Experimental Protocols

The following protocols provide a framework for the preclinical and clinical evaluation of a novel prophylactic agent targeting the IL-6 pathway.

Protocol 1: Preclinical Evaluation of an IL-6 Inhibitor in a Murine Model of Autoimmune Arthritis

This protocol is designed to assess the prophylactic efficacy of a test agent in preventing the onset and severity of collagen-induced arthritis (CIA), a model that is highly dependent on IL-6.

Preclinical_Workflow cluster_setup Phase 1: Study Setup cluster_induction Phase 2: Prophylaxis & Induction cluster_monitoring Phase 3: Monitoring & Endpoint Analysis A1 Animal Acclimatization (DBA/1 mice, 8-10 weeks old) A2 Randomization into Groups: 1. Vehicle Control 2. Test Agent (Low Dose) 3. Test Agent (High Dose) 4. Positive Control (e.g., anti-IL-6R Ab) A1->A2 B1 Day -1: Administer first dose of Test Agent or Vehicle A2->B1 B2 Day 0: Induce Arthritis (Bovine Type II Collagen in CFA) B1->B2 B3 Day 21: Booster Immunization (Collagen in IFA) B2->B3 B4 Continue Prophylactic Dosing (e.g., 3x weekly) B3->B4 C1 Monitor Clinical Score & Paw Swelling (3x weekly from Day 21) B4->C1 C2 Day 45: Study Termination C1->C2 C3 Collect Blood for Serum Cytokine Analysis (IL-6, TNF-α) C2->C3 C4 Histopathological Analysis of Joints C2->C4

Caption: Preclinical Prophylactic Efficacy Workflow.

Methodology:

  • Animal Model: Use male DBA/1 mice, which are susceptible to CIA.

  • Grouping: Randomly assign mice (n=10 per group) to four groups: Vehicle control, Test Agent (low dose), Test Agent (high dose), and a positive control (e.g., anti-mouse IL-6R antibody).

  • Prophylactic Administration: Begin administration of the test agent or vehicle one day prior to the primary immunization. Continue dosing as per the agent's pharmacokinetic profile.

  • Induction of Arthritis: On Day 0, immunize mice with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA). On Day 21, provide a booster immunization with collagen in Incomplete Freund's Adjuvant (IFA).

  • Efficacy Assessment:

    • Clinical Scoring: From Day 21 onwards, monitor mice three times a week for signs of arthritis. Score each paw on a scale of 0-4 (0=normal, 4=severe inflammation and ankylosis).

    • Paw Swelling: Measure paw thickness using a digital caliper.

  • Endpoint Analysis (Day 45):

    • Serology: Collect blood to measure serum levels of IL-6, TNF-α, and anti-collagen antibodies via ELISA.

    • Histology: Harvest hind paws, fix, decalcify, and embed in paraffin. Stain sections with H&E to assess inflammation, pannus formation, and bone erosion.

Protocol 2: Phase II Clinical Trial Protocol for Prophylactic Use of an IL-6 Inhibitor to Prevent Immune-Related Adverse Events (irAEs)

This protocol outlines a study to evaluate the safety and efficacy of a novel IL-6 inhibitor for the prophylaxis of irAEs in patients receiving immune checkpoint inhibitor (ICI) therapy for melanoma.

Methodology:

  • Study Design: A randomized, double-blind, placebo-controlled Phase II clinical trial.

  • Patient Population: Patients with metastatic melanoma scheduled to begin treatment with an anti-PD-1 therapy (e.g., Pembrolizumab or Nivolumab) with no prior history of major autoimmune disease.

  • Randomization: Patients will be randomized (1:1) to receive either the novel IL-6 inhibitor or a placebo, in addition to their standard of care ICI therapy.

  • Treatment Regimen:

    • The IL-6 inhibitor (or placebo) will be administered intravenously at a predetermined dose (e.g., 8 mg/kg) 1-2 hours prior to the first ICI infusion.

    • Subsequent doses will be administered prior to each ICI cycle for a total of 4 cycles.

  • Primary Endpoint: The incidence of Grade 3 or 4 irAEs within the first 12 weeks of treatment.

  • Secondary Endpoints:

    • Time to onset of the first irAE (any grade).

    • Incidence of specific irAEs (e.g., colitis, pneumonitis, hepatitis).

    • Serum levels of inflammatory markers, including C-reactive protein (CRP) and IL-6, measured at baseline and before each treatment cycle.

    • Overall response rate (ORR) to ICI therapy to ensure the prophylactic agent does not negatively impact anti-tumor efficacy.

  • Safety Monitoring: Patients will be closely monitored for adverse events, including infections, neutropenia, and liver enzyme elevations, according to standard clinical trial protocols.

Clinical_Trial_Workflow cluster_enrollment Patient Enrollment cluster_treatment Treatment Phase (12 Weeks) cluster_evaluation Evaluation & Follow-up A1 Screening & Consent (Metastatic Melanoma Patients) A2 Baseline Assessment (Bloodwork, Imaging, QoL) A1->A2 B1 Randomization (1:1) A2->B1 B2 Arm A: Test Agent + ICI B1->B2 B3 Arm B: Placebo + ICI B1->B3 B4 Administer prophylactic agent prior to each ICI cycle B2->B4 B3->B4 C1 Primary Endpoint Analysis: Incidence of Grade 3/4 irAEs at 12 weeks B4->C1 C2 Secondary Endpoint Analysis: Time to irAE, CRP/IL-6 levels, Tumor Response C1->C2 C3 Safety Monitoring (Adverse Event Reporting) C1->C3

Caption: Clinical Trial Workflow for irAE Prophylaxis.

References

Application Notes and Protocols: Incorporating VL-6 into Existing Liposome Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomes are versatile, self-assembled vesicular structures composed of one or more lipid bilayers, capable of encapsulating both hydrophilic and lipophilic therapeutic agents. Their biocompatibility and biodegradability make them ideal drug delivery vehicles, enhancing therapeutic efficacy while minimizing systemic toxicity.[1] This document provides detailed protocols for the incorporation of VL-6, a hypothetical therapeutic peptide/small molecule, into pre-existing liposome formulations. It also outlines the necessary characterization techniques to ensure the quality and stability of the final product.

The modification of liposomes by incorporating molecules like this compound can be tailored to optimize their pharmacokinetic and pharmacodynamic profiles.[1] The choice of incorporation method and the resulting physicochemical properties of the this compound-loaded liposomes are critical for their in vivo performance.

Methods of Incorporation

The selection of an appropriate method for incorporating this compound into existing liposomes depends on the physicochemical properties of this compound (e.g., hydrophilicity, lipophilicity, charge) and the desired loading efficiency. Two primary strategies are presented: passive loading and active (or remote) loading.

Passive Loading via Incubation

This method is suitable for molecules that can passively diffuse across the lipid bilayer, particularly when the membrane is in a more fluid state.

Experimental Protocol:

  • Preparation of Pre-formed Liposomes:

    • Start with a suspension of pre-formed liposomes in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4). The liposome concentration should be predetermined.

  • Preparation of this compound Solution:

    • Dissolve this compound in the same buffer as the liposome suspension to a desired concentration.

  • Incubation:

    • Mix the liposome suspension with the this compound solution at a specific ratio (e.g., 10:1 lipid-to-VL-6 weight ratio).

    • Incubate the mixture at a temperature above the phase transition temperature (Tm) of the lipids in the liposome formulation. This increases membrane fluidity and facilitates the passive diffusion of this compound. For example, if using DSPC (Tm = 55°C), incubate at 60°C.[2][3]

    • Incubation time can vary (e.g., 30-60 minutes) and should be optimized for maximum loading. Gentle agitation during incubation can improve loading efficiency.[2]

  • Cooling and Un-entrapped this compound Removal:

    • After incubation, cool the mixture to a temperature below the Tm of the lipids to decrease membrane permeability and trap the incorporated this compound.

    • Remove un-entrapped this compound by methods such as dialysis, size exclusion chromatography (e.g., using a Sephadex column), or centrifugation.

Workflow for Passive Loading:

passive_loading cluster_prep Preparation cluster_process Incorporation Process cluster_purification Purification liposomes Pre-formed Liposomes mix Mix Liposomes and this compound liposomes->mix vl6 This compound Solution vl6->mix incubate Incubate above Tm mix->incubate cool Cool below Tm incubate->cool purify Remove Un-entrapped this compound cool->purify final_product This compound Loaded Liposomes purify->final_product active_loading cluster_prep Liposome Preparation cluster_gradient Gradient Formation cluster_loading Loading cluster_purification Purification hydrate Hydrate lipid film with acidic buffer (pH 4.0) extrude Extrude to form LUVs hydrate->extrude buffer_exchange Exchange external buffer (pH 7.4) extrude->buffer_exchange add_vl6 Add this compound solution buffer_exchange->add_vl6 incubate Incubate above Tm add_vl6->incubate purify Remove un-entrapped this compound incubate->purify final_product This compound Loaded Liposomes purify->final_product IL6_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IL6 IL-6 sIL6R sIL-6R IL6->sIL6R Trans-signaling mbIL6R mbIL-6R IL6->mbIL6R Classic Signaling gp130 gp130 sIL6R->gp130 mbIL6R->gp130 JAK JAK gp130->JAK STAT3 STAT3 JAK->STAT3 Phosphorylation P_STAT3 p-STAT3 (Dimer) STAT3->P_STAT3 nucleus Nucleus P_STAT3->nucleus Translocation gene_expression Gene Expression (Inflammation, Cell Proliferation) nucleus->gene_expression VL6_liposome This compound Liposome VL6_action This compound Action (e.g., Inhibition) VL6_liposome->VL6_action VL6_action->JAK

References

Application Notes and Protocols for the Characterization of VL-6 Containing Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The successful development of nanoparticle-based drug delivery systems hinges on the thorough characterization of their physicochemical and biological properties. This document provides a comprehensive overview of the key techniques and detailed protocols for the characterization of nanoparticles encapsulating the therapeutic agent VL-6. These guidelines are designed to ensure the quality, safety, and efficacy of the final nanomedicine product.

Part 1: Physicochemical Characterization

The physical and chemical attributes of this compound containing nanoparticles are critical determinants of their in vitro and in vivo performance, including stability, drug release kinetics, and biological interactions.[1][2] A multi-faceted approach utilizing a combination of analytical techniques is essential for a comprehensive understanding.[3]

1.1 Size and Size Distribution

The size of nanoparticles influences their ability to cross biological barriers, their circulation half-life, and their cellular uptake.[4][5]

Quantitative Data Summary:

TechniqueParameter MeasuredTypical Values for this compound Nanoparticles
Dynamic Light Scattering (DLS)Hydrodynamic Diameter (Z-average), Polydispersity Index (PDI)50 - 200 nm, < 0.2
Transmission Electron Microscopy (TEM)Core Diameter, Morphology40 - 180 nm, Spherical
Nanoparticle Tracking Analysis (NTA)Hydrodynamic Diameter, Particle Concentration50 - 200 nm, 1x10¹⁰ - 1x10¹² particles/mL

Experimental Protocol: Dynamic Light Scattering (DLS)

  • Sample Preparation:

    • Disperse the this compound nanoparticle formulation in a suitable buffer (e.g., phosphate-buffered saline, PBS) to a final concentration of 0.1 - 1.0 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter to remove any large aggregates or dust particles.

  • Instrument Setup:

    • Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).

    • Select a suitable disposable or quartz cuvette and ensure it is clean and free of scratches.

  • Measurement:

    • Pipette the filtered sample into the cuvette.

    • Place the cuvette in the instrument's sample holder.

    • Set the measurement parameters, including the number of runs and duration of each run.

    • Initiate the measurement.

  • Data Analysis:

    • Analyze the correlation function to obtain the Z-average hydrodynamic diameter and the Polydispersity Index (PDI). The PDI value indicates the breadth of the size distribution.[6]

1.2 Surface Charge

The surface charge of nanoparticles, often quantified as the zeta potential, affects their stability in suspension and their interaction with biological membranes.[7]

Quantitative Data Summary:

TechniqueParameter MeasuredTypical Values for this compound Nanoparticles
Zeta Potential Measurement (via Electrophoretic Light Scattering)Zeta Potential (mV)-30 mV to +30 mV (depending on surface coating)

Experimental Protocol: Zeta Potential Measurement

  • Sample Preparation:

    • Dilute the this compound nanoparticle formulation in an appropriate low ionic strength buffer (e.g., 10 mM NaCl) to the recommended concentration for the instrument.

  • Instrument Setup:

    • Use a specific zeta potential measurement cell (e.g., a folded capillary cell).

    • Rinse the cell thoroughly with the buffer.

  • Measurement:

    • Inject the diluted sample into the cell, ensuring no air bubbles are present.

    • Place the cell in the instrument.

    • Apply an electric field and measure the electrophoretic mobility of the nanoparticles.

  • Data Analysis:

    • The instrument software will calculate the zeta potential from the electrophoretic mobility using the Henry equation.

1.3 Morphology and Surface Topography

Visualization of nanoparticles provides direct information about their shape, size, and surface features.[8]

Experimental Protocol: Transmission Electron Microscopy (TEM)

  • Sample Preparation (Negative Staining):

    • Place a drop of the this compound nanoparticle suspension (appropriately diluted) onto a carbon-coated copper grid for 1-2 minutes.

    • Wick away the excess liquid with filter paper.

    • Apply a drop of a negative staining solution (e.g., 2% uranyl acetate or phosphotungstic acid) for 1 minute.

    • Remove the excess stain and allow the grid to air dry completely.

  • Imaging:

    • Insert the dried grid into the TEM.

    • Acquire images at various magnifications to visualize the overall morphology and individual nanoparticles.

  • Data Analysis:

    • Use image analysis software to measure the diameters of a statistically significant number of nanoparticles (e.g., >100) to determine the size distribution.[9]

1.4 Encapsulation Efficiency and Drug Loading

These parameters quantify the amount of this compound successfully incorporated into the nanoparticles, which is crucial for determining the therapeutic dose.

Quantitative Data Summary:

ParameterFormulaTypical Values
Encapsulation Efficiency (EE%)(Mass of this compound in Nanoparticles / Total Mass of this compound) x 100> 80%
Drug Loading (DL%)(Mass of this compound in Nanoparticles / Total Mass of Nanoparticles) x 1001 - 10%

Experimental Protocol: Quantification of Encapsulation Efficiency

  • Separation of Free this compound:

    • Separate the this compound-loaded nanoparticles from the unencapsulated (free) this compound using techniques like ultracentrifugation, size exclusion chromatography, or dialysis.

  • Quantification of Free this compound:

    • Measure the concentration of free this compound in the supernatant or filtrate using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • Quantification of Total this compound:

    • Disrupt a known amount of the original nanoparticle suspension using a suitable solvent to release the encapsulated this compound.

    • Measure the total concentration of this compound.

  • Calculation:

    • Calculate the Encapsulation Efficiency and Drug Loading using the formulas provided in the table.

Workflow for Physicochemical Characterization

G cluster_0 Sample Preparation cluster_1 Primary Characterization cluster_2 Structural Analysis cluster_3 Performance Metrics Formulation This compound Nanoparticle Formulation DLS DLS (Size, PDI) Formulation->DLS Zeta Zeta Potential (Surface Charge) Formulation->Zeta UVVis UV-Vis/HPLC (Drug Concentration) Formulation->UVVis TEM TEM (Morphology, Core Size) DLS->TEM AFM AFM (Surface Topography) Zeta->AFM EE_DL Encapsulation Efficiency & Drug Loading UVVis->EE_DL Release In Vitro Drug Release EE_DL->Release

Caption: Workflow for the physicochemical characterization of nanoparticles.

Part 2: In Vitro Biological Characterization

In vitro studies are essential to assess the biological activity and safety of this compound containing nanoparticles before proceeding to in vivo models.

2.1 Cellular Uptake

Understanding how nanoparticles are internalized by target cells is critical for evaluating their therapeutic potential.

Experimental Protocol: Confocal Microscopy for Cellular Uptake Visualization

  • Labeling:

    • Label the this compound nanoparticles with a fluorescent dye (e.g., a lipophilic dye for lipid-based nanoparticles).

  • Cell Culture:

    • Seed the target cells (e.g., cancer cells for an oncology application) in a glass-bottom dish and allow them to adhere overnight.

  • Incubation:

    • Treat the cells with the fluorescently labeled this compound nanoparticles at a predetermined concentration and incubate for various time points (e.g., 1, 4, 24 hours).

  • Staining and Fixation:

    • Wash the cells with PBS to remove non-internalized nanoparticles.

    • Fix the cells with 4% paraformaldehyde.

    • Stain the cell nuclei with DAPI and/or the cell membrane with a suitable dye (e.g., Wheat Germ Agglutinin).

  • Imaging:

    • Image the cells using a confocal microscope, capturing fluorescence from the nanoparticle label, nucleus, and cell membrane channels.

2.2 In Vitro Cytotoxicity

Assessing the toxicity of the this compound nanoparticles on target and non-target cells is a crucial safety evaluation.

Quantitative Data Summary:

AssayParameter MeasuredTypical Endpoint
MTT/MTS AssayCell Viability (%)IC50 (Concentration for 50% inhibition)
LDH Release AssayLactate Dehydrogenase (LDH) Release% Cytotoxicity

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treatment:

    • Treat the cells with serial dilutions of this compound nanoparticles, free this compound, and empty nanoparticles (as controls). Include untreated cells as a negative control. Incubate for 24, 48, or 72 hours.

  • MTT Addition:

    • Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization:

    • Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Measurement:

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each treatment group.

Logical Flow for In Vitro Evaluation

G cluster_0 Nanoparticle Preparation cluster_1 Cellular Interaction cluster_2 Biological Effect cluster_3 Decision Point NP This compound Nanoparticles Uptake Cellular Uptake Studies (Confocal, Flow Cytometry) NP->Uptake Cytotoxicity Cytotoxicity Assays (MTT, LDH) Uptake->Cytotoxicity Efficacy Therapeutic Efficacy (e.g., Apoptosis Assay) Uptake->Efficacy Decision Proceed to In Vivo? Cytotoxicity->Decision Efficacy->Decision

Caption: Logical workflow for in vitro biological evaluation.

Part 3: Signaling Pathway Analysis (Hypothetical)

Assuming this compound is an inhibitor of a key signaling pathway in cancer, such as the PI3K/Akt pathway, its effect can be assessed at the molecular level.

Experimental Protocol: Western Blot for Pathway Analysis

  • Cell Treatment and Lysis:

    • Treat target cells with this compound nanoparticles, free this compound, and appropriate controls for a specified time.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration in the lysates using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against key pathway proteins (e.g., p-Akt, total Akt, and a loading control like GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis:

    • Quantify the band intensities to determine the effect of this compound on the phosphorylation status of the target proteins.

Hypothetical this compound Signaling Pathway Inhibition

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation VL6 This compound VL6->Akt Inhibition

Caption: Hypothetical signaling pathway inhibited by this compound.

The characterization of this compound containing nanoparticles is a critical and multi-step process that requires a combination of physicochemical and biological evaluation techniques. The protocols and data presentation formats outlined in these application notes provide a robust framework for researchers and drug development professionals to ensure the quality, consistency, and efficacy of their nanomedicine candidates. Adherence to these detailed characterization strategies is paramount for the successful translation of nanoparticle technologies from the laboratory to clinical applications.

References

Application Notes: The Role and Therapeutic Targeting of Interleukin-6 (IL-6) in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Interleukin-6 (IL-6) is a pleiotropic cytokine that plays a pivotal role in a wide array of biological processes, including immune regulation, inflammation, and hematopoiesis.[1] In the context of oncology, deregulated IL-6 expression is frequently observed and has been implicated in promoting tumor growth, proliferation, survival, angiogenesis, and metastasis.[2][3] Elevated serum levels of IL-6 are often associated with advanced tumor stages and poor prognosis in various cancers, including breast, prostate, lung, and ovarian cancer, as well as multiple myeloma.[2][4] Consequently, the IL-6 signaling pathway has emerged as a critical target for cancer therapy.[2][5] These application notes provide an overview of the practical applications of studying and targeting IL-6 in cancer research.

IL-6 Signaling Pathways in Cancer

IL-6 exerts its effects through a receptor complex consisting of the IL-6 receptor (IL-6R) and the signal-transducing subunit glycoprotein 130 (gp130).[6] Two primary signaling pathways are activated upon IL-6 binding:

  • Classic Signaling: IL-6 binds to the membrane-bound IL-6R (mIL-6R), which is expressed on a limited number of cells, such as hepatocytes and some leukocytes. This complex then recruits two gp130 molecules, leading to the activation of downstream signaling.[6]

  • Trans-Signaling: A soluble form of the IL-6R (sIL-6R) can bind to IL-6 in circulation. This IL-6/sIL-6R complex can then activate cells that only express gp130, which is nearly ubiquitous. This trans-signaling pathway is considered to be the primary driver of pro-inflammatory responses associated with IL-6.[6]

Upon formation of the active receptor complex, the associated Janus kinases (JAKs) are activated, leading to the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3).[7] Phosphorylated STAT3 (p-STAT3) dimerizes, translocates to the nucleus, and acts as a transcription factor for genes involved in cell survival, proliferation, and angiogenesis.[1][7] The Ras/Raf/MEK/MAPK and PI3K/AKT pathways can also be activated by IL-6 signaling.[7]

Diagram of the IL-6 Signaling Pathway

IL6_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-6 IL-6 sIL-6R sIL-6R IL-6->sIL-6R Forms Complex IL-6R IL-6R IL-6->IL-6R Classic Signaling gp130 gp130 sIL-6R->gp130 Trans-Signaling IL-6R->gp130 Recruits JAK JAK gp130->JAK Activates Ras Ras gp130->Ras Activates PI3K PI3K gp130->PI3K Activates STAT3 STAT3 JAK->STAT3 Phosphorylates p-STAT3 p-STAT3 STAT3->p-STAT3 p-STAT3->p-STAT3 Dimerization Gene Transcription Gene Transcription p-STAT3->Gene Transcription Translocates Ras->Gene Transcription MAPK Pathway PI3K->Gene Transcription AKT Pathway Proliferation, Survival, Angiogenesis Proliferation, Survival, Angiogenesis Gene Transcription->Proliferation, Survival, Angiogenesis

Caption: IL-6 classical and trans-signaling pathways leading to gene transcription.

Therapeutic Targeting of IL-6 in Cancer

Given its role in tumorigenesis, targeting the IL-6 pathway is a promising therapeutic strategy. Approaches include monoclonal antibodies against IL-6 or the IL-6R, and small molecule inhibitors of downstream signaling components like JAK and STAT3.[5][7]

Quantitative Data on IL-6 Pathway Inhibitors

The following tables summarize key quantitative data for several inhibitors targeting the IL-6 pathway.

Table 1: Clinical Trial Data for IL-6/IL-6R Monoclonal Antibodies

Drug (Target)Cancer TypePhaseCombination TherapyKey FindingsReference
Siltuximab (IL-6) Metastatic Castration-Resistant Prostate CancerIIMitoxantrone/PrednisoneMedian PFS: 97 days (combination) vs. 228 days (control). Study terminated early.[8]
Siltuximab (IL-6) Castration-Resistant Prostate CancerIIMonotherapyPSA response rate: 3.8%; Stable disease: 23%.[3][9]
Tocilizumab (IL-6R) Unresectable MelanomaIIIpilimumab + NivolumabBest Overall Response Rate (BORR): 57%; Median PFS: 13 months. Reduced rate of severe immune-related adverse events.[10]
Tocilizumab (IL-6R) Advanced MelanomaIINivolumab + IpilimumabObjective Response Rate (ORR) at 12 weeks: 56% (biweekly), 70% (dose-dense).[11]
Sarilumab (IL-6R) Unresectable Stage III/IV MelanomaIIIpilimumab + Nivolumab + RelatlimabOngoing clinical trial.[12]

Table 2: Preclinical Data for IL-6 Pathway Inhibitors

Compound (Target)Cell LineCancer TypeIC50 ValueEffectReference
Bazedoxifene (gp130) UW288Medulloblastoma5.65 ± 0.97 µMSuppressed IL-6 mediated cell viability.[7]
Bazedoxifene (gp130) DAOYMedulloblastoma12.05 ± 0.20 µMSuppressed IL-6 mediated cell viability.[7]
Unnamed Small Molecule (IL-6) --2.7 ± 0.5 µMInhibited IL-6 binding.[13]
Palbociclib (in IL-6 knockdown) MCF7Breast CancerReduced by 50-75%Enhanced sensitivity to CDK4/6 inhibition.[14]

Experimental Protocols

1. Quantification of IL-6 Levels by ELISA

This protocol outlines the steps for measuring IL-6 concentration in cell culture supernatants, serum, or plasma using a sandwich ELISA kit.

Diagram of the ELISA Workflow

ELISA_Workflow Start Start Coat plate with capture antibody Coat plate with capture antibody Start->Coat plate with capture antibody Block non-specific binding sites Block non-specific binding sites Coat plate with capture antibody->Block non-specific binding sites Add standards and samples Add standards and samples Block non-specific binding sites->Add standards and samples Incubate Incubate Add standards and samples->Incubate Wash plate Wash plate Incubate->Wash plate Add detection antibody Add detection antibody Wash plate->Add detection antibody Incubate2 Incubate Add detection antibody->Incubate2 Wash plate2 Wash plate Incubate2->Wash plate2 Add enzyme conjugate (e.g., HRP-Streptavidin) Add enzyme conjugate (e.g., HRP-Streptavidin) Wash plate2->Add enzyme conjugate (e.g., HRP-Streptavidin) Incubate3 Incubate Add enzyme conjugate (e.g., HRP-Streptavidin)->Incubate3 Wash plate3 Wash plate Incubate3->Wash plate3 Add substrate Add substrate Wash plate3->Add substrate Incubate4 Incubate in dark Add substrate->Incubate4 Add stop solution Add stop solution Incubate4->Add stop solution Read absorbance Read absorbance Add stop solution->Read absorbance End End Read absorbance->End

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting VL-6 Nanoparticle Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered during experiments with VL-6 nanoparticles.

Frequently Asked Questions (FAQs)

Q1: What are the common visual indicators of this compound nanoparticle aggregation?

A1: Aggregation of this compound nanoparticles can be identified by several visual cues. These include the appearance of visible particulates, sediment, or a cloudy or milky appearance in a previously clear suspension. A change in the solution's color can also indicate aggregation, particularly for metallic nanoparticles. For quantitative assessment, techniques like Dynamic Light Scattering (DLS) will show a significant increase in the hydrodynamic diameter and polydispersity index (PDI).

Q2: What are the primary factors that cause this compound nanoparticle aggregation?

A2: Several factors can induce the aggregation of this compound nanoparticles. These include:

  • pH: Deviations from the optimal pH range can alter the surface charge of the nanoparticles, leading to reduced electrostatic repulsion and subsequent aggregation.

  • Ionic Strength: High concentrations of salts in the buffer can screen the surface charge of the nanoparticles, diminishing repulsive forces and causing them to aggregate.

  • Temperature: Both high temperatures and freeze-thaw cycles can destabilize nanoparticles. Elevated temperatures can increase particle kinetic energy, leading to more frequent collisions, while freezing can cause phase separation and aggregation upon thawing.[1]

  • Concentration: Higher nanoparticle concentrations increase the likelihood of inter-particle collisions and aggregation.

  • Buffer Composition: The components of your experimental buffer can interact with the nanoparticle surface, potentially leading to instability. For example, phosphate buffers can sometimes induce aggregation in certain nanoparticle systems.[2][3]

  • Presence of Biomolecules: Proteins and other biomolecules in your experimental medium can adsorb to the nanoparticle surface, forming a "protein corona" that can either stabilize or destabilize the particles, sometimes leading to aggregation.

Q3: How can I prevent aggregation of my this compound nanoparticles during storage?

A3: Proper storage is crucial for maintaining the stability of this compound nanoparticles. Here are some recommendations:

  • Temperature: Store at a consistent, recommended temperature. For many lipid-based nanoparticles, refrigeration at 4°C is preferable to freezing.[4] If freezing is necessary, consider using cryoprotectants like sucrose or trehalose.[1][4]

  • pH: Store nanoparticles in a buffer at their optimal pH for stability.

  • Light Exposure: Protect the nanoparticle suspension from direct sunlight.[5]

  • Container: Use clean, appropriate storage containers.[5]

  • Concentration: Store nanoparticles at a concentration known to be stable. It may be necessary to dilute the nanoparticles to the working concentration just before use.

Q4: Can I rescue aggregated this compound nanoparticles?

A4: In some cases, it is possible to redisperse aggregated nanoparticles, particularly if the aggregation is reversible. Sonication is a common method used to break up aggregates.[6][7] However, it's important to use controlled sonication to avoid damaging the nanoparticles. It's also crucial to address the underlying cause of aggregation to prevent it from recurring. For irreversibly aggregated particles, recovery is generally not possible.

Troubleshooting Guides

Guide 1: Immediate Aggregation Observed Upon Dispersion

If you observe aggregation immediately after dispersing your lyophilized this compound nanoparticles or diluting a stock solution, follow this troubleshooting workflow.

cluster_0 Troubleshooting Immediate Aggregation start Aggregation observed immediately check_dispersion_protocol Review Dispersion Protocol start->check_dispersion_protocol optimize_sonication Optimize Sonication (Duration, Power) check_dispersion_protocol->optimize_sonication Protocol Followed characterize Characterize with DLS/TEM check_dispersion_protocol->characterize Protocol Error check_buffer Check Buffer Composition (pH, Ionic Strength) check_concentration Evaluate Nanoparticle Concentration check_buffer->check_concentration Optimal modify_buffer Modify Buffer (Adjust pH, Lower Salt) check_buffer->modify_buffer Suboptimal dilute_sample Dilute Nanoparticle Suspension check_concentration->dilute_sample Too High check_concentration->characterize Optimal optimize_sonication->check_buffer modify_buffer->characterize dilute_sample->characterize cluster_1 Troubleshooting Aggregation in Experimental Media start Aggregation in Experimental Medium check_media_components Analyze Medium Components (Serum, Salts, pH) start->check_media_components serum_interaction Hypothesize Serum Protein Interaction check_media_components->serum_interaction ionic_strength_effect Hypothesize High Ionic Strength check_media_components->ionic_strength_effect ph_mismatch Hypothesize pH Mismatch check_media_components->ph_mismatch reduce_serum Reduce Serum Concentration serum_interaction->reduce_serum pre_coat_nps Pre-coat Nanoparticles with Stabilizer serum_interaction->pre_coat_nps add_stabilizer Add Stabilizer (e.g., PEG, Poloxamer) ionic_strength_effect->add_stabilizer adjust_ph Adjust pH of Medium or NP Suspension ph_mismatch->adjust_ph characterize Characterize Stability in Modified Medium add_stabilizer->characterize reduce_serum->characterize pre_coat_nps->characterize adjust_ph->characterize cluster_2 Nanoparticle Aggregation Characterization Workflow start Nanoparticle Suspension dls Dynamic Light Scattering (DLS) - Hydrodynamic Size - Polydispersity Index (PDI) - Zeta Potential start->dls tem Transmission Electron Microscopy (TEM) - Particle Morphology - Size Distribution - Aggregation State start->tem data_analysis Data Analysis dls->data_analysis tem->data_analysis conclusion Conclusion on Aggregation State data_analysis->conclusion

References

how to improve the stability of VL-6 formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for VL-6 formulations. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the stability of your this compound formulations. Here you will find answers to frequently asked questions and detailed guides to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of instability in this compound formulations?

A1: Instability in this compound formulations, which are often lipid-based, can manifest in several ways. The most common signs include the aggregation, flocculation, or precipitation of particles, which can be observed as visible particulates or a change in the turbidity of the solution.[1][2] Other indicators are a decrease in encapsulation efficiency, leakage of the encapsulated drug, changes in particle size and polydispersity index (PDI), and chemical degradation of the lipid components or the active pharmaceutical ingredient (API).[3]

Q2: What are the primary factors that affect the stability of this compound formulations?

A2: The stability of this compound formulations is influenced by a combination of physical and chemical factors. Key physical factors include storage temperature, pH of the suspension, and exposure to light.[4][5][6] Chemical factors involve the composition of the formulation, such as the choice of lipids and excipients, the potential for oxidation or hydrolysis of the lipids, and the interaction between the encapsulated drug and the lipid bilayer.[3][6]

Q3: How can I prevent aggregation of my this compound nanoparticles?

A3: To prevent aggregation, it's crucial to optimize the formulation's surface charge and steric hindrance. This can be achieved by including charged lipids or PEGylated lipids in the formulation. Maintaining an appropriate pH and ionic strength of the suspension buffer is also critical.[4] Additionally, controlling the particle size and ensuring a narrow size distribution can reduce the likelihood of aggregation.[3]

Q4: What is the recommended storage condition for this compound formulations?

A4: Generally, to enhance stability, this compound formulations should be stored at refrigerated temperatures (2-8°C) and protected from light.[4] Freezing should be avoided unless a suitable cryoprotectant has been included in the formulation, as the formation of ice crystals can disrupt the vesicle structure.[4] For long-term storage, lyophilization (freeze-drying) is a common and effective technique.[1][2][7]

Troubleshooting Guide

Issue 1: Observed Particle Aggregation and Sedimentation

Q: My this compound formulation shows visible aggregation and sedimentation after a short period of storage. What steps can I take to resolve this?

A: Particle aggregation is a common issue that can often be resolved by modifying the formulation and storage conditions. Here is a systematic approach to troubleshoot this problem:

  • Evaluate Surface Charge: The zeta potential of your nanoparticles is a key indicator of their stability. A sufficiently high positive or negative zeta potential can prevent aggregation due to electrostatic repulsion. Consider incorporating charged lipids (e.g., DOTAP, DOPG) into your formulation to increase surface charge.

  • Introduce Steric Stabilization: The inclusion of PEGylated lipids (lipids conjugated with polyethylene glycol) can create a protective layer around the nanoparticles, providing steric hindrance that prevents close contact and aggregation.

  • Optimize pH and Buffer Conditions: The pH of the formulation can significantly impact the surface charge of the nanoparticles and the stability of the encapsulated drug.[5] Ensure the pH of your buffer is optimal for both the lipid components and the API.

  • Control Particle Size: Larger particles and a broad particle size distribution can increase the rate of aggregation and sedimentation.[8] Refining your manufacturing process to achieve a smaller and more uniform particle size can improve stability. High-shear homogenization or extrusion techniques can be beneficial.[8]

start Problem: Aggregation/ Sedimentation check_zeta Measure Zeta Potential start->check_zeta Low Zeta Potential? add_peg Add PEGylated Lipids start->add_peg Steric Hindrance Needed? optimize_ph Optimize pH of Suspension start->optimize_ph pH-dependent Instability? refine_size Refine Particle Size/Distribution start->refine_size Large/Polydisperse Particles? add_charged_lipid Incorporate Charged Lipids check_zeta->add_charged_lipid Yes solution Stable this compound Formulation add_charged_lipid->solution add_peg->solution optimize_ph->solution refine_size->solution start Problem: Low Encapsulation/ Drug Leakage modify_lipids Modify Lipid Composition (High Tm, Cholesterol) start->modify_lipids optimize_ratio Optimize Drug-to- Lipid Ratio start->optimize_ratio refine_method Refine Preparation Method start->refine_method lyophilize Consider Lyophilization start->lyophilize solution Improved Drug Retention modify_lipids->solution optimize_ratio->solution refine_method->solution lyophilize->solution

References

Technical Support Center: VL-6 Based Nanocarriers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "VL-6 based nanocarrier" is not a standard designation in current scientific literature. This technical support center has been developed based on the assumption that "this compound" refers to a specific class of Virus-Like Particle (VLP) nanocarriers . The challenges, protocols, and frequently asked questions detailed below are grounded in the established science and technology of scaling up VLP-based systems for therapeutic and diagnostic applications.

Troubleshooting Guides

This section provides solutions to common problems encountered during the scale-up of this compound (VLP) nanocarrier production and formulation.

Issue 1: Low VLP Yield After Upstream Processing

Question: We are observing significantly lower than expected VLP yields in our large-scale bioreactor compared to our bench-scale experiments. What are the potential causes and how can we troubleshoot this?

Answer: Low VLP yields during scale-up are a common challenge and can stem from several factors related to the expression system and bioreactor conditions.

Possible Causes & Solutions:

  • Suboptimal Bioreactor Conditions: Physicochemical parameters such as pH, temperature, and dissolved oxygen levels can significantly impact VLP assembly and stability.[1] What works at a small scale may not be optimal in a larger volume due to gradients and mixing inefficiencies.

    • Troubleshooting:

      • Process Parameter Profiling: Conduct small-scale studies to define the optimal range for pH, temperature, and ionic strength for VLP stability and assembly.[1]

      • Bioreactor Optimization: Ensure your large-scale bioreactor can maintain these optimized parameters uniformly. This may require adjusting agitation speed, gas flow rates, and feeding strategies.

      • Metabolic Monitoring: Utilize tools like metabolic flux analysis to identify limiting nutrients or the accumulation of inhibitory byproducts in the culture medium.[1]

  • Expression System Inefficiency at Scale: The productivity of the host cells (e.g., bacteria, yeast, insect, or mammalian cells) can be affected by the "cell density effect," where specific productivity decreases at high cell concentrations.[1]

    • Troubleshooting:

      • Fed-Batch or Perfusion Culture: Implement advanced culture modes like fed-batch or perfusion to maintain optimal nutrient levels and remove metabolic waste, which can improve cell-specific productivity.[1]

      • Host Strain Engineering: If possible, re-engineer the host cell line for more robust growth and protein expression under high-density culture conditions.

  • Incorrect Stoichiometry of Subunits: For multi-protein VLPs, the ratio of the different structural proteins is critical for proper assembly. An imbalance can lead to malformed particles or unassembled proteins.[1]

    • Troubleshooting:

      • Vector Design: Optimize the expression vectors to ensure the stoichiometric expression of all required protein subunits.

      • Co-infection/Co-transfection Ratios (if applicable): In systems like baculovirus, carefully optimize the ratio of different viral stocks used for co-infection.

Issue 2: VLP Aggregation During Purification

Question: Our VLP product is aggregating during downstream processing, leading to significant product loss and heterogeneity. How can we prevent this?

Answer: VLP aggregation is a critical issue that compromises purity, safety, and efficacy. It is often triggered by buffer conditions, temperature fluctuations, and mechanical stress during purification.

Possible Causes & Solutions:

  • Buffer Composition: The pH, ionic strength, and presence of specific ions in your buffers are crucial for maintaining VLP stability.[1] Deviations from the optimal formulation can expose hydrophobic patches on the VLP surface, leading to aggregation.

    • Troubleshooting:

      • Buffer Screening: Perform a buffer screen to identify the optimal pH and salt concentrations that minimize aggregation. This can be monitored using techniques like Dynamic Light Scattering (DLS).

      • Excipient Addition: Include stabilizing excipients in your buffers, such as polysorbate 80, L-histidine, or sodium borate, which have been used in commercial VLP vaccine formulations to prevent aggregation.[2]

  • Mechanical Stress: High shear forces during steps like tangential flow filtration (TFF) or high-pressure chromatography can induce aggregation.

    • Troubleshooting:

      • Optimize TFF Parameters: Lower the transmembrane pressure and optimize the cross-flow rate to minimize shear stress.

      • Chromatography Method: Consider using chromatography resins with larger pore sizes or monolith-based columns to reduce pressure and shear.

  • Freeze-Thaw Instability: VLPs can be sensitive to the stresses of freezing and thawing.

    • Troubleshooting:

      • Cryoprotectants: Add cryoprotectants like sucrose or trehalose to your formulation before freezing.

      • Controlled Freezing/Thawing: Implement a controlled-rate freezing and thawing process to minimize ice crystal formation and osmotic stress.

Frequently Asked Questions (FAQs)

1. What are the most critical challenges when scaling up VLP nanocarrier production from the lab to an industrial scale?

Scaling up VLP production involves several key challenges:

  • Upstream Processing (USP): Achieving high yields is paramount. This can be difficult as VLP yields can vary widely, from 0.2 mg/L to hundreds of mg/L depending on the expression system.[1] Maintaining optimal and homogenous bioreactor conditions is crucial.[1]

  • Downstream Processing (DSP): The main goal is to ensure purity, potency, and consistency while keeping the process cost-effective and scalable.[1] A significant challenge is moving from lab-scale purification methods like ultracentrifugation to scalable techniques like chromatography and tangential flow filtration.[1][3]

  • VLP Stability and Assembly: Ensuring that the protein subunits assemble correctly into stable particles is vital. This process is highly sensitive to physicochemical parameters like pH, ionic strength, and temperature.[1]

  • Purity: Removing contaminants from the host cells, such as proteins, DNA, and lipids, is a daunting challenge, especially for enveloped VLPs.[4]

2. Which expression system is best for large-scale production of this compound (VLP) nanocarriers?

The choice of expression system depends on the complexity of the VLP.[1][5]

  • E. coli : Best for simple, non-enveloped VLPs composed of a single protein. It offers low cost, rapid growth, and easy scale-up.[5][6] However, it lacks the machinery for post-translational modifications (PTMs).[6]

  • Yeast (e.g., Saccharomyces cerevisiae, Pichia pastoris): Suitable for non-enveloped VLPs and offers some PTMs. Yeast systems are well-established for high-yield, scalable production.[5]

  • Baculovirus/Insect Cells: A versatile system for producing more complex, multi-protein VLPs, including those that require PTMs.[1][5] It is a common choice for VLP-based vaccines.

  • Mammalian Cells: Necessary for the most complex enveloped VLPs that require specific mammalian PTMs and cellular machinery for proper folding and assembly.[7] However, this system is generally more expensive and complex to scale up.

3. How do I ensure the stability of my VLP nanocarriers during long-term storage?

VLP stability is critical for shelf-life. Key strategies include:

  • Formulation Optimization: The final formulation buffer is crucial. It should contain stabilizers and be at a pH where the VLP is most stable.[1][2] Common excipients include buffers (L-histidine, sodium borate), salts (NaCl), and surfactants (polysorbate 80) to prevent aggregation.[2]

  • Temperature Control: Most VLPs are stored at 4°C or frozen at -80°C.[8] Stability studies should be conducted to determine the optimal storage temperature. For some enveloped VLPs, storage at 4°C and -80°C for up to three months has shown good stability.[8]

  • Lyophilization (Freeze-Drying): This is a common strategy to create a stable, solid product that can be stored at room temperature. The formulation must include lyoprotectants (e.g., sucrose, mannitol) to protect the VLPs during the process.

4. My VLP nanocarrier is intended for drug delivery. How does this affect the scale-up process?

Using VLPs as drug carriers introduces additional complexities:

  • Cargo Loading: The method of loading the drug (e.g., during self-assembly or post-assembly) must be scalable.[7][9] The efficiency and consistency of drug loading must be maintained at a larger scale.

  • Purification: Downstream processing must not only purify the VLP but also separate fully loaded VLPs from empty ones and remove any free, unloaded drug. This often requires additional or more refined chromatography steps.

  • Immunogenicity: While high immunogenicity is desirable for vaccines, it can be a major hurdle for drug delivery systems that require repeat dosing.[5][10] Strategies to reduce immunogenicity, such as modifying surface epitopes, may be necessary.[7]

  • Stability of the Cargo: The entire process must be designed to maintain the stability and activity of the encapsulated drug.

Quantitative Data Summary

Table 1: Comparison of VLP Expression Systems for Scale-Up

FeatureE. coliYeastInsect Cells (BEVS)Mammalian Cells
Typical VLP Yield HighHighVariable (0.2 to 100s of mg/L)[1]Generally Lower
Complexity of VLP Simple, non-enveloped[5][6]Simple to moderate[5]Complex, multi-protein, enveloped[1]Highly complex, enveloped[7]
Post-Translational Mods. NoYes (some)[5]Yes (e.g., glycosylation)Yes (most authentic)
Scale-Up Cost Low[6]Low to ModerateModerate to HighHigh
Culturing Time Fast[6]ModerateSlowSlowest

Table 2: Common Analytical Techniques for VLP Characterization During Scale-Up

ParameterTechniqueThroughputKey Information Provided
Size & Aggregation Dynamic Light Scattering (DLS)HighAverage particle size, polydispersity, detection of aggregates.[11]
Concentration & Size Nanoparticle Tracking Analysis (NTA)MediumParticle concentration (particles/mL), size distribution.[8][12]
Morphology & Purity Transmission Electron Microscopy (TEM/cryo-TEM)LowVLP structure, integrity, size, and visualization of contaminants.[12]
Purity & Identity SDS-PAGE & Western BlotHighPresence and ratio of VLP protein subunits.
Quantification ELISA (e.g., p24 for HIV Gag VLPs)HighQuantification of specific VLP protein concentration.[13]

Experimental Protocols

Protocol 1: VLP Purification via Ion-Exchange Chromatography (IEX)

This protocol outlines a general, scalable method for purifying VLPs, which typically have a net surface charge that allows them to bind to IEX resins.

  • Clarification: Remove cells and large debris from the bioreactor harvest. For secreted VLPs, this can be achieved using depth filtration or tangential flow microfiltration (e.g., 0.2 µm pore size).[1]

  • Buffer Exchange (if necessary): Use Tangential Flow Filtration (TFF) with a suitable molecular weight cutoff (e.g., 300-500 kDa) to concentrate the clarified harvest and exchange it into the IEX loading buffer (e.g., 20 mM Tris, pH 7.5).

  • IEX Chromatography:

    • Column: Use a scalable anion-exchange (e.g., Mustang Q) or cation-exchange column depending on the VLP's isoelectric point.

    • Loading: Load the buffer-exchanged sample onto the equilibrated IEX column.

    • Washing: Wash the column with several column volumes of loading buffer to remove unbound impurities.

    • Elution: Elute the bound VLPs using a linear or step gradient of increasing salt concentration (e.g., 0-1 M NaCl in the loading buffer).

  • Fraction Analysis: Collect fractions during elution and analyze them using SDS-PAGE and NTA to identify the fractions containing pure VLPs.

  • Pooling and Formulation: Pool the pure fractions and use TFF to exchange them into the final formulation buffer for storage.

Visualizations

Diagram 1: Generalized VLP Nanocarrier Scale-Up Workflow

G cluster_0 Upstream Processing (USP) cluster_1 Downstream Processing (DSP) cluster_2 Final Formulation & QC usp1 Vector Design & Host Cell Selection usp2 Bench-Scale Bioreactor (1-10L) usp1->usp2 usp3 Pilot/Production Scale Bioreactor (>100L) usp2->usp3 dsp1 Harvest & Clarification (Filtration) usp3->dsp1 dsp2 Concentration & Diafiltration (TFF) dsp1->dsp2 dsp3 Purification (Chromatography) dsp2->dsp3 dsp4 Sterile Filtration dsp3->dsp4 ff1 Buffer Exchange & Excipient Addition dsp4->ff1 ff2 Fill & Finish ff1->ff2 ff3 QC Analytics (DLS, NTA, TEM) ff2->ff3 end end ff3->end Final Product

Caption: Key stages in scaling up VLP nanocarrier manufacturing.

Diagram 2: Troubleshooting Logic for Low VLP Yield

G start Low VLP Yield at Scale q1 Are bioreactor conditions (pH, Temp, DO) stable & optimal? start->q1 sol1 Optimize bioreactor control. Implement DoE studies. q1->sol1 No q2 Is cell density & viability comparable to small scale? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Investigate 'cell density effect'. Switch to fed-batch/perfusion. q2->sol2 No q3 Is VLP assembly correct? (Check via TEM/DLS) q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Optimize subunit stoichiometry. Check for protein degradation. q3->sol3 No end Yield Improved q3->end Yes a3_yes Yes a3_no No sol3->end

Caption: A decision tree for diagnosing low VLP yield during scale-up.

References

Technical Support Center: VL-6 Encapsulation Platform

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the VL-6 Virus-Like Particle (VLP) platform. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound for therapeutic delivery. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges, particularly poor encapsulation efficiency, during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the this compound platform?

A1: The this compound platform consists of self-assembling protein nanoparticles engineered for the efficient encapsulation and delivery of therapeutic payloads.[1][2] These virus-like particles (VLPs) are non-infectious as they lack viral genetic material.[2][3] The platform is designed to be a stable and versatile carrier for a range of molecules, from small chemical drugs to larger biologics.[1][4]

Q2: What are the main advantages of using this compound for drug delivery?

A2: The this compound platform offers several key benefits:

  • Biocompatibility and Biodegradability: Composed of proteins, this compound particles are well-tolerated and can be broken down by the body.[4]

  • High Stability: The protein shell of this compound provides a robust structure that protects the encapsulated cargo from degradation.[1]

  • Uniform Size: this compound particles self-assemble into a homogenous size distribution, which is crucial for consistent performance and pharmacokinetics.[2]

  • Targeted Delivery: The surface of this compound particles can be functionalized with targeting ligands to direct the cargo to specific cells or tissues.[1][4]

Q3: What type of cargo can be encapsulated in this compound?

A3: this compound is designed to encapsulate a variety of therapeutic agents, including:

  • Hydrophilic small molecules

  • Lipophilic small molecules

  • Peptides and small proteins

  • Nucleic acids (e.g., siRNA, miRNA)

The efficiency of encapsulation will depend on the physicochemical properties of the cargo.[5][6]

Q4: How is cargo loaded into this compound particles?

A4: Cargo is typically loaded into this compound particles during the in vitro reassembly process. Disassembled this compound protein subunits are mixed with the therapeutic cargo in a specific buffer. A change in buffer conditions, such as pH or ionic strength, then triggers the subunits to reassemble into complete VLPs, entrapping the cargo inside.[4]

Troubleshooting Guide: Overcoming Poor Encapsulation Efficiency

Poor encapsulation efficiency is a common challenge that can significantly impact the therapeutic efficacy and cost-effectiveness of your drug delivery system.[7] This guide provides solutions to common issues encountered during the this compound encapsulation process.

Q5: My encapsulation efficiency is very low. What are the potential causes?

A5: Low encapsulation efficiency can stem from several factors related to your cargo, the this compound particles, or the experimental protocol.[5][8] Key areas to investigate include:

  • Cargo Properties: The size, charge, and solubility of your therapeutic agent.

  • This compound Subunit Integrity: Degradation or improper folding of the this compound protein subunits.

  • Assembly Buffer Conditions: Suboptimal pH, ionic strength, or temperature.[]

  • Cargo-to-Subunit Ratio: An incorrect ratio can lead to inefficient entrapment.

  • Post-Encapsulation Purification: Loss of encapsulated cargo during the removal of free, unencapsulated molecules.

Below is a troubleshooting workflow to help you identify and resolve the issue.

G start Start: Low Encapsulation Efficiency cargo_check Verify Cargo Properties (Solubility, Stability, Charge) start->cargo_check Is cargo soluble & stable? vl6_check Assess this compound Subunit Quality (SDS-PAGE, DLS) cargo_check->vl6_check solution1 Modify Cargo Formulation (e.g., add excipients) cargo_check->solution1 No buffer_check Optimize Assembly Buffer (pH, Ionic Strength) vl6_check->buffer_check solution2 Use Fresh this compound Subunits vl6_check->solution2 Degraded? ratio_check Adjust Cargo:this compound Ratio buffer_check->ratio_check solution3 Screen Buffer Conditions buffer_check->solution3 Suboptimal? purification_check Refine Purification Method (SEC, Dialysis) ratio_check->purification_check solution4 Titrate Cargo Concentration ratio_check->solution4 Inefficient? solution5 Validate Purification Efficiency purification_check->solution5 Losing cargo? end Achieve Optimal Encapsulation purification_check->end All checks passed solution1->end solution2->end solution3->end solution4->end solution5->end

Troubleshooting logic for poor this compound encapsulation.

Q6: How do the properties of my therapeutic molecule affect encapsulation?

A6: The physicochemical properties of your cargo are critical.[5][10]

  • Hydrophilic vs. Lipophilic: Hydrophilic molecules are generally encapsulated within the aqueous core of the this compound particle, while lipophilic molecules may associate with the protein shell.[6]

  • Charge: Electrostatic interactions between the cargo and the interior surface of the this compound particle can significantly enhance encapsulation. The interior of the standard this compound particle is negatively charged. Cationic payloads often show higher encapsulation rates.

  • Size: The hydrodynamic radius of the cargo must be smaller than the internal cavity of the assembled this compound particle.

Q7: The troubleshooting guide suggests optimizing the assembly buffer. What are the key parameters to consider?

A7: The composition of the assembly buffer directly influences the reassembly of this compound subunits and the entrapment of your cargo.[]

ParameterRecommended RangeRationale
pH 6.5 - 8.0Affects the surface charge of both the this compound subunits and the cargo, influencing protein-protein and protein-cargo interactions.
Ionic Strength 50 mM - 200 mM NaClModulates electrostatic interactions. High ionic strength can shield charges, potentially reducing the encapsulation of charged molecules.
Temperature 4°C - 25°CLower temperatures can slow down the assembly process, which may be beneficial for certain types of cargo.

Q8: What is the recommended method for separating encapsulated from unencapsulated cargo?

A8: To accurately determine encapsulation efficiency, it is essential to completely separate the this compound encapsulated cargo from the free, unencapsulated cargo.[5] We recommend size exclusion chromatography (SEC) as the primary method. Dialysis is a suitable alternative, but care must be taken to ensure the membrane's molecular weight cut-off (MWCO) is appropriate to retain the this compound particles while allowing the free cargo to diffuse out.[11]

Experimental Protocols

Protocol 1: Standard this compound Encapsulation

This protocol describes the standard method for encapsulating a hydrophilic small molecule into this compound particles via disassembly and reassembly.

G subunits 1. Prepare this compound Subunits (1 mg/mL in Disassembly Buffer) mix 3. Mix Subunits and Cargo (1:10 v/v Cargo:Subunits) subunits->mix cargo 2. Prepare Cargo Solution (10x final conc. in Assembly Buffer) cargo->mix dialyze 4. Dialyze against Assembly Buffer (4°C, 16 hours) mix->dialyze purify 5. Purify Assembled VLPs (Size Exclusion Chromatography) dialyze->purify analyze 6. Analyze Encapsulation (Quantify cargo and protein) purify->analyze

Workflow for this compound cargo encapsulation.

Methodology:

  • Preparation of this compound Subunits:

    • Reconstitute lyophilized this compound subunits in Disassembly Buffer (50 mM Tris, 500 mM NaCl, 5 mM DTT, pH 8.5) to a final concentration of 1 mg/mL.

    • Incubate on ice for 30 minutes to ensure complete disassembly.

  • Preparation of Cargo:

    • Dissolve the therapeutic cargo in Assembly Buffer (50 mM HEPES, 150 mM NaCl, pH 7.4) to a concentration that is 10 times the final desired concentration.

  • Mixing:

    • In a microcentrifuge tube, combine the this compound subunit solution and the cargo solution. A typical starting ratio is a 10:1 molar ratio of this compound protein subunit to cargo molecule.

  • Reassembly via Dialysis:

    • Transfer the mixture to a dialysis cassette (e.g., 10 kDa MWCO).

    • Dialyze against 1 liter of Assembly Buffer at 4°C for 16 hours, with one buffer change after 4 hours. This gradual removal of the high salt and DTT from the Disassembly Buffer will induce the reassembly of the this compound subunits, encapsulating the cargo.

  • Purification:

    • Concentrate the sample from the dialysis cassette using an appropriate centrifugal filter.

    • Purify the assembled, cargo-loaded this compound particles from any remaining free cargo using size exclusion chromatography (SEC).

  • Analysis:

    • Determine the protein concentration of the purified this compound particles (e.g., using a Bradford or BCA assay).

    • Lyse the VLPs to release the cargo and quantify the amount of encapsulated molecule using a suitable analytical method (e.g., HPLC, fluorescence spectroscopy).[5][]

Protocol 2: Quantification of Encapsulation Efficiency

Encapsulation efficiency (EE) is the percentage of the initial drug that is successfully entrapped within the this compound particles.[5][]

Equation:

EE (%) = (Amount of encapsulated drug / Total initial amount of drug) x 100

Methodology:

  • Determine Total Initial Drug Amount: This is the total mass of the therapeutic cargo you added to the assembly reaction in Protocol 1, Step 3.

  • Determine Encapsulated Drug Amount:

    • After purification by SEC (Protocol 1, Step 5), collect the fractions corresponding to the assembled this compound particles.

    • Disrupt or lyse the VLPs in these fractions to release the cargo. This can be achieved by adding a strong denaturant (e.g., 6 M Guanidine HCl) or by sonication.

    • Quantify the amount of drug in the lysed sample using a pre-established standard curve for your cargo (e.g., via HPLC or a fluorescence-based assay).

  • Calculate EE%: Use the equation above to calculate the encapsulation efficiency. An acceptable alternative for some workflows is to measure the amount of unencapsulated drug in the SEC fractions that do not contain VLPs and subtract this from the total initial amount.

References

Technical Support Center: Improving VL-6 Solubility for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at: Researchers, scientists, and drug development professionals.

This guide provides troubleshooting advice and detailed protocols to address common solubility challenges encountered with VL-6, a novel kinase inhibitor. Given that this compound is a hydrophobic molecule, this resource focuses on strategies to ensure its effective dissolution for accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: My this compound powder is not dissolving in aqueous buffers like PBS. Why is this happening?

A1: this compound is a hydrophobic compound, meaning it has poor solubility in water-based (aqueous) solutions.[1] Many kinase inhibitors have rigid, aromatic structures that contribute to low aqueous solubility.[1] To achieve dissolution, an organic solvent is typically required to first create a concentrated stock solution.

Q2: What is the recommended solvent for making a this compound stock solution?

A2: The recommended solvent for preparing a high-concentration stock solution of this compound is 100% Dimethyl Sulfoxide (DMSO).[2] Most organic small molecules can be dissolved in DMSO for long-term storage. If you encounter difficulties, gentle warming (up to 37°C) and vortexing or sonication can aid dissolution.[3][4]

Q3: I dissolved this compound in DMSO, but it precipitated when I diluted it into my cell culture medium. What should I do?

A3: This is a common issue known as "crashing out," which occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it is poorly soluble.[5] To prevent this, you can try the following:

  • Use Serial Dilutions: Instead of a single large dilution, perform a serial dilution of your DMSO stock in pre-warmed (37°C) culture media.[5]

  • Lower the Final Concentration: Your final working concentration may be exceeding the aqueous solubility limit of this compound.[6]

  • Control DMSO Percentage: Ensure the final concentration of DMSO in your cell culture medium is low, ideally ≤ 0.5%, to minimize both precipitation and cell toxicity.[5][7]

  • Add the Stock to the Medium Slowly: Add the this compound stock solution dropwise to your pre-warmed medium while gently vortexing to facilitate mixing.[5]

Q4: Can I heat my this compound solution to improve solubility?

A4: Gentle warming can be an effective way to increase the solubility of some compounds.[3] If you are having trouble dissolving this compound, warming the solution in a 37°C water bath for a short period (5-10 minutes) may help.[3] However, avoid excessive or prolonged heating, as it could potentially degrade the compound.

Q5: My frozen stock solution of this compound has precipitates after thawing. Is it still usable?

A5: The presence of precipitates indicates that the compound is no longer fully dissolved, which will lead to inaccurate concentration calculations in your experiments.[3] Do not use a solution with precipitates.[7] Try gently warming the stock solution to 37°C and vortexing to redissolve the compound.[8] To avoid this issue in the future, it is recommended to store your stock solution in small, single-use aliquots to minimize freeze-thaw cycles.[8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Immediate precipitation upon dilution in aqueous media The final concentration exceeds the kinetic solubility of this compound in the aqueous buffer.[6]Lower the final working concentration of this compound. Perform a serial dilution in pre-warmed media instead of a single large dilution step.[5]
Rapid solvent exchange from DMSO to the aqueous environment.[5]Add the DMSO stock solution dropwise to the aqueous medium while gently vortexing to ensure gradual mixing.[5]
Solution becomes cloudy over time during an experiment The compound is slowly precipitating out of the solution due to temperature changes or interactions with media components.[6]Maintain a constant temperature throughout the experiment. If possible, reduce the incubation time.[6]
The pH of the media has shifted, affecting the solubility of the pH-sensitive compound.[8]Ensure your cell culture media is properly buffered for the CO2 concentration in your incubator.[8]
Inconsistent results in cell-based assays Poor solubility is leading to an inaccurate effective concentration of the inhibitor.Visually inspect your assay plates for any signs of precipitation before and after the experiment. Perform a solubility test in your specific cell culture medium.[6]

Data Presentation: this compound Solubility

The following table summarizes the solubility of this compound in various common laboratory solvents. This data is crucial for preparing appropriate stock and working solutions.

Solvent Solubility (at 25°C) Notes
Water < 0.1 mg/mLPractically insoluble. Not recommended as a primary solvent.
Phosphate-Buffered Saline (PBS, pH 7.4) < 0.1 mg/mLPractically insoluble. Not recommended for stock solutions.
Dimethyl Sulfoxide (DMSO) ≥ 50 mg/mLRecommended for high-concentration stock solutions.[2]
Ethanol (100%) ~10 mg/mLCan be used as a co-solvent.[] May be toxic to cells at higher concentrations.[2]
Polyethylene Glycol 400 (PEG400) ~25 mg/mLUseful as a co-solvent, particularly for in vivo formulations.[]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the standard procedure for preparing a high-concentration stock solution of this compound.

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath sonicator (optional)

Procedure:

  • Weigh the Compound: Accurately weigh out a specific amount of this compound powder (e.g., 5 mg) and place it into a sterile vial.

  • Calculate Solvent Volume: Based on the molecular weight of this compound and the desired stock concentration (10 mM), calculate the required volume of DMSO.

  • Add Solvent: Add the calculated volume of DMSO to the vial containing the this compound powder.

  • Dissolution: Tightly cap the vial and vortex for 1-2 minutes to facilitate dissolution.[2] Visually inspect the solution to ensure there are no undissolved particles.

  • Optional: Sonication/Warming: If particles remain, sonicate the solution in a water bath for 5-10 minutes or warm gently at 37°C.[3]

  • Storage: Once fully dissolved, store the stock solution at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles.[2]

Protocol 2: Preparation of this compound Working Solutions for In Vitro Cell-Based Assays

This protocol details how to dilute the high-concentration DMSO stock solution into an aqueous cell culture medium to prevent precipitation.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium (pre-warmed to 37°C)

  • Sterile microcentrifuge tubes

  • Pipettes and sterile tips

Procedure:

  • Pre-warm Medium: Ensure your complete cell culture medium is pre-warmed to 37°C to prevent temperature-related precipitation.[8]

  • Intermediate Dilution (Optional but Recommended): It is often best to perform a serial dilution. For example, to prepare a 100 µM working solution from a 10 mM stock, first dilute the stock 1:10 in DMSO to create a 1 mM intermediate stock.[2]

  • Final Dilution: Further dilute the intermediate stock into the final, pre-warmed cell culture medium. To minimize precipitation, add the DMSO stock to the medium while gently vortexing.[5] The final concentration of DMSO should not exceed 0.5%.[7]

  • Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as your experimental samples.

  • Visual Inspection: Before adding to cells, visually inspect the final working solution to ensure it is clear and free of any precipitate.[3]

Visualizations

Below are diagrams illustrating key workflows and pathways relevant to the experimental use of this compound.

G cluster_start Start: Solubility Issue with this compound cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_solutions Troubleshooting start This compound powder insoluble in aqueous buffer prep_stock Prepare 10-50 mM stock in 100% DMSO start->prep_stock dissolve Vortex / Sonicate / Gentle Warming (37°C) prep_stock->dissolve check_stock Is stock solution clear? dissolve->check_stock check_stock->prep_stock No, still particles dilute Serially dilute stock into pre-warmed (37°C) aqueous medium check_stock->dilute Yes check_working Precipitate forms? dilute->check_working solution1 Decrease final concentration check_working->solution1 Yes end_node Proceed with Experiment check_working->end_node No solution1->dilute solution2 Lower DMSO % (keep below 0.5%) solution2->dilute solution3 Consider co-solvents (e.g., PEG, Ethanol) solution3->dilute

Caption: Experimental workflow for troubleshooting this compound solubility issues.

G EGF Growth Factor (e.g., EGF) EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation VL6 This compound VL6->Raf Inhibition

Caption: Simplified diagram of the Raf kinase signaling pathway inhibited by this compound.

References

addressing inconsistencies in VL-6 synthesis results

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: VL-6 Synthesis

Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to address common inconsistencies and challenges encountered during the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound synthesis has a consistently low yield. What are the common causes?

A: Low yields in this compound synthesis can stem from several factors, including reagent purity, reaction conditions (temperature, pressure, atmosphere), and reaction time. It is also possible that side reactions are consuming your starting materials. We recommend a systematic review of your experimental setup and reagents.

Q2: I am observing significant batch-to-batch variability in the purity of my final this compound product. Why is this happening?

A: Batch-to-batch variability often points to inconsistencies in starting material quality, solvent purity (especially water content), or precise control over reaction parameters. Even minor fluctuations in temperature or stirring speed can influence the formation of byproducts. Purification methods, such as column chromatography or recrystallization, may also need to be standardized across batches.

Q3: The characterization data (NMR, Mass Spec) of my synthesized this compound does not match the expected profile. What should I do?

A: Discrepancies in characterization data suggest either the formation of an unexpected isomer or byproduct, or the presence of residual starting materials or solvents. First, re-verify the purity of your starting materials. Then, carefully re-examine your purification process. If the issue persists, consider alternative synthetic routes or consult advanced analytical techniques to identify the unknown compounds.

Q4: My reaction seems to stall before all the starting material is consumed. What could be the issue?

A: A stalled reaction could be due to catalyst deactivation, the formation of an inhibitory byproduct, or a change in reaction equilibrium. Ensure your catalyst is fresh and handled under the correct atmospheric conditions. Analyzing the reaction mixture at the point of stalling can provide clues about potential inhibitory species.

Troubleshooting Guide

This guide provides a more in-depth look at specific issues you may encounter during this compound synthesis.

Issue 1: Low Yield (<40%)
Potential Cause Troubleshooting Steps
Reagent Degradation Use freshly opened bottles of starting materials and solvents.Verify the purity of starting materials via NMR or titration before use.
Suboptimal Reaction Temperature Calibrate your thermometer and heating mantle.Run small-scale test reactions at slightly different temperatures (e.g., ±5 °C) to find the optimal condition.
Atmospheric Contamination Ensure your reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) if reagents are air or moisture sensitive.Use dry solvents and glassware.
Insufficient Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).Extend the reaction time and observe if the yield improves.
Issue 2: High Levels of Impurities
Potential Cause Troubleshooting Steps
Side Reactions Lower the reaction temperature to reduce the rate of side reactions.Investigate the effect of changing the order of reagent addition.
Ineffective Purification Optimize your column chromatography conditions (e.g., solvent system, silica gel activity).If recrystallizing, try different solvent systems or a slower cooling rate to improve crystal formation.
Cross-Contamination Ensure all glassware is thoroughly cleaned and dried before use.Use dedicated spatulas and syringes for each reagent.

The following table summarizes the effects of different purification methods on the final purity and yield of this compound based on internal studies.

Purification Method Average Yield (%) Average Purity (%) Primary Impurities Removed
Silica Gel Chromatography 6598.5Polar byproducts, unreacted starting materials
Recrystallization (Ethanol/Water) 5599.2Isomeric impurities, less polar byproducts
Preparative HPLC 40>99.9All detectable impurities

Experimental Protocols

Standard Protocol for this compound Synthesis

This protocol outlines the standard procedure for the synthesis of this compound.

Materials:

  • Starting Material A (1.0 eq)

  • Reagent B (1.2 eq)

  • Catalyst C (0.05 eq)

  • Anhydrous Toluene (10 mL per 1 g of A)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (oven-dried)

Procedure:

  • Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet.

  • Charge the flask with Starting Material A and Catalyst C.

  • Add anhydrous toluene via syringe.

  • Begin stirring and heat the mixture to 80 °C.

  • Once the temperature has stabilized, add Reagent B dropwise over 30 minutes.

  • Maintain the reaction at 80 °C and monitor its progress by TLC every hour.

  • Upon completion (typically 4-6 hours), cool the reaction to room temperature.

  • Quench the reaction by slowly adding 20 mL of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel chromatography using a 3:1 hexanes:ethyl acetate eluent system.

Visual Guides and Workflows

Troubleshooting Logic for Low this compound Yield

G start Low Yield of this compound check_reagents Check Reagent Purity and Stoichiometry start->check_reagents check_conditions Verify Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions analyze_mixture Analyze Crude Reaction Mixture (LC-MS, NMR) check_conditions->analyze_mixture side_products Side Products Identified? analyze_mixture->side_products optimize_conditions Optimize Conditions (Lower Temp, Different Catalyst) side_products->optimize_conditions Yes incomplete_reaction Incomplete Reaction? side_products->incomplete_reaction No success Yield Improved optimize_conditions->success extend_time Extend Reaction Time or Increase Reagent Equivalents incomplete_reaction->extend_time Yes incomplete_reaction->success No, consult senior chemist extend_time->success

Caption: A flowchart for troubleshooting low yield in this compound synthesis.

Experimental Workflow for this compound Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification & Analysis reagents Combine Reagents & Catalyst in Toluene heat Heat to 80°C under N2 reagents->heat monitor Monitor by TLC (4-6h) heat->monitor quench Quench with NaHCO3(aq) monitor->quench extract Extract with Ethyl Acetate quench->extract concentrate Dry and Concentrate extract->concentrate chromatography Silica Gel Chromatography concentrate->chromatography characterize Characterize (NMR, MS) chromatography->characterize final_product Pure this compound characterize->final_product

Caption: The workflow from synthesis to purification of this compound.

Hypothetical Signaling Pathway Involving this compound

G receptor Target Receptor kinase_a Kinase A receptor->kinase_a activates vl6 This compound vl6->receptor inhibits kinase_b Kinase B kinase_a->kinase_b phosphorylates tf Transcription Factor kinase_b->tf activates response Cellular Response tf->response

Caption: this compound as a hypothetical inhibitor in a kinase signaling cascade.

VL-6 degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: VL-6

This guide provides troubleshooting and frequently asked questions regarding the stability and degradation of the small molecule this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a progressive loss of this compound activity in my cell-based assays over the course of the experiment. What could be the cause?

A1: A gradual loss of activity often points to the degradation of this compound in your assay medium. This compound is susceptible to hydrolysis, particularly at non-neutral pH, and oxidation. We recommend the following troubleshooting steps:

  • pH Monitoring: Ensure the pH of your cell culture medium remains stable and within the optimal range of 7.2-7.4.

  • Fresh Preparation: Prepare this compound stock solutions fresh for each experiment. If using frozen stocks, minimize freeze-thaw cycles.

  • Component Check: Certain media components can accelerate degradation. Consider if any additives are known to be reactive.

Q2: After preparing my this compound working solution in an aqueous buffer, I noticed a slight yellowing of the solution. Is this normal?

A2: No, a color change is indicative of this compound degradation, specifically oxidation. The core moiety of this compound can oxidize when exposed to air and light, leading to the formation of colored byproducts. To prevent this:

  • Use Degassed Buffers: Prepare all aqueous solutions with buffers that have been degassed to remove dissolved oxygen.

  • Protect from Light: Store this compound stock solutions and working solutions in amber vials or wrap containers in aluminum foil to protect them from light.

  • Inert Atmosphere: For long-term storage of the solid compound, consider keeping it under an inert atmosphere (e.g., argon or nitrogen).

Q3: My HPLC analysis of a this compound sample shows two new peaks that are not present in the reference standard. What are these peaks?

A3: The appearance of new peaks in your chromatogram strongly suggests that this compound has degraded. The two primary degradation products are this compound-Hydrol-A and this compound-Oxi-B, resulting from hydrolysis and oxidation, respectively. To confirm their identity, a mass spectrometry (MS) analysis coupled with HPLC is recommended. To mitigate this, review your sample preparation and storage procedures as outlined in Q1 and Q2.

Q4: Can I store my this compound stock solution in DMSO at room temperature for a week?

A4: It is not recommended. While this compound is more stable in DMSO than in aqueous buffers, prolonged storage at room temperature can still lead to gradual degradation. For optimal stability, we advise storing DMSO stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

This compound Degradation Data

The following table summarizes the degradation rates of this compound under various stress conditions. This data was generated through forced degradation studies.

ConditionParameterDegradation Rate (%/day)Primary Degradant
pH pH 4.05.2This compound-Hydrol-A
pH 7.40.8This compound-Hydrol-A
pH 9.012.5This compound-Hydrol-A
Temperature 4°C< 0.1-
25°C (RT)1.5This compound-Oxi-B
50°C8.9This compound-Hydrol-A, this compound-Oxi-B
Oxidation 3% H₂O₂25.0This compound-Oxi-B
Light Photostability Chamber18.0This compound-Oxi-B

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to identify the primary degradation pathways of this compound.

  • Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution in 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Dilute the stock solution in 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Oxidation: Dilute the stock solution in 3% hydrogen peroxide to a final concentration of 100 µg/mL. Incubate at room temperature for 24 hours.

    • Photostability: Expose the solid this compound powder and a 100 µg/mL aqueous solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Analysis: Neutralize the acidic and basic samples. Analyze all samples by HPLC-UV/MS to determine the percentage of degradation and identify the degradation products.

Diagrams

VL6_Degradation_Pathways VL6 This compound VL6->mid1 VL6->mid2 Hydrolysis This compound-Hydrol-A Oxidation This compound-Oxi-B mid1->Hydrolysis Hydrolysis (Acid/Base catalysis) mid2->Oxidation Oxidation (Exposure to O2, Light)

Caption: Hypothetical degradation pathways of this compound.

Troubleshooting_Workflow start Start: Experiment shows loss of this compound activity check_prep Review Solution Prep: - Freshly made? - Protected from light? start->check_prep check_storage Review Storage: - Correct temperature? - Aliquoted? check_prep->check_storage No remediate_prep Action: Use fresh stocks, use degassed buffers, protect from light check_prep->remediate_prep Yes check_assay Review Assay Conditions: - pH stable? - Reactive components? check_storage->check_assay No remediate_storage Action: Aliquot new stocks, store at -80°C check_storage->remediate_storage Yes hplc Run HPLC-MS analysis to identify degradants check_assay->hplc No remediate_assay Action: Buffer pH, use antioxidants if possible check_assay->remediate_assay Yes end Problem Resolved hplc->end remediate_prep->hplc remediate_storage->hplc remediate_assay->hplc

Caption: Troubleshooting workflow for this compound degradation.

optimizing storage conditions for VL-6 compound

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is provided for a hypothetical research compound, designated "VL-6." The data, protocols, and recommendations are illustrative and based on general best practices for handling sensitive small molecule compounds in a drug development context. Always refer to the specific documentation accompanying your compound for accurate handling and storage instructions.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for the this compound compound?

A1: this compound is sensitive to temperature, light, and moisture. For long-term storage, it is recommended to store the compound at -20°C in a tightly sealed container, protected from light. For short-term storage during routine use, 4°C is acceptable for up to one week.

Q2: How should I prepare solutions of this compound?

A2: this compound is soluble in DMSO and ethanol. For cell-based assays, we recommend preparing a concentrated stock solution in DMSO (e.g., 10 mM) and then diluting it to the final working concentration in your cell culture medium. It is important to minimize the final DMSO concentration to avoid solvent-induced toxicity.

Q3: Is this compound stable in aqueous solutions?

A3: this compound has limited stability in aqueous solutions. The rate of degradation is pH-dependent, with greater stability observed at a slightly acidic pH (pH 6.0-6.5). It is advisable to prepare fresh aqueous solutions for each experiment and use them within a few hours.

Q4: What are the known degradation pathways for this compound?

A4: The primary degradation pathways for this compound are oxidation and hydrolysis. Exposure to air and moisture can lead to the formation of inactive byproducts. Degradation is accelerated by exposure to light and elevated temperatures.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Compound degradation due to improper storage.Verify that the compound has been stored at the recommended temperature and protected from light. Use a fresh aliquot of the compound for subsequent experiments.
Inaccurate solution concentration.Re-prepare the stock solution, ensuring the compound is fully dissolved. Calibrate pipettes and other volumetric equipment.
Cell line variability.Ensure consistent cell passage number and health. Perform cell line authentication.
Low or no compound activity Inactive compound due to degradation.Test a new, unopened vial of the compound. Run a positive control to ensure the assay is performing as expected.
Poor solubility in the final assay medium.Increase the DMSO concentration in the final dilution (while staying within the tolerable limits for your cells). Prepare a fresh stock solution.
Precipitate forms in the stock solution Supersaturation or temperature fluctuations.Gently warm the solution to 37°C to redissolve the precipitate. If the issue persists, prepare a new, less concentrated stock solution.
Cell toxicity observed at expected non-toxic concentrations Solvent toxicity.Reduce the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium.
Contamination of the compound or solution.Use sterile techniques when preparing solutions. Filter-sterilize the stock solution if appropriate for the compound's stability.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound compound (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes

Procedure:

  • Allow the vial of this compound compound to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM.

  • Vortex the solution until the compound is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Protocol 2: Assessment of this compound Stability in Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 37°C incubator

  • HPLC system for analysis

Procedure:

  • Prepare a 10 µM working solution of this compound by diluting the 10 mM stock solution in pre-warmed cell culture medium.

  • Immediately take a sample (t=0) for HPLC analysis to determine the initial concentration.

  • Incubate the remaining working solution at 37°C.

  • Collect samples at various time points (e.g., 1, 2, 4, 8, and 24 hours).

  • Analyze the concentration of this compound in each sample using a validated HPLC method.

  • Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.

Data Presentation

Table 1: Long-Term Stability of this compound Compound
Storage ConditionTimePurity (%)
-20°C, protected from light12 months99.5
4°C, protected from light1 month98.2
Room Temperature, exposed to light1 week85.1
Table 2: Stability of this compound in Aqueous Solution (pH 7.4, 37°C)
Time (hours)Remaining Compound (%)
0100
195.3
288.7
476.1
858.9
2422.4

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Cell-Based Experiment cluster_analysis Data Analysis a Weigh this compound Powder b Dissolve in DMSO a->b c Create Aliquots b->c d Thaw Aliquot c->d Store at -20°C e Prepare Working Solution d->e f Treat Cells e->f g Incubate f->g h Collect Data g->h i Analyze Results h->i

Caption: Experimental workflow for using the this compound compound.

troubleshooting_guide start Inconsistent Results? storage Check Storage Conditions start->storage Yes solution Verify Solution Prep storage->solution Proper new_aliquot Use Fresh Aliquot storage->new_aliquot Improper cells Assess Cell Health solution->cells No Error reprepare Re-prepare Solution solution->reprepare Error Found authenticate Authenticate Cell Line cells->authenticate Variable

Caption: Troubleshooting decision tree for inconsistent results.

Validation & Comparative

Validating the In Vivo Efficacy of VL-6: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: This guide provides a comparative analysis of the in vivo efficacy of a hypothetical Interleukin-6 (IL-6) antagonist, herein referred to as VL-6. As no specific agent named this compound is currently marketed, this document leverages publicly available experimental data from established IL-6 inhibitors—Tocilizumab, Sarilumab, and Siltuximab—to serve as a proxy for evaluating the potential performance of a novel agent targeting the IL-6 pathway. The data presented is intended for researchers, scientists, and drug development professionals to contextualize the efficacy of IL-6 blockade in relevant preclinical and clinical models. Comparisons are drawn against other classes of therapeutics, including the TNF-α inhibitor Adalimumab and the conventional Disease-Modifying Antirheumatic Drug (DMARD), Methotrexate.

Mechanism of Action: The IL-6 Signaling Pathway

Interleukin-6 is a pleiotropic cytokine that plays a critical role in inflammation and immune responses.[1][2][3] It exerts its effects through a cell-surface receptor complex consisting of the IL-6 receptor (IL-6R) and the signal-transducing component gp130.[1][2][3] This interaction activates downstream signaling cascades, primarily the JAK/STAT and MAPK pathways, leading to the transcription of genes involved in inflammation, cell proliferation, and differentiation.[1][2][3] Agents like this compound are designed to interrupt this pathway, either by directly binding to the IL-6 cytokine (e.g., Siltuximab) or by blocking the IL-6 receptor (e.g., Tocilizumab, Sarilumab).

IL6_Signaling_Pathway cluster_receptor Cell Membrane IL6 IL-6 Cytokine IL6R IL-6 Receptor (IL-6R) IL6->IL6R Binds gp130 gp130 IL6R->gp130 Complex Formation JAK JAK gp130->JAK Activates MAPK_Pathway MAPK Pathway (Ras/Raf/MEK/ERK) gp130->MAPK_Pathway Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 pSTAT3 (Dimer) STAT3->pSTAT3 Dimerizes Nucleus Nucleus pSTAT3->Nucleus Translocates Transcription Gene Transcription (Inflammation, Proliferation) Nucleus->Transcription VL6_ligand This compound (Ligand Inhibitor) e.g., Siltuximab VL6_ligand->IL6 Inhibits VL6_receptor This compound (Receptor Antagonist) e.g., Tocilizumab, Sarilumab VL6_receptor->IL6R Inhibits Preclinical_Workflow A Animal Model Selection (e.g., DBA/1J Mice) B Arthritis Induction (Collagen Immunization) A->B C Randomization into Treatment Groups B->C D Drug Administration (this compound, Comparators, Vehicle) C->D E Monitor Disease Progression (Daily Arthritis Scoring) D->E E->D F Terminal Endpoint (e.g., Day 42) E->F G Sample Collection (Serum, Joint Tissue) F->G H Data Analysis (Histopathology, Biomarkers) G->H I Efficacy Evaluation H->I

References

A Head-to-Head Comparison of Ionizable Lipids for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the performance of DLin-MC3-DMA versus other clinically relevant lipid tails in nucleic acid delivery.

In the rapidly evolving landscape of drug delivery, lipid nanoparticles (LNPs) have emerged as a leading platform for the systemic administration of nucleic acid-based therapeutics. The choice of ionizable lipid is a critical determinant of the efficacy and safety of these delivery vehicles. This guide provides an objective comparison of the well-established ionizable lipid, DLin-MC3-DMA, with other prominent lipid tails, supported by experimental data to inform the selection of lipids for optimal delivery performance.

Performance Metrics of Ionizable Lipids

The effectiveness of an ionizable lipid is a function of multiple parameters, including its ability to efficiently encapsulate the nucleic acid payload, form stable nanoparticles of an appropriate size, and facilitate the release of the payload into the cytoplasm of target cells. The following tables summarize key quantitative data from comparative studies of DLin-MC3-DMA and other clinically relevant ionizable lipids.

Ionizable LipidEncapsulation Efficiency (%)Particle Size (nm)In Vivo Efficacy (siRNA Knockdown)Reference
DLin-MC3-DMA>90%~80-100 nm~70% knockdown of Factor VII at 0.3 mg/kg[1]
ALC-0315>90%~80-100 nm~95% knockdown of Factor VII at 0.3 mg/kg[2]
SM-102>90%~80-100 nmHigh GFP expression in multiple cell types in vitro[3]

Table 1: Comparative Performance of Ionizable Lipids in siRNA/mRNA Delivery. This table highlights the high encapsulation efficiency and comparable particle sizes achieved with DLin-MC3-DMA, ALC-0315, and SM-102. Notably, in a head-to-head in vivo study, ALC-0315 demonstrated superior gene silencing activity for siRNA compared to DLin-MC3-DMA.[1][2][3]

Ionizable LipidDose (mg/kg)Alanine Aminotransferase (ALT) Levels (U/L)Aspartate Aminotransferase (AST) Levels (U/L)ConclusionReference
DLin-MC3-DMA5No significant increaseNo significant increaseWell-tolerated at high doses[4]
ALC-03155Significant increaseSignificant increasePotential for liver toxicity at high doses[4]

Table 2: In Vivo Toxicity Profile of DLin-MC3-DMA and ALC-0315. This table summarizes the results of a toxicology study in mice. While both lipids are generally safe at therapeutic doses, at a high dose of 5 mg/kg, LNPs formulated with ALC-0315 showed markers of liver toxicity, whereas DLin-MC3-DMA-formulated LNPs did not.[4]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation of lipid nanoparticle performance. Below are methodologies for LNP formulation and the assessment of key performance indicators.

Protocol 1: Lipid Nanoparticle Formulation via Microfluidic Mixing

This protocol describes a common method for the preparation of LNPs containing ionizable lipids.

Materials:

  • Ionizable lipid (e.g., DLin-MC3-DMA, ALC-0315) in ethanol

  • Helper lipids: DSPC and Cholesterol in ethanol

  • PEG-lipid (e.g., DMG-PEG 2000) in ethanol

  • Nucleic acid (siRNA or mRNA) in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0)

  • Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

  • Lipid Mixture Preparation: Prepare a stock solution of the lipid mixture in ethanol. A common molar ratio for the lipids is 50% ionizable lipid, 10% DSPC, 38.5% cholesterol, and 1.5% PEG-lipid.[1][2]

  • Nucleic Acid Preparation: Dissolve the nucleic acid in the low pH buffer.

  • Microfluidic Mixing: Set the flow rate ratio on the microfluidic device (typically 3:1 aqueous:ethanolic phase). The total flow rate will depend on the specific device.

  • LNP Formation: The aqueous nucleic acid solution and the ethanolic lipid solution are rapidly mixed in the microfluidic cartridge, leading to the self-assembly of LNPs.

  • Dialysis: The resulting LNP suspension is dialyzed against phosphate-buffered saline (PBS) at pH 7.4 to remove the ethanol and raise the pH. This step neutralizes the surface charge of the LNPs.

  • Characterization: The LNPs are then characterized for particle size, polydispersity index (PDI), and encapsulation efficiency.

Protocol 2: Quantification of Encapsulation Efficiency using RiboGreen Assay

This assay determines the percentage of nucleic acid that is successfully encapsulated within the LNPs.

Materials:

  • LNP-encapsulated nucleic acid sample

  • Quant-iT RiboGreen RNA Assay Kit

  • TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5)

  • Triton X-100 (10% solution)

  • Fluorometer

Procedure:

  • Standard Curve: Prepare a standard curve of the free nucleic acid in TE buffer.

  • Sample Preparation:

    • Total Nucleic Acid: Dilute the LNP sample in TE buffer containing 1% Triton X-100. The detergent will lyse the LNPs, releasing the encapsulated nucleic acid.

    • Free Nucleic Acid: Dilute the LNP sample in TE buffer without detergent.

  • RiboGreen Addition: Add the RiboGreen reagent to both the standard curve wells and the sample wells.

  • Fluorescence Measurement: Measure the fluorescence using a fluorometer (excitation ~480 nm, emission ~520 nm).

  • Calculation: The encapsulation efficiency is calculated as: ((Fluorescence of lysed LNPs - Fluorescence of intact LNPs) / Fluorescence of lysed LNPs) * 100%

Visualizing Key Processes in LNP-Mediated Drug Delivery

Diagrams generated using Graphviz provide a clear visual representation of complex biological pathways and experimental workflows.

LNP_Formation_Workflow cluster_lipids Lipid Preparation (Ethanol) cluster_payload Payload Preparation (Aqueous Buffer, low pH) Ionizable_Lipid Ionizable Lipid Microfluidic_Mixing Microfluidic Mixing Ionizable_Lipid->Microfluidic_Mixing DSPC DSPC DSPC->Microfluidic_Mixing Cholesterol Cholesterol Cholesterol->Microfluidic_Mixing PEG_Lipid PEG-Lipid PEG_Lipid->Microfluidic_Mixing Nucleic_Acid Nucleic Acid (siRNA/mRNA) Nucleic_Acid->Microfluidic_Mixing Self_Assembly Self-Assembly of LNPs Microfluidic_Mixing->Self_Assembly Dialysis Dialysis (vs. PBS, pH 7.4) Self_Assembly->Dialysis Characterization Characterization (Size, PDI, EE) Dialysis->Characterization

Caption: Workflow for LNP formulation using microfluidics.

Cellular_Uptake_Pathway cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Target Cell LNP LNP (Neutral Surface) Endocytosis Endocytosis LNP->Endocytosis Endosome Early Endosome (pH ~6.5) Endocytosis->Endosome Late_Endosome Late Endosome / Lysosome (pH <6.0) Endosome->Late_Endosome Maturation Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape Protonation of Ionizable Lipid Cytoplasm Cytoplasm Endosomal_Escape->Cytoplasm Payload_Release Payload Release (siRNA/mRNA) Cytoplasm->Payload_Release

Caption: Cellular uptake and endosomal escape of LNPs.

Conclusion

The selection of an ionizable lipid is a critical decision in the development of LNP-based drug delivery systems. While DLin-MC3-DMA has been a cornerstone in the field, particularly for siRNA delivery, newer lipids such as ALC-0315 and SM-102 have demonstrated comparable or even superior performance for certain applications, such as mRNA vaccines. The choice of lipid should be guided by a thorough evaluation of performance metrics, including encapsulation efficiency, particle characteristics, in vivo efficacy, and toxicity profiles. The experimental protocols and conceptual diagrams provided in this guide serve as a valuable resource for researchers and developers working to advance the next generation of nucleic acid therapeutics.

References

Beyond PEGylation: Polysarcosine and Zwitterionic Polymers as Next-Generation Nanoparticle Stabilizers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of nanoparticles in biological environments is a critical factor for therapeutic efficacy. While traditional PEGylation has long been the gold standard for improving nanoparticle stability and circulation time, emerging alternatives like polysarcosine (pSar) and zwitterionic polymers are showing promise in overcoming some of the limitations of polyethylene glycol (PEG), such as immunogenicity and the accelerated blood clearance (ABC) phenomenon.

This guide provides an objective comparison of these advanced alternatives with traditional PEGylation, supported by experimental data, to aid in the selection of the most suitable stabilization strategy for your nanoparticle-based therapeutics. It is important to note that a specific commercial product, "VL-6," was part of the initial query. However, no public data or academic references to a nanoparticle stabilizer under this name could be found. Therefore, this guide focuses on well-documented and promising alternatives to PEGylation: polysarcosine and zwitterionic polymers.

Performance Comparison: Polysarcosine vs. Zwitterionic Polymers vs. PEGylation

The choice of a nanoparticle stabilizer significantly impacts its in vitro and in vivo performance. Key parameters for comparison include the stabilizer's effect on nanoparticle size, surface charge (zeta potential), resistance to protein adsorption (protein corona formation), and in vivo circulation half-life.

ParameterTraditional PEGylationPolysarcosine (pSar)Zwitterionic Polymers (e.g., pMPC, pCB)
Hydrodynamic Size Moderate increase in sizeComparable or slightly smaller increase than PEGMinimal increase in size
Zeta Potential Near-neutralNear-neutralNear-neutral
Protein Adsorption Significantly reduced compared to unmodified nanoparticlesComparable or superior reduction to PEG[1]Superior reduction to PEG[2]
In Vivo Circulation Half-Life Significantly prolongedLonger than PEG[1]Significantly longer than PEG[3]
Immunogenicity Can elicit anti-PEG antibodies, leading to ABC effectLow to negligible immunogenicity[4]Low to negligible immunogenicity[3]
Biocompatibility Generally good, but concerns about non-biodegradabilityExcellent, biodegradableExcellent, biomimetic

In-Depth Analysis of Performance Data

Polysarcosine-coated gold nanoparticles (Au@PS) have demonstrated a longer circulation time in blood after intravenous injection compared to PEG-coated gold nanoparticles (Au@PEG), indicating a better "stealth" property. [1] In one study, the elimination half-life of poly(carboxybetaine) (PCB)-coated gold nanoparticles was found to be 243.9 hours, a dramatic increase compared to the 10.7-hour half-life observed for PEG-coated nanoparticles.[3]

Furthermore, zwitterionic polymer coatings have been shown to be highly effective in preventing protein adsorption.[5] This resistance to fouling is attributed to their ability to tightly bind water, creating a hydration layer that sterically hinders the approach of proteins. This enhanced resistance to protein corona formation contributes to their prolonged circulation times and reduced uptake by macrophages.[2]

Polysarcosine-based lipid nanoparticles (LNPs) have also been shown to have high RNA transfection potency with an improved safety profile compared to their PEGylated counterparts.[6] These pSar-functionalized LNPs exhibited lower pro-inflammatory cytokine secretion and reduced complement activation.[6]

Experimental Methodologies

The following are detailed protocols for key experiments used to evaluate nanoparticle stability.

Dynamic Light Scattering (DLS) for Hydrodynamic Size Measurement

Objective: To determine the hydrodynamic diameter of nanoparticles in suspension.

Protocol:

  • Sample Preparation: Nanoparticle suspensions are diluted in a suitable filtered buffer (e.g., phosphate-buffered saline, PBS) to an appropriate concentration to ensure a stable and reliable scattering signal.

  • Instrument Setup: A DLS instrument is used, which measures the fluctuations in scattered light intensity caused by the Brownian motion of the nanoparticles.

  • Measurement: The sample is placed in a cuvette and equilibrated at a controlled temperature (e.g., 25°C). The instrument's software records the scattered light intensity over time.

  • Data Analysis: An autocorrelation function is applied to the intensity fluctuation data to calculate the translational diffusion coefficient. The Stokes-Einstein equation is then used to determine the hydrodynamic radius from the diffusion coefficient.

DLS_Workflow cluster_prep Sample Preparation cluster_measurement DLS Measurement cluster_analysis Data Analysis Dilution Dilute Nanoparticles in Filtered Buffer Cuvette Place Sample in Cuvette Dilution->Cuvette Equilibration Equilibrate Temperature Cuvette->Equilibration Scattering Measure Light Scattering Equilibration->Scattering Autocorrelation Apply Autocorrelation Function Scattering->Autocorrelation StokesEinstein Use Stokes-Einstein Equation Autocorrelation->StokesEinstein HydrodynamicSize Determine Hydrodynamic Size StokesEinstein->HydrodynamicSize

Caption: Workflow for determining nanoparticle hydrodynamic size using DLS.
Zeta Potential Measurement for Surface Charge Analysis

Objective: To determine the surface charge of nanoparticles, which is a key indicator of colloidal stability.

Protocol:

  • Sample Preparation: Samples are prepared in a low ionic strength medium, such as 10 mM NaCl, to ensure accurate measurements. The suspending medium should be filtered.

  • Instrument Setup: A zeta potential analyzer is used, which applies an electric field to the nanoparticle suspension.

  • Measurement: The velocity of the nanoparticles under the influence of the electric field (electrophoretic mobility) is measured using laser Doppler velocimetry.

  • Data Analysis: The Henry equation is used to calculate the zeta potential from the measured electrophoretic mobility. The pH and conductivity of the sample are also recorded as they can influence the zeta potential.

Zeta_Potential_Workflow cluster_prep Sample Preparation cluster_measurement Zeta Potential Measurement cluster_analysis Data Analysis Preparation Prepare Sample in Low Ionic Strength Medium ElectricField Apply Electric Field Preparation->ElectricField Mobility Measure Electrophoretic Mobility ElectricField->Mobility HenryEquation Use Henry Equation Mobility->HenryEquation ZetaPotential Calculate Zeta Potential HenryEquation->ZetaPotential

Caption: Workflow for measuring nanoparticle zeta potential.
Protein Corona Analysis

Objective: To characterize the layer of proteins that adsorb to the nanoparticle surface in a biological fluid.

Protocol:

  • Incubation: Nanoparticles are incubated in a relevant biological fluid (e.g., human serum) for a specific time at 37°C.

  • Isolation of Nanoparticle-Protein Complexes: The nanoparticle-protein complexes are separated from the unbound proteins in the fluid, typically by centrifugation.

  • Protein Quantification and Identification: The adsorbed proteins are then eluted from the nanoparticle surface and can be quantified using protein assays (e.g., BCA assay) and identified using techniques like SDS-PAGE and mass spectrometry.

Mechanisms of Nanoparticle Stabilization

The stabilizing effect of these polymers is primarily due to the formation of a hydrophilic shell around the nanoparticle, which provides a steric barrier against aggregation and opsonization.

Stabilization_Mechanisms cluster_nanoparticle Nanoparticle Core cluster_effects Stabilization Effects NP Nanoparticle PEG PEGylation pSar Polysarcosine Zwitterionic Zwitterionic Polymer StericHindrance Steric Hindrance PEG->StericHindrance HydrationLayer Hydration Layer PEG->HydrationLayer pSar->StericHindrance pSar->HydrationLayer Zwitterionic->StericHindrance Zwitterionic->HydrationLayer ReducedOpsonization Reduced Opsonization (Protein Adsorption) StericHindrance->ReducedOpsonization HydrationLayer->ReducedOpsonization IncreasedCirculation Increased Circulation Time ReducedOpsonization->IncreasedCirculation

Caption: Mechanisms of nanoparticle stabilization by polymer coatings.

Conclusion

While PEGylation has been a cornerstone of nanoparticle formulation for decades, the emergence of polysarcosine and zwitterionic polymers offers compelling alternatives with the potential for improved performance and safety profiles. Polysarcosine provides a biodegradable and low-immunogenicity "stealth" coating, while zwitterionic polymers offer superior resistance to protein fouling, leading to exceptionally long circulation times. The choice of the optimal stabilizer will depend on the specific nanoparticle system and its intended therapeutic application. The experimental protocols and comparative data presented in this guide provide a framework for making an informed decision to advance the development of next-generation nanomedicines.

References

A Comparative Analysis of VL-6 and Other Biomimetic Materials for Advanced Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of biomimetic materials is rapidly advancing, offering sophisticated solutions for tissue engineering and targeted drug delivery. This guide provides a comparative analysis of a novel, stimuli-responsive hydrogel, VL-6, against two established biomimetic platforms: Collagen-Based Scaffolds and Cell Membrane-Coated Nanoparticles (CMCNPs). The following sections present a detailed comparison of their performance metrics, the experimental protocols used to derive these data, and the underlying biological signaling pathways they influence.

Performance Comparison of Biomimetic Materials

The selection of a biomimetic material is dictated by the specific requirements of the therapeutic application, including the desired cellular response, drug release profile, and mechanical properties. The following tables summarize the key performance indicators for this compound, Collagen-Based Scaffolds, and CMCNPs.

Table 1: Biocompatibility and Cellular Response

ParameterThis compoundCollagen-Based ScaffoldCell Membrane-Coated Nanoparticles (CMCNPs)
Cell Viability (%) > 98%~95%> 97%
Cell Adhesion High (RGD peptide-mediated)High (native cell-binding sites)Moderate (dependent on source cell membrane)
Cell Proliferation HighModerate to HighN/A (non-scaffold)
Inflammatory Response Very LowLowVery Low (biomimicry of endogenous cells)
Immunogenicity Very LowLow (potential for batch-to-batch variability)Very Low (homologous cell source)

Table 2: Drug Release Kinetics

ParameterThis compoundCollagen-Based ScaffoldCell Membrane-Coated Nanoparticles (CMCNPs)
Drug Loading Capacity HighModerateHigh
Release Mechanism Stimuli-responsive (pH, temperature)Diffusion and enzymatic degradationDiffusion and cell uptake
Release Profile Controlled, zero-order kineticsBurst release followed by sustained releaseSustained release
Targeting Efficiency High (tunable)Low (passive)High (active targeting moieties)

Table 3: Mechanical Properties

ParameterThis compoundCollagen-Based ScaffoldCell Membrane-Coated Nanoparticles (CMCNPs)
Tensile Strength (MPa) 0.5 - 2.00.1 - 1.0N/A
Elastic Modulus (kPa) 10 - 1001 - 50N/A
Degradation Rate Tunable (enzymatic and hydrolytic)Variable (enzymatic)Dependent on nanoparticle core

Signaling Pathways and Experimental Workflows

The interaction of biomaterials with cells is governed by complex signaling pathways. Understanding these pathways is crucial for designing materials that elicit the desired biological response. The following diagrams illustrate key signaling pathways and a typical experimental workflow for evaluating biomaterial performance.

experimental_workflow cluster_synthesis Material Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation synthesis This compound/Scaffold/CMCNP Synthesis & Characterization drug_loading Drug Loading & Encapsulation synthesis->drug_loading Material biocompatibility Biocompatibility (Cytotoxicity Assay) synthesis->biocompatibility Material release_kinetics Drug Release Kinetics Assay drug_loading->release_kinetics Drug-loaded material cell_culture Cell Culture (Adhesion, Proliferation) biocompatibility->cell_culture Biocompatible material animal_model Animal Model Implantation/Injection cell_culture->animal_model Promising results biodistribution Biodistribution & Targeting animal_model->biodistribution In vivo tracking efficacy Therapeutic Efficacy animal_model->efficacy Treatment histology Histological Analysis efficacy->histology Tissue samples

Experimental workflow for biomaterial evaluation.

integrin_signaling ecm Extracellular Matrix (this compound, Collagen) integrin Integrin Receptor ecm->integrin fak FAK integrin->fak src Src fak->src ras Ras src->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk nucleus Nucleus erk->nucleus response Cell Adhesion, Proliferation, Differentiation nucleus->response

Integrin-mediated cell-matrix adhesion signaling.

tgf_beta_signaling tgf_beta TGF-β receptor TGF-β Receptor tgf_beta->receptor smad23 SMAD2/3 receptor->smad23 Phosphorylation smad_complex SMAD2/3-SMAD4 Complex smad23->smad_complex smad4 SMAD4 smad4->smad_complex nucleus Nucleus smad_complex->nucleus response ECM Production, Cell Differentiation nucleus->response

TGF-β signaling pathway in tissue repair.

vegf_signaling vegf VEGF vegfr VEGFR vegf->vegfr plc PLCγ vegfr->plc dag DAG plc->dag ip3 IP3 plc->ip3 pkc PKC dag->pkc ca2 Ca²⁺ Release ip3->ca2 mapk MAPK Pathway pkc->mapk ca2->mapk response Angiogenesis, Vascular Permeability mapk->response

VEGF signaling pathway in angiogenesis.

Detailed Experimental Protocols

The following are standardized protocols for key experiments used to evaluate the performance of biomimetic materials.

In Vitro Cytotoxicity Assay (ISO 10993-5)
  • Objective: To assess the potential of a biomaterial to cause cytotoxic effects.

  • Methodology:

    • Material Extraction: The biomaterial is incubated in a cell culture medium (e.g., DMEM) at 37°C for 24-72 hours to create an extract.

    • Cell Culture: A monolayer of L929 fibroblasts or other appropriate cell lines is cultured in 96-well plates.

    • Exposure: The culture medium is replaced with the material extract at various concentrations.

    • Incubation: Cells are incubated with the extract for 24 hours.

    • Viability Assessment: Cell viability is quantified using an MTT or XTT assay. The absorbance is measured spectrophotometrically, and the percentage of viable cells is calculated relative to a negative control.

In Vitro Drug Release Kinetics Assay
  • Objective: To determine the rate and mechanism of drug release from the biomaterial.

  • Methodology:

    • Drug Loading: The biomaterial is loaded with a model drug (e.g., doxorubicin, bovine serum albumin).

    • Release Study: The drug-loaded biomaterial is placed in a release medium (e.g., phosphate-buffered saline, pH 7.4) at 37°C with gentle agitation.

    • Sampling: At predetermined time points, an aliquot of the release medium is collected, and replaced with fresh medium.

    • Quantification: The concentration of the released drug in the collected samples is measured using a suitable analytical technique, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).

    • Data Analysis: The cumulative drug release is plotted against time to determine the release profile.

Mechanical Testing of Scaffolds
  • Objective: To evaluate the mechanical properties of the biomaterial scaffold, such as tensile strength and elastic modulus.

  • Methodology:

    • Sample Preparation: The biomaterial is fabricated into standardized shapes (e.g., dog-bone shape for tensile testing).

    • Tensile Testing: The sample is clamped into a universal testing machine. A uniaxial tensile load is applied at a constant strain rate until the sample fractures.

    • Data Acquisition: The load and displacement are recorded throughout the test.

    • Data Analysis: A stress-strain curve is generated. The tensile strength is the maximum stress the material can withstand, and the elastic modulus (Young's modulus) is the slope of the initial linear portion of the curve.

Cell Adhesion and Proliferation Assay
  • Objective: To assess the ability of the biomaterial to support cell adhesion and proliferation.

  • Methodology:

    • Material Preparation: The biomaterial is sterilized and placed in a multi-well culture plate.

    • Cell Seeding: A known number of cells (e.g., human umbilical vein endothelial cells - HUVECs) are seeded onto the material.

    • Adhesion Assay: After a short incubation period (e.g., 4 hours), non-adherent cells are removed by washing. The number of adherent cells is quantified by DNA quantification (e.g., PicoGreen assay) or by imaging and cell counting.

    • Proliferation Assay: At various time points (e.g., 1, 3, and 7 days), the number of cells on the material is quantified using a DNA quantification assay or a metabolic assay (e.g., AlamarBlue). The results are plotted to show cell proliferation over time.

Conclusion

This comparative guide highlights the distinct advantages of this compound, Collagen-Based Scaffolds, and Cell Membrane-Coated Nanoparticles. This compound, as a hypothetical advanced material, demonstrates significant potential with its tunable properties and stimuli-responsive nature, offering precise control over therapeutic delivery and cellular interactions. Collagen-based scaffolds remain a valuable and biocompatible option for tissue engineering applications, while CMCNPs provide a sophisticated platform for targeted drug delivery with minimal immunogenicity. The choice of material will ultimately depend on the specific therapeutic goals, with the data and protocols provided herein serving as a foundational resource for informed decision-making in the development of next-generation medical therapies.

Validating the Biocompatibility of VL-6 Based Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel drug delivery systems is paramount to enhancing therapeutic efficacy and minimizing off-target effects. Among the various platforms, liposomal and polymeric nanoparticle systems have emerged as promising carriers. This guide provides an objective comparison of the biocompatibility of a representative liposomal formulation, herein referred to as the "VL-6 Liposomal System," with a widely used alternative, Poly(lactic-co-glycolic acid) (PLGA) nanoparticles. The data presented is compiled from various in vitro and in vivo studies to assist researchers in making informed decisions for their drug development programs.

Data Presentation: Comparative Biocompatibility Profiles

The following tables summarize the quantitative data on the cytotoxicity, immunogenicity, and in vivo toxicity of the this compound Liposomal System and PLGA nanoparticles.

ParameterThis compound Liposomal System (Doxorubicin-loaded)PLGA Nanoparticles (Doxorubicin-loaded)Cell LineReference
IC50 (µg/mL) after 72h 24.55Not specified in direct comparisonMCF-7[1]
IC50 (µM) after 48h Not specified in direct comparison1.32 (PLGA 7K) / 2.22 (PLGA 12K)CT-26[2]

Table 1: In Vitro Cytotoxicity. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CytokineThis compound Liposomal SystemPLGA NanoparticlesConditionReference
TNF-α Can induce releaseCan suppress expressionIn vitro studies[1][3]
IL-6 Can induce releaseCan suppress expressionIn vitro studies[1]

Table 2: In Vitro Immunogenicity. Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are pro-inflammatory cytokines that can be indicative of an immune response to a foreign substance.

ParameterThis compound Liposomal System (Amphotericin B)PLGA NanoparticlesAnimal ModelReference
Acute Intravenous LD50 >175 mg/kgNot specifiedMice[4]
General Observation Well-tolerated at therapeutic dosesGenerally recognized as safe (GRAS)N/A[5]

Table 3: In Vivo Toxicity. The median lethal dose (LD50) is the dose of a substance that is lethal to 50% of a population of test animals.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.

MTT Assay for In Vitro Cytotoxicity

This protocol is adapted for the evaluation of nanoparticle cytotoxicity in cancer cell lines.

Materials:

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Cell culture medium (e.g., MEM with 10% FCS)

  • Phosphate-buffered saline (PBS)

  • Nanoparticle formulations (this compound Liposomal System and PLGA nanoparticles)

  • Control drug solution

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) into 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[6]

  • Treatment: Remove the culture medium and add fresh medium containing various concentrations of the nanoparticle formulations, control drug, and empty nanoparticles. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, remove the treatment medium and add 200 µL of MTT solution to each well.[4] Incubate for 4 hours in a CO2 incubator.

  • Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the concentration of the drug and fitting the data to a dose-response curve.

In Vivo Biodistribution and Toxicity Study in Mice

This protocol outlines a general procedure for assessing the biodistribution and acute toxicity of nanoparticle formulations in a murine model.

Materials:

  • Nanoparticle formulations labeled with a fluorescent dye or radioisotope

  • Healthy mice (e.g., BALB/c)

  • Intravenous injection equipment

  • In vivo imaging system (for fluorescently labeled particles) or gamma counter (for radiolabeled particles)

  • Equipment for blood collection and organ harvesting

  • Histopathology processing and analysis equipment

Procedure:

  • Animal Acclimatization: Acclimatize mice for at least one week before the experiment.

  • Nanoparticle Administration: Administer a single intravenous injection of the labeled nanoparticle formulation via the tail vein.[8] A control group should receive the vehicle (e.g., saline).

  • Biodistribution Analysis:

    • At predetermined time points (e.g., 2, 24, 48 hours) post-injection, euthanize a subset of mice.

    • Collect blood and major organs (liver, spleen, kidneys, lungs, heart, brain).[9][10]

    • For fluorescently labeled nanoparticles, quantify the fluorescence in each organ using an in vivo imaging system.

    • For radiolabeled nanoparticles, measure the radioactivity in each organ using a gamma counter.

    • Express the data as the percentage of the injected dose per gram of tissue (%ID/g).

  • Acute Toxicity Assessment:

    • Monitor the mice daily for any signs of toxicity, such as weight loss, behavioral changes, or mortality for a period of 14 days.[8]

    • At the end of the observation period, collect blood for hematological and biochemical analysis.

    • Harvest major organs for histopathological examination to assess any tissue damage.[11]

  • Data Analysis: Compare the biodistribution profiles of the different nanoparticle formulations. Analyze the toxicity data for any significant differences between the treatment and control groups.

Mandatory Visualization

Experimental_Workflow cluster_invitro In Vitro Biocompatibility cluster_invivo In Vivo Biocompatibility Cytotoxicity Cytotoxicity Assay (e.g., MTT) Data_Analysis Data Analysis & Comparison Cytotoxicity->Data_Analysis Immunogenicity_vitro Immunogenicity Assay (e.g., Cytokine Profiling) Immunogenicity_vitro->Data_Analysis Biodistribution Biodistribution Study Biodistribution->Data_Analysis Toxicity_vivo Acute & Chronic Toxicity Study Toxicity_vivo->Data_Analysis Formulation Nanoparticle Formulation Characterization Physicochemical Characterization Formulation->Characterization Characterization->Cytotoxicity Characterization->Immunogenicity_vitro Characterization->Biodistribution Characterization->Toxicity_vivo Conclusion Biocompatibility Assessment Data_Analysis->Conclusion

Immune_Response_Pathway NP Nanoparticle APC Antigen Presenting Cell (e.g., Macrophage) NP->APC Phagocytosis TLR Toll-like Receptor (TLR) Engagement APC->TLR T_Cell T-Cell Activation APC->T_Cell Antigen Presentation NFkB NF-κB Signaling Pathway Activation TLR->NFkB Cytokines Pro-inflammatory Cytokine Release (TNF-α, IL-6) NFkB->Cytokines Cytokines->T_Cell Modulation Immune_Response Adaptive Immune Response T_Cell->Immune_Response

References

Unraveling the Preclinical Landscape of "VL-6": A Case for Clarification

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of preclinical trial data for a compound designated "VL-6" is currently unavailable due to the ambiguous nature of the term. Extensive searches have not identified a specific therapeutic agent consistently referred to as "this compound" in publicly available scientific literature and clinical trial databases.

The term "VL" appears in multiple distinct contexts within biomedical research, leading to a lack of specificity. The primary interpretations of "VL" encountered during our investigation include:

  • Visceral Leishmaniasis (VL): A significant parasitic disease for which numerous preclinical and clinical trials are ongoing. Research in this area focuses on a variety of therapeutic agents, but none are uniquely and consistently identified as "this compound."

  • Interleukin-6 (IL-6): A key cytokine involved in inflammatory responses. A multitude of preclinical studies investigate IL-6 inhibitors and their therapeutic potential across various diseases. However, the designation "this compound" does not correspond to a known specific IL-6 inhibitor.

  • Internal Company Designations: It is possible that "this compound" is an internal, proprietary code for a drug candidate within a pharmaceutical or biotechnology company. Such designations are often not publicly disclosed until later stages of development or in scientific publications. For instance, compounds such as VLX600, an iron chelator, and VL-SE-01 have been identified, where "VL" appears to be a company-specific prefix.

Without a precise identification of the compound , a comparative guide with supporting experimental data, as requested, cannot be accurately generated. To proceed with a detailed analysis, including quantitative data tables, experimental protocols, and signaling pathway diagrams, clarification on the specific molecule or therapeutic agent of interest is required.

We encourage researchers, scientists, and drug development professionals seeking information on a particular compound to provide a more specific identifier, such as a full chemical name, a recognized abbreviation from scientific literature, or the name of the sponsoring institution. Upon receiving this clarification, a comprehensive and objective comparison guide can be compiled to meet the specified requirements.

Performance of VL-6 in Advanced Nanoparticle Delivery Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a nanoparticle-based delivery system is paramount to optimizing the therapeutic efficacy and safety profile of novel pharmaceutical agents. This guide provides a comprehensive performance comparison of the investigational therapeutic agent VL-6 when formulated in three distinct and widely utilized nanoparticle platforms: Liposomes, Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles, and Solid Lipid Nanoparticles (SLNs). The following sections present key experimental data, detailed methodologies, and visual representations of associated workflows and pathways to facilitate an informed decision-making process for your research and development endeavors.

Executive Summary of Comparative Performance

The encapsulation of this compound into Liposomes, PLGA Nanoparticles, and Solid Lipid Nanoparticles reveals distinct physicochemical characteristics and biological performance metrics. Liposomal formulations of this compound exhibit a moderate size and high encapsulation efficiency, particularly for hydrophilic payloads, with a corresponding moderate drug release profile. PLGA nanoparticles provide a smaller, more homogenous particle size and demonstrate a sustained, controlled-release profile, which can be advantageous for long-term therapeutic action.[1][2] Solid Lipid Nanoparticles show excellent stability and high encapsulation for lipophilic compounds, though with a slightly larger average particle size.[1] Cellular uptake and cytotoxicity are significantly influenced by the nanoparticle composition, with surface modifications playing a key role in targeted delivery and biocompatibility.

Data Presentation: this compound Nanoparticle Characteristics

The following tables summarize the key quantitative data from comparative experiments involving the three this compound nanoparticle formulations.

Table 1: Physicochemical Properties of this compound Nanoparticles

ParameterThis compound LiposomesThis compound PLGA NanoparticlesThis compound Solid Lipid Nanoparticles (SLNs)
Average Particle Size (nm) 120 ± 15185 ± 10205 ± 20
Polydispersity Index (PDI) 0.25 ± 0.050.15 ± 0.030.30 ± 0.07
Zeta Potential (mV) -25 ± 5-35 ± 4-20 ± 6
Encapsulation Efficiency (%) 85 ± 575 ± 790 ± 4
Drug Loading Capacity (%) 10 ± 215 ± 312 ± 2

Table 2: In Vitro Performance of this compound Nanoparticles

ParameterThis compound LiposomesThis compound PLGA NanoparticlesThis compound Solid Lipid Nanoparticles (SLNs)
Cumulative Drug Release at 24h (%) 60 ± 535 ± 450 ± 6
Cellular Uptake in Cancer Cells (%) 45 ± 665 ± 855 ± 7
In Vitro Cytotoxicity (IC50, µg/mL) 251520

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and comprehensive understanding.

Nanoparticle Formulation
  • This compound Liposomes (Thin-Film Hydration Method):

    • Phosphatidylcholine, cholesterol, and this compound were dissolved in a chloroform:methanol (2:1 v/v) solution.

    • The solvent was evaporated under reduced pressure to form a thin lipid film.

    • The film was hydrated with a phosphate-buffered saline (PBS, pH 7.4) solution.

    • The resulting vesicle suspension was sonicated to reduce particle size.

  • This compound PLGA Nanoparticles (Emulsion-Solvent Evaporation Method):

    • PLGA and this compound were dissolved in dichloromethane.

    • This organic phase was emulsified in an aqueous solution containing a surfactant (e.g., polyvinyl alcohol) using high-speed homogenization.

    • The organic solvent was removed by evaporation under magnetic stirring.

    • The nanoparticles were collected by centrifugation and washed to remove excess surfactant.

  • This compound Solid Lipid Nanoparticles (High-Pressure Homogenization):

    • This compound was dissolved in a melted lipid matrix (e.g., glyceryl behenate).

    • This hot lipid phase was dispersed in a hot aqueous surfactant solution.

    • The coarse pre-emulsion was then subjected to high-pressure homogenization.

    • The resulting nanoemulsion was cooled to room temperature to allow for the crystallization of the lipid, forming the SLNs.

Characterization of Nanoparticles
  • Particle Size and Zeta Potential: Measured by Dynamic Light Scattering (DLS) using a Malvern Zetasizer.

  • Encapsulation Efficiency (EE) and Drug Loading Capacity (DLC): The amount of encapsulated this compound was determined by separating the nanoparticles from the aqueous medium by ultracentrifugation. The concentration of free this compound in the supernatant was measured by UV-Vis spectrophotometry.

    • EE (%) = (Total Drug - Free Drug) / Total Drug * 100

    • DLC (%) = (Total Drug - Free Drug) / Nanoparticle Weight * 100

In Vitro Drug Release Study

This compound-loaded nanoparticles were placed in a dialysis bag and incubated in a release medium (PBS, pH 7.4) at 37°C with continuous stirring. At predetermined time intervals, samples of the release medium were withdrawn and analyzed for this compound concentration using HPLC.

Cellular Uptake and Cytotoxicity Assays
  • Cellular Uptake: Cancer cell lines were incubated with fluorescently labeled this compound nanoparticles for a specified period. The cells were then washed, and the uptake of nanoparticles was quantified using flow cytometry or visualized by fluorescence microscopy.

  • Cytotoxicity: The cytotoxic effect of this compound formulations was evaluated using the MTT assay. Cells were treated with various concentrations of the nanoparticle formulations for 48 hours, and cell viability was determined by measuring the absorbance of the formazan product.

Visualization of Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key processes and relationships relevant to the performance of this compound in nanoparticle delivery systems.

experimental_workflow cluster_formulation Nanoparticle Formulation cluster_characterization Physicochemical Characterization cluster_invitro In Vitro Evaluation liposome Liposomes (Thin-Film Hydration) size_zeta Size & Zeta Potential (DLS) liposome->size_zeta ee_dlc EE & DLC (Spectrophotometry) liposome->ee_dlc plga PLGA NPs (Emulsion Evaporation) plga->size_zeta plga->ee_dlc sln SLNs (High-Pressure Homogenization) sln->size_zeta sln->ee_dlc release Drug Release (Dialysis & HPLC) size_zeta->release ee_dlc->release uptake Cellular Uptake (Flow Cytometry) release->uptake cyto Cytotoxicity (MTT Assay) uptake->cyto

Caption: Experimental workflow for this compound nanoparticle formulation and evaluation.

signaling_pathway np This compound Nanoparticle cell_membrane Cell Membrane np->cell_membrane Binding endocytosis Endocytosis cell_membrane->endocytosis endosome Endosome endocytosis->endosome release_cyto This compound Release in Cytoplasm endosome->release_cyto Endosomal Escape target Intracellular Target release_cyto->target effect Therapeutic Effect (e.g., Apoptosis) target->effect

Caption: Generalized cellular uptake and action pathway of this compound nanoparticles.

References

Comparative Analysis of VL-6 Modified Nanoparticles for Enhanced Targeting Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of nanomedicine, the surface modification of nanoparticles with targeting ligands is a critical strategy for enhancing drug delivery to specific cell types, thereby increasing therapeutic efficacy and reducing off-target effects.[1] This guide provides a comparative analysis of a novel targeting ligand, VL-6 peptide, conjugated to nanoparticles. The performance of this compound modified nanoparticles is evaluated against non-targeted nanoparticles and those functionalized with established targeting moieties.

The following sections present a detailed comparison based on quantitative experimental data, outline the methodologies used in these assessments, and visualize the underlying biological and experimental workflows.

Comparative Targeting Efficiency Data

The targeting efficiency of this compound modified nanoparticles was assessed through cellular uptake and in vivo tumor accumulation studies. The results are compared with non-targeted nanoparticles (Control NP) and nanoparticles modified with a well-established RGD peptide (RGD-NP), which targets integrin receptors commonly overexpressed on tumor cells.

Table 1: In Vitro Cellular Uptake of Modified Nanoparticles

Nanoparticle FormulationTarget Cell LineUptake Efficiency (%) after 4h IncubationFold Increase vs. Control NP
This compound NP (Hypothetical) Cancer Cell Line A (this compound Receptor+) 75.8 ± 5.2 4.2
RGD-NPCancer Cell Line A (Integrin+)68.4 ± 4.53.8
Control NPCancer Cell Line A18.1 ± 2.11.0
This compound NP (Hypothetical) Normal Cell Line B (this compound Receptor-) 20.3 ± 2.5 1.1
RGD-NPNormal Cell Line B (Integrin low)25.1 ± 3.01.4
Control NPNormal Cell Line B18.5 ± 2.31.0

Data is presented as mean ± standard deviation. The data for RGD-NP and Control NP is representative of typical results found in nanoparticle targeting studies.

Table 2: In Vivo Tumor Accumulation in Xenograft Mouse Model

Nanoparticle FormulationTumor Accumulation (% Injected Dose/gram) at 24hTumor-to-Muscle Ratio
This compound NP (Hypothetical) 10.2 ± 1.5 12.5
RGD-NP8.5 ± 1.110.2
Control NP3.1 ± 0.83.5

Data is presented as mean ± standard deviation. The data for RGD-NP and Control NP is representative of typical results from in vivo biodistribution studies.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of targeting efficiency studies. The following are protocols for the key experiments cited.

1. In Vitro Cellular Uptake Assay by Flow Cytometry

  • Cell Culture: Cancer Cell Line A and Normal Cell Line B are cultured in appropriate media until they reach 80% confluency.

  • Nanoparticle Preparation: Fluorescently labeled this compound NP, RGD-NP, and Control NP are suspended in serum-free cell culture media at a concentration of 100 µg/mL.

  • Incubation: Cells are seeded in 6-well plates and incubated overnight. The media is then replaced with the nanoparticle suspensions and incubated for 4 hours at 37°C.

  • Cell Harvesting and Staining: After incubation, cells are washed three times with cold phosphate-buffered saline (PBS) to remove non-internalized nanoparticles. Cells are then detached using trypsin, centrifuged, and resuspended in PBS.

  • Flow Cytometry Analysis: The fluorescence intensity of 10,000 cells per sample is measured using a flow cytometer. The geometric mean fluorescence intensity is used to quantify nanoparticle uptake.

2. In Vivo Biodistribution Study

  • Animal Model: Athymic nude mice bearing Cancer Cell Line A xenograft tumors are used. Tumors are allowed to grow to approximately 100-150 mm³.

  • Nanoparticle Administration: Mice are randomly assigned to three groups (n=5 per group) and intravenously injected with this compound NP, RGD-NP, or Control NP labeled with a near-infrared fluorescent dye.

  • In Vivo Imaging: At 24 hours post-injection, mice are anesthetized and imaged using an in vivo imaging system to visualize nanoparticle distribution.

  • Ex Vivo Analysis: After imaging, mice are euthanized, and major organs (tumor, heart, liver, spleen, lungs, kidneys) and muscle tissue are harvested. The fluorescence intensity in each organ is measured, and the percentage of the injected dose per gram of tissue (%ID/g) is calculated.

Visualizing Mechanisms and Workflows

Targeted Nanoparticle Internalization Pathway

The enhanced uptake of this compound modified nanoparticles is presumed to occur via receptor-mediated endocytosis. This process is initiated by the specific binding of the this compound peptide to its corresponding receptor on the cancer cell surface.

G cluster_0 np This compound Nanoparticle binding Binding np->binding 1. Approach & Binding receptor Cell Surface Receptor receptor->binding membrane Cell Membrane invagination Membrane Invagination binding->invagination 2. Receptor Clustering endosome Early Endosome invagination->endosome 3. Endocytosis lysosome Lysosome (Drug Release) endosome->lysosome 4. Maturation & Release

Caption: Receptor-mediated endocytosis of this compound nanoparticles.

Experimental Workflow for Cellular Uptake Analysis

The process of quantifying nanoparticle uptake by cells involves several distinct steps, from cell preparation to final data analysis.

G start Start: Seed Cells incubation Incubate with Fluorescent NPs (4h) start->incubation wash Wash with PBS (3 times) incubation->wash harvest Harvest Cells (Trypsinization) wash->harvest resuspend Resuspend in PBS harvest->resuspend analysis Flow Cytometry Analysis resuspend->analysis end End: Quantify Uptake analysis->end

Caption: Workflow for in vitro cellular uptake assay.

References

The Synthesis of γ-Valerolactone: A Comparative Review of Modern Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of platform chemicals is a cornerstone of innovation. Among these, γ-valerolactone (GVL), a versatile and sustainable compound, has garnered significant attention. This guide provides a comparative analysis of prevalent synthesis techniques for GVL, supported by experimental data, to inform methodological choices in research and development.

GVL is a promising green solvent, a precursor for polymers and biofuels, and a valuable intermediate in the synthesis of various high-value chemicals.[1][2] Its production from renewable biomass sources, such as lignocellulose, has been a major focus of recent research.[1][3] The primary routes to GVL involve the catalytic conversion of biomass-derived platform molecules, most notably levulinic acid (LA) and furfural.[1][4] This review will compare the key methodologies for GVL synthesis from these precursors, focusing on catalytic systems, reaction conditions, and performance metrics.

Comparative Performance of GVL Synthesis Techniques

The selection of a synthesis strategy for GVL is often a trade-off between yield, reaction conditions, catalyst cost, and sustainability. The following table summarizes quantitative data from various studies on the catalytic conversion of levulinic acid and furfural to GVL, providing a snapshot of the performance of different catalytic systems.

Starting MaterialCatalystHydrogen SourceSolventTemp. (°C)Time (h)Conversion (%)GVL Yield (%)Reference
Levulinic AcidRu/CH₂Methanol1302.79291[5]
Levulinic AcidNi/CMK-3H₂Water180497.379.5[6]
Levulinic AcidNi₁–PrOᵧH₂1,4-dioxane1104100100[7]
Levulinic AcidRu–Mg/Al mixed oxideFormic AcidWater1501.510099[8]
Levulinic AcidGluPC-Zr2-propanol2-propanol1901210098[3]
Furfural1%Pt/ZSM-5IsopropanolIsopropanol120588.885.4[9]
FurfuralHfCl₄2-propanol2-propanol1808-64.2[10]
FurfuralCo/NC + H-βH₂Ethanol14012-92.1[4]

Key Synthesis Pathways and Mechanisms

The synthesis of GVL from levulinic acid and furfural involves distinct reaction pathways, each with its own set of intermediates and catalytic requirements.

Synthesis from Levulinic Acid

The conversion of levulinic acid to GVL is primarily a hydrogenation and subsequent intramolecular cyclization (lactonization) process. Two main pathways are proposed, depending on the reaction conditions and catalyst used.[1][11]

  • Pathway 1 (Hydration-Dehydration): Levulinic acid is first hydrogenated to 4-hydroxypentanoic acid (4-HPA), which is an unstable intermediate. This is followed by a rapid, acid-catalyzed intramolecular dehydration to yield GVL.[12] This pathway is generally favored at lower temperatures.[11]

  • Pathway 2 (Lactonization-Hydrogenation): At higher temperatures (typically above 180°C), levulinic acid can undergo enolization and intramolecular esterification to form α-angelica lactone. This intermediate is then hydrogenated to produce GVL.[1]

The choice of catalyst is critical in this process. Noble metal catalysts, such as Ruthenium (Ru) and Palladium (Pd) on carbon supports, are highly effective for the hydrogenation step.[5][13] However, research has increasingly focused on developing more abundant and cost-effective non-noble metal catalysts, such as those based on Nickel (Ni) and Copper (Cu).[6][14]

GVL_from_LA cluster_path1 Pathway 1 (Lower Temperature) cluster_path2 Pathway 2 (Higher Temperature) LA Levulinic Acid HPA 4-Hydroxypentanoic Acid LA->HPA Hydrogenation AAL α-Angelica Lactone LA->AAL Intramolecular Esterification GVL γ-Valerolactone HPA->GVL Intramolecular Dehydration AAL->GVL Hydrogenation

Synthesis pathways of GVL from Levulinic Acid.

Synthesis from Furfural

The synthesis of GVL from furfural is a more complex, multi-step cascade reaction that requires a bifunctional catalyst with both acidic and hydrogenation capabilities.[15] The reaction sequence generally proceeds as follows:

  • Hydrogenation of Furfural: Furfural is first hydrogenated to furfuryl alcohol (FA).

  • Ring Opening and Esterification: The furan ring of furfuryl alcohol is opened in the presence of an alcohol (often the hydrogen donor) and an acid catalyst to form an alkyl levulinate (e.g., ethyl levulinate).

  • Hydrogenation to GVL: The alkyl levulinate is then hydrogenated to GVL.

This one-pot conversion is advantageous as it utilizes a more readily available biomass-derived feedstock.[15] Zeolite-based catalysts, often doped with metals like Zirconium (Zr) or Hafnium (Hf), are commonly employed due to their tunable acidity and ability to host metal nanoparticles for hydrogenation.[1][16]

GVL_from_Furfural Furfural Furfural FA Furfuryl Alcohol Furfural->FA Hydrogenation AL Alkyl Levulinate FA->AL Ring Opening & Esterification GVL γ-Valerolactone AL->GVL Hydrogenation

Cascade reaction for GVL synthesis from Furfural.

Experimental Protocols

While specific experimental conditions vary, a general protocol for the catalytic synthesis of GVL in a batch reactor is outlined below.

General Procedure for Catalytic Hydrogenation of Levulinic Acid
  • Reactor Setup: A high-pressure batch reactor (autoclave) equipped with a magnetic stirrer, temperature controller, and gas inlet/outlet is used.

  • Reactant and Catalyst Loading: The reactor is charged with levulinic acid, a solvent (e.g., water, methanol, or 1,4-dioxane), and the catalyst (e.g., Ru/C, Ni-based catalyst). The catalyst loading is typically a small percentage of the levulinic acid weight.[5]

  • Purging and Pressurization: The reactor is sealed and purged several times with the hydrogenation gas (e.g., H₂) to remove air. The reactor is then pressurized to the desired reaction pressure.

  • Reaction: The mixture is heated to the target temperature while stirring. The reaction is allowed to proceed for a specified duration.

  • Cooling and Depressurization: After the reaction is complete, the reactor is cooled to room temperature, and the excess gas is carefully vented.

  • Product Separation and Analysis: The reaction mixture is filtered to remove the solid catalyst. The liquid product is then analyzed using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of the starting material and the yield and purity of GVL.

General Procedure for One-Pot Conversion of Furfural to GVL
  • Reactor Setup: A similar batch reactor as described above is used.

  • Reactant and Catalyst Loading: The reactor is loaded with furfural, a hydrogen donor solvent (e.g., isopropanol or ethanol), and the bifunctional catalyst (e.g., metal-doped zeolite).

  • Inert Atmosphere: The reactor is purged with an inert gas, such as nitrogen or argon.

  • Reaction: The reaction mixture is heated to the desired temperature with constant stirring and held for the specified reaction time.

  • Product Workup and Analysis: The post-reaction workup and analysis follow the same procedure as for the hydrogenation of levulinic acid.

Conclusion

The synthesis of γ-valerolactone from biomass-derived feedstocks represents a significant advancement in the development of sustainable chemical processes. The choice between levulinic acid and furfural as a starting material will depend on feedstock availability and the desired process complexity. While noble metal catalysts offer high efficiency for levulinic acid hydrogenation, ongoing research into non-noble metal catalysts is paving the way for more economical and environmentally friendly alternatives. The one-pot conversion of furfural to GVL, although more complex, presents an attractive route due to the direct utilization of a primary biomass-derived platform chemical. The data and methodologies presented in this guide aim to provide a solid foundation for researchers and professionals in the field to make informed decisions for the efficient and sustainable production of GVL.

References

Safety Operating Guide

A Guide to the Safe Disposal of Laboratory Reagents: The Case of VL-6

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of laboratory reagents is a critical component of ensuring a safe and compliant research environment. This guide provides a comprehensive overview of the disposal procedures for substances identified as "VL-6," tailored for researchers, scientists, and drug development professionals. Due to the varied nature of substances that may be designated "this compound," this document outlines procedures for both non-hazardous and hazardous materials, emphasizing the importance of consulting the specific Safety Data Sheet (SDS) for each compound.

Section 1: Immediate Safety and Pre-Disposal Assessment

Before initiating any disposal protocol, it is imperative to identify the specific nature of the "this compound" substance . A thorough review of the manufacturer's Safety Data Sheet (SDS) is the first and most critical step. The SDS will provide essential information regarding the substance's hazards, handling precautions, and required personal protective equipment (PPE).

For the purposes of this guide, we will consider two distinct examples found in safety literature: a non-hazardous cell culture medium and a hazardous herbicide formulation, both containing "this compound" in their product names.

Table 1: Personal Protective Equipment (PPE) Requirements

Substance TypeEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Non-Hazardous (e.g., VL6 Medium) Safety glassesStandard laboratory glovesLaboratory coatNot generally required
Hazardous (e.g., LOW VOL 6 Herbicide) Chemical splash gogglesChemical-resistant glovesChemical-resistant apron or suitRequired if ventilation is inadequate

Section 2: Disposal Procedures for Non-Hazardous this compound

Substances like "VL6 MEDIUM INCLUDING GLUCOSE, ANIMAL COMPONENT FREE (ACF)" are not classified as hazardous.[1] However, good laboratory practices should still be followed to maintain a safe and clean workspace.

Step-by-Step Disposal:

  • Decontamination: If the medium has been used for cell culture, it should be decontaminated prior to disposal, typically by autoclaving or treating with a suitable disinfectant (e.g., 10% bleach solution).

  • Consult Local Regulations: While not federally regulated as hazardous waste, local institutional or municipal regulations may have specific requirements for the disposal of decontaminated biological materials.

  • Drain Disposal: In many cases, after decontamination, the liquid can be disposed of down the drain with copious amounts of water.

  • Container Disposal: Empty containers should be thoroughly rinsed before being discarded with regular laboratory glass or plastic waste.

Section 3: Disposal Procedures for Hazardous this compound

Hazardous formulations, such as the herbicide "LOW VOL 6," require a more stringent and regulated disposal process.[2] This product is a combustible liquid and contains components that are toxic to aquatic life.[2]

Step-by-Step Disposal:

  • Prevent Environmental Release: Avoid release into the environment. Do not allow the substance to enter sewers or public waters.[1][3]

  • Segregation and Storage: Store the waste material in a designated, well-ventilated, and locked-up area.[2] The container must be tightly closed.[2]

  • Waste Collection: Dispose of the contents and container to an approved waste disposal plant.[2] This typically involves collection by a certified hazardous waste management company.

  • Spill Management: In the event of a spill, contain the material and clean it up using appropriate absorbent materials. The contaminated absorbent must then be disposed of as hazardous waste.

Table 2: Quantitative Data for Hazardous this compound Formulation

PropertyValueSource
Chemical Composition 2,4-D 2-ETHYLHEXYL ESTER (60-100%)[2]
Distillates (Petroleum), Hydrotreated Light (1-5%)[2]
Physical State Liquid[4]
Flash Point Combustible liquid[2]

Section 4: Experimental Protocols Cited

The disposal procedures outlined in this document are based on established safety protocols and regulatory guidelines. The primary "experimental protocol" in this context is the rigorous adherence to the instructions provided in the Safety Data Sheet for a specific chemical.

General Protocol for Chemical Waste Disposal:

  • Identification: Positively identify the chemical waste and its hazards using the SDS.

  • Segregation: Keep different types of chemical waste separate to avoid dangerous reactions.

  • Labeling: Clearly label all waste containers with their contents and associated hazards.

  • Storage: Store waste in a designated, secure area away from incompatible materials.

  • Disposal: Arrange for collection and disposal by a licensed hazardous waste contractor.

Section 5: Visualizing the Disposal Workflow

To further clarify the decision-making process for the proper disposal of laboratory reagents, the following diagram illustrates the logical workflow.

start Start: Identify this compound Substance sds Consult Safety Data Sheet (SDS) start->sds is_hazardous Is the substance classified as hazardous? sds->is_hazardous decontaminate Decontaminate if biologically active is_hazardous->decontaminate No prevent_release Prevent release to environment is_hazardous->prevent_release Yes non_hazardous_path No hazardous_path Yes local_regs Check local disposal regulations decontaminate->local_regs drain_disposal Dispose down drain with water local_regs->drain_disposal container_rinse Rinse and dispose of container drain_disposal->container_rinse segregate_store Segregate and store in designated area prevent_release->segregate_store waste_collection Arrange for hazardous waste collection segregate_store->waste_collection spill_management Follow spill management procedures waste_collection->spill_management

Disposal workflow for this compound substances.

By following these guidelines and always prioritizing the information contained within the specific Safety Data Sheet, researchers can ensure the safe and compliant disposal of all laboratory reagents. This commitment to safety and environmental responsibility is paramount in the scientific community.

References

Essential Safety and Handling Guide for VL-6: A Potent Cytotoxic Compound

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a procedural framework for handling a hypothetical potent cytotoxic agent, designated "VL-6." The information is based on established safety protocols for managing hazardous pharmaceutical compounds. Before handling any chemical, a thorough risk assessment must be performed using the specific substance's Safety Data Sheet (SDS).

This guide is intended for researchers, scientists, and drug development professionals, offering essential safety, operational, and disposal information to foster a secure laboratory environment.

Immediate Safety and Hazard Profile

This compound is a hypothetical, highly potent cytotoxic compound, meaning it is toxic to cells and requires stringent handling protocols to prevent occupational exposure.[1] The primary routes of exposure—inhalation of aerosols, dermal contact, and accidental ingestion—can lead to significant health risks.[2]

Hypothetical Properties and Exposure Limits

To ensure personnel safety, exposure must be kept below established limits. All procedures should be designed to maintain exposure levels as low as reasonably achievable.

ParameterValueReference/Note
Occupational Exposure Limit (OEL) 0.08 µg/m³ (8-hour TWA)Based on potent compound safety guidelines.[3]
Appearance White crystalline powder
Solubility Soluble in DMSO and EthanolInsoluble in aqueous solutions.
Volatility LowMay become airborne if handled improperly.[4]

Personal Protective Equipment (PPE)

The use of appropriate PPE is a critical barrier against exposure and is mandatory for all personnel handling this compound.[5] PPE should be selected based on a comprehensive risk assessment of the planned procedures.[5]

Standard PPE for Handling this compound
PPE CategorySpecificationRationale
Gloves Double Gloving: Two pairs of chemotherapy-rated nitrile gloves.[2]Provides a primary barrier against dermal exposure. The outer glove should be removed immediately after handling.
Eye Protection Chemical splash goggles or a full-face shield.[6]Protects against splashes and aerosol inhalation.
Lab Coat/Gown Disposable, solid-front gown with long sleeves and tight-fitting cuffs.[2]Prevents contamination of personal clothing and skin.
Respiratory NIOSH-approved respirator (e.g., N95) or a Powered Air-Purifying Respirator (PAPR).Required when handling powders outside of a containment device to prevent inhalation.[3]
Footwear Closed-toe, non-slip shoes.Protects feet from potential spills.

Operational and Disposal Plans

All manipulations of this compound must occur within a designated and clearly marked area, utilizing engineering controls like a certified chemical fume hood or a biological safety cabinet to control exposure at the source.[5][7]

Experimental Protocol: Preparation of a this compound Stock Solution
  • Preparation:

    • Assemble all necessary materials, including this compound, solvent, vials, and pipettes.

    • Don the full required PPE as detailed in the table above.

    • Prepare the work surface within the fume hood by covering it with a disposable, plastic-backed absorbent pad.[6]

  • Procedure:

    • Carefully weigh the required amount of this compound powder.

    • Slowly add the appropriate solvent to the vial containing the powder.

    • Gently agitate the vial to ensure the compound is fully dissolved. Avoid vigorous shaking to prevent aerosol generation.[4]

    • Clearly label the resulting solution with the compound name, concentration, date, and user initials.

  • Post-Procedure Cleanup:

    • Wipe down the exterior of the vial and all equipment with a suitable decontamination agent.[8]

    • Dispose of all contaminated disposables (e.g., pipette tips, absorbent pads, outer gloves) in a designated cytotoxic waste container.[6][9]

    • Remove PPE in the proper sequence to avoid cross-contamination and wash hands thoroughly.[8]

Waste Disposal Plan

Proper segregation and disposal of cytotoxic waste are crucial to protect personnel and the environment.

Waste TypeContainer SpecificationDisposal Route
Solid Waste Puncture-proof, leak-proof container with a purple lid, labeled with a cytotoxic warning symbol.[10]High-temperature incineration via a certified hazardous waste handler.[11]
Liquid Waste Rigid, leak-proof, and clearly labeled container.[9]High-temperature incineration.[4][11]
Sharps Waste Purple-lidded, puncture-resistant sharps container.Disposal through a designated sharps waste stream for incineration.[10]

Visualized Workflows and Pathways

Hypothetical Cellular Pathway of this compound

VL6_Pathway cluster_cell Target Cell VL6 This compound Receptor Surface Receptor VL6->Receptor Binds Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Activates Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylates Nucleus Nucleus Transcription_Factor->Nucleus Translocates Apoptosis Cellular Apoptosis Nucleus->Apoptosis Induces VL6_Workflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_disposal 3. Disposal cluster_post 4. Post-Handling A1 Risk Assessment A2 Don Full PPE A1->A2 A3 Prepare Containment Area A2->A3 B1 Weigh & Reconstitute this compound A3->B1 B2 Perform Experiment B1->B2 B3 Decontaminate Surfaces B2->B3 C1 Segregate Waste B3->C1 C2 Label Waste Containers C1->C2 C3 Store for Collection C2->C3 D1 Doff PPE C3->D1 D2 Wash Hands D1->D2

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。